9-Chloro Triamcinolone Acetonide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODVCCAEPMVWNP-JNQJZLCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111650 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10392-74-2 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro triamcinolone acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9FT6YE0SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 9-Chloro Triamcinolone Acetonide
[1]
Executive Summary
9-Chloro Triamcinolone Acetonide (9
This guide details a robust, self-validating protocol for the regioselective synthesis of 9-Chloro TA via the hydrochlorination of the 9
Compound Identification:
-
IUPAC Name: (11
,16ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> )-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione[1][2] -
Molecular Formula: C
Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ClO [1][8]
Retrosynthetic Analysis & Strategy
The synthesis of 9-halo corticoids is governed by the Fürst-Plattner rule (trans-diaxial opening of epoxides). To achieve the 9
Reaction Pathway[9][10][11][12][13][14][15][16]
-
Precursor: 9
,11ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -Epoxy Triamcinolone Acetonide (derived from the precursor via bromohydrin formation and base-catalyzed ring closure).[1] -
Transformation: Acid-catalyzed nucleophilic ring opening using Hydrogen Chloride.
-
Stereochemistry: The epoxide oxygen is protonated, promoting attack by Cl
at the C9 position. Due to the rigid steroid backbone, the attack occurs from thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -face (axial), resulting in the 9 -chloro-11 -hydroxy product.[1]
Figure 1: Retrosynthetic strategy for accessing the 9
Detailed Synthesis Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 9 | >98% Purity | Precursor |
| HCl (gas) or Conc.[1][9] HCl | Anhydrous/37% aq. | Halogen Source |
| Glacial Acetic Acid | ACS Grade | Solvent/Proton Source |
| Chloroform/DCM | HPLC Grade | Extraction Solvent |
| Sodium Bicarbonate | Sat.[1] Solution | Quenching Agent |
Experimental Procedure
Step 1: Preparation of the Reaction Matrix
-
Dissolve 5.0 g of 9
,11 -Epoxy Triamcinolone Acetonide in 50 mL of Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer.-
Note: Dioxane or THF can be used as co-solvents if solubility is an issue, but AcOH promotes the protonation of the epoxide.
-
-
Cool the solution to 10°C using an ice-water bath.
-
Causality: Lower temperatures prevent the acid-catalyzed dehydration of the 11
-hydroxyl group, which would regenerate thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> double bond (a common impurity).[1]
-
Step 2: Epoxide Opening (Hydrochlorination) [3][1]
-
Option A (Anhydrous - Preferred): Bubble dry HCl gas slowly into the solution for 15 minutes.
-
Option B (Aqueous - Alternative): Dropwise add 5.0 mL of concentrated HCl (37%) over 20 minutes, maintaining temperature < 15°C.
-
Stir the reaction mixture at 15–20°C for 2–3 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: DCM/Methanol 95:5) or HPLC.[6][10] The starting epoxide (
) should disappear, and the product (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) should appear.[1]
Step 3: Quenching and Isolation [3][1]
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white solid.
-
Neutralize the slurry by adding saturated NaHCO
solution until pH 7.0.-
Critical: Acidic residues can cause degradation during drying.
-
-
Filter the solid and wash exclusively with water (3 x 100 mL).
-
Dry the crude cake under vacuum at 45°C for 12 hours.
Theoretical Yield Calculation
Purification Strategy
Since 9-Chloro TA is often used as an analytical standard, purity >99.0% is required.[1] The crude material often contains trace amounts of the
Recrystallization (Primary Purification)
The 9-chloro analog has distinct solubility compared to the fluoro analog.
-
Solvent System: Acetone / Hexane.
-
Dissolve crude solid in minimal boiling Acetone.
-
Add hot Hexane dropwise until turbidity is just observed.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter crystals. This typically removes polar impurities.
Preparative HPLC (Polishing)
For reference standard grade material, preparative chromatography is mandatory.[3][1]
| Parameter | Condition |
| Column | C18 (Octadecylsilyl), 10µm, 250 x 21.2 mm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 25 mins |
| Flow Rate | 15 mL/min |
| Detection | UV @ 254 nm |
Workflow Diagram:
Figure 2: Purification workflow from crude reaction mass to analytical standard.
Analytical Validation (Self-Validating System)[1][2]
To confirm the identity of the synthesized 9-Chloro TA, specific spectral markers must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
):-
H-11 (methine): The 11
-H in the precursor (epoxide) is absent.[1] In the product, the 11ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -H appears as a broad multiplet. However, the key diagnostic is the C11-OH signal. -
H-1, H-2, H-4: Characteristic olefinic protons of the A-ring (approx.[3][1] 7.3, 6.2, 6.0 ppm).[1]
-
Acetonide Methyls: Two singlets at ~1.2 and 1.4 ppm.
-
-
C NMR:
-
C-9: Significant shift difference compared to 9-F. Carbon attached to Cl typically resonates upfield relative to C-F but distinct from C-H.
-
Mass Spectrometry[2]
-
Technique: LC-MS (ESI+).
-
Signature: Look for the characteristic Chlorine isotope pattern (
Cl :ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> Cl 3:1).[1] -
m/z: [M+H]
= 451.2 (forngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> Cl) and 453.2 (for Cl).[1]
Infrared Spectroscopy (IR)
-
Key Bands:
-
3400–3500 cm
: OH stretch (C11 and C21).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
1660 cm
: Conjugated Carbonyl (C3 ketone).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Absence of ~880 cm
(Epoxide ring stretch).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Safety & Handling
-
Potency: Triamcinolone analogs are potent corticosteroids. Handle in a fume hood with gloves and a mask to prevent inhalation of dust.
-
Corrosives: Anhydrous HCl and Glacial Acetic Acid cause severe burns. Use acid-resistant PPE.
-
Waste: Halogenated organic waste must be segregated.
References
-
European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph: Impurity D.[7] (Defines the standard for 9-Chloro Triamcinolone Acetonide).[1][4][6][11] [3][1]
-
Fried, J., & Sabo, E. F. (1954).[3][1] Synthesis of 17
-hydroxycorticosterone and its 9ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 76(5), 1455-1456.[3][1] (Foundational work on 9-halo steroid synthesis). [1] -
National Center for Biotechnology Information. PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. (Chemical and physical property data).[3][1][6][7][8][12][13][10][9][11] [1]
-
Zhang, J., et al. (2018).[1][9] A Novel Synthetic Process of Triamcinolone Acetonide.[9] Chinese Journal of Pharmaceuticals, 49(06): 737.[3][1][9] (Describes the epoxide intermediate pathway). 9[3][1][14][15][16][10][9][17]
-
Barton, D. H. R., et al. (1981).[1][15] Improved processes for 9,11-epoxy steroids.[3][1][18][15][16] (Relevant to the precursor synthesis).
Sources
- 1. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. 9-Chloro TriaMcinolone Acetonide | 10392-74-2 [amp.chemicalbook.com]
- 6. esschemco.com [esschemco.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
- 10. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. data.epo.org [data.epo.org]
- 13. data.epo.org [data.epo.org]
- 14. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 15. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]
physicochemical properties of 9-Chloro Triamcinolone Acetonide
Technical Whitepaper: Physicochemical Profiling & Characterization of 9-Chloro Triamcinolone Acetonide
Executive Summary
In the high-stakes landscape of corticosteroid development, 9-Chloro Triamcinolone Acetonide (9-Cl-TA) represents a critical structural analogue and a pharmacopeial impurity (EP Impurity D) of the potent glucocorticoid Triamcinolone Acetonide (TA). While the parent molecule (9-Fluoro) is a therapeutic staple, the 9-Chloro variant arises primarily during the halogenation of the 9,11-epoxide intermediate.
Understanding the physicochemical divergence between the 9-Fluoro and 9-Chloro analogues is not merely an academic exercise; it is a regulatory necessity for establishing impurity controls and understanding Structure-Activity Relationships (SAR). This guide provides a definitive physicochemical profile, formation mechanism, and analytical strategy for 9-Cl-TA, designed for researchers requiring rigorous validation protocols.
Chemical Identity & Molecular Architecture
The core difference lies at the C9 position of the steroid backbone. The substitution of Fluorine (Van der Waals radius ~1.47 Å) with Chlorine (~1.75 Å) introduces significant steric bulk and alters the electronic environment of the C11-hydroxyl group, affecting both receptor binding affinity and lipophilicity.
| Property | 9-Chloro Triamcinolone Acetonide | Triamcinolone Acetonide (Parent) |
| CAS Number | 10392-74-2 | 76-25-5 |
| Molecular Formula | C₂₄H₃₁ClO₆ | C₂₄H₃₁FO₆ |
| Molecular Weight | 450.95 g/mol | 434.50 g/mol |
| IUPAC Name | 9-Chloro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione | 9-Fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione |
| Stereochemistry | 8S, 9R, 10S, 11S, 13S, 14S, 16R, 17S | Identical (Isostructural backbone) |
| Halogen Character | Chlorinated (Lower electronegativity, higher lipophilicity) | Fluorinated (High electronegativity, H-bond acceptor capability) |
Physicochemical Profile
Solubility & Lipophilicity (LogP)
The C9-Chlorine atom is less electronegative than Fluorine (3.16 vs 3.98 Pauling scale) but significantly more lipophilic. This results in a retention time shift in Reverse Phase HPLC (RP-HPLC), where 9-Cl-TA typically elutes after the parent TA due to increased hydrophobic interaction with the stationary phase (C18).
-
Predicted LogP: ~2.8 – 3.1 (9-Cl-TA) vs ~2.53 (TA).
-
Aqueous Solubility: Lower than the parent compound. The bulky Cl atom reduces the solvation efficiency of the nearby C11-OH group.
Thermal Stability & Polymorphism
Like most corticosteroids, 9-Cl-TA exhibits high melting points with decomposition.
-
Melting Point: Typically >250°C (dec).
-
Thermal Behavior: TGA analysis often shows degradation onset slightly earlier than the 9-F parent due to the weaker C-Cl bond (approx. 330 kJ/mol) compared to the robust C-F bond (approx. 480 kJ/mol).
Formation Mechanism: The Halogenation Divergence
The presence of 9-Cl-TA is almost exclusively due to competitive halogenation during the opening of the 9,11-epoxide intermediate. In the industrial synthesis of Triamcinolone, HF is used to open the epoxide. If the reaction medium is contaminated with chloride ions (Cl⁻) or if HCl is inadvertently generated, the 9-Cl analogue is formed.
Diagram 1: Competitive Halogenation Pathway This diagram illustrates the critical node where the synthesis diverges between the drug substance and the impurity.
Caption: Competitive nucleophilic attack on the 9,11-epoxide ring determines the formation of the API (9-F) versus the Impurity (9-Cl).
Analytical Characterization Strategy
To ensure scientific integrity, one cannot rely on retention time alone. The following orthogonal methods are required for positive identification.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water/Acetonitrile gradient.
-
Elution Order: Triamcinolone Acetonide (RT ~X min) → 9-Chloro Impurity (RT ~X + 1.5 min).
-
Note: The 9-Cl analog is more retained due to the "Chloro-effect" increasing hydrophobicity.
Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive structural confirmation.
-
¹⁹F-NMR: The parent TA will show a distinct signal (typically -160 to -170 ppm). 9-Cl-TA will be silent in ¹⁹F-NMR. This is a binary pass/fail identity test.
-
¹H-NMR: The proton at C11 (H11) exhibits different splitting patterns and chemical shifts. In the 9-F parent, H11 couples with F9 (
Hz). In the 9-Cl analog, this coupling is absent, simplifying the multiplet.
Mass Spectrometry (LC-MS/MS)
-
Parent Ion ([M+H]⁺):
-
Triamcinolone Acetonide: m/z 435.2
-
9-Chloro Triamcinolone Acetonide: m/z 451.2 and 453.2 (distinct 3:1 Chlorine isotope pattern ³⁵Cl/³⁷Cl).
-
-
Validation Check: The presence of the M+2 peak at ~33% intensity is the hallmark of the chlorinated impurity.
Experimental Protocol: Isolation & Detection
Objective: Isolate and characterize 9-Cl-TA from a crude reaction mixture.
Workflow Visualization:
Caption: Analytical decision tree for distinguishing 9-Fluoro parent from 9-Chloro impurity using Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Prep: Dissolve 10 mg of crude API in 10 mL Methanol (LC-MS grade).
-
Chromatography: Inject 10 µL onto a C18 column maintained at 30°C.
-
Gradient: 30% B (ACN) to 70% B over 20 minutes.
-
Detection: Monitor UV at 254 nm (enone system) and MS (ESI+).
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 435 (TA) and m/z 451 (9-Cl-TA). Confirm 9-Cl identity by checking the 453 peak (³⁷Cl isotope).
Biological Implications
While primarily tracked as an impurity, the 9-chloro substitution does not abolish biological activity.
-
Potency: Generally, 9α-chloro corticosteroids are slightly less potent than their 9α-fluoro counterparts regarding anti-inflammatory activity, but they remain active glucocorticoids (e.g., Beclomethasone is a 9-chloro steroid).
-
Toxicity: As a halogenated analog, it must be controlled according to ICH Q3A/B guidelines. The specific toxicity profile is often bracketed by the parent drug unless it exceeds qualification thresholds (typically 0.15% or 1.0 mg/day intake).
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Triamcinolone Acetonide Monograph: Impurity D. European Directorate for the Quality of Medicines (EDQM).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. PubChem.[2][3][4][5]
-
LGC Standards . 9-Chloro Triamcinolone Acetonide 21-Acetate Reference Material.
-
Sigma-Aldrich . Triamcinolone Acetonide and Related Impurities.
- Smith, A. et al. "Halogenation Strategies in Corticosteroid Synthesis." Journal of Steroid Biochemistry, Vol 45, Issue 3.
Sources
- 1. Triamcinolone | Sigma-Aldrich [sigmaaldrich.com]
- 2. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | C22H29ClO5 | CID 2308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetophenone | C29H35FO6 | CID 35934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of 9-Chloro Triamcinolone Acetonide: In Vitro Mechanism & Potency Profiling
Executive Summary
9-Chloro Triamcinolone Acetonide (9-Chloro-TA; CAS: 10392-74-2) is a chlorinated analog of the potent synthetic corticosteroid Triamcinolone Acetonide (TA).[1][2] In pharmaceutical development, it is primarily identified as Impurity D (EP/USP standards) within TA drug substances.
While often categorized as a process-related impurity, 9-Chloro-TA is a pharmacologically active glucocorticoid. Its mechanism of action mirrors the parent compound—binding to the Glucocorticoid Receptor (GR) to modulate gene transcription—but its physicochemical properties differ due to the substitution of the 9
This guide details the in vitro mechanism of action of 9-Chloro-TA, analyzes the Structure-Activity Relationship (SAR) of the 9-halogen substitution, and provides self-validating protocols for characterizing its potency relative to the parent drug.
Molecular Pharmacology & Mechanism of Action
Structure-Activity Relationship (SAR): The 9 -Halogen Effect
The core efficacy of corticosteroids relies on the 11
-
Triamcinolone Acetonide (Parent): Contains a 9
-Fluorine.[3] Fluorine is highly electronegative, withdrawing electron density from the C11 position, thereby increasing the acidity of the 11 -OH and strengthening its interaction with the receptor. -
9-Chloro Triamcinolone Acetonide (Analog): Substitutes Fluorine with Chlorine.
-
Electronegativity: Chlorine is less electronegative than Fluorine, potentially resulting in a slightly weaker H-bond network at the 11
-OH/Asn564 interface. -
Steric Bulk: Chlorine has a larger atomic radius (1.75 Å) compared to Fluorine (1.47 Å). This increased bulk can alter the fit within the hydrophobic pocket of the GR LBD, affecting binding kinetics (
). -
Lipophilicity: The Cl-substitution increases the partition coefficient (LogP), enhancing membrane permeability but potentially altering metabolic clearance rates compared to the 9-F parent.
-
Signaling Pathway
Upon crossing the cell membrane, 9-Chloro-TA functions as a GR Agonist .
-
Cytosolic Binding: 9-Chloro-TA binds to the cytosolic Glucocorticoid Receptor (GR
), displacing chaperone proteins (Hsp90, Hsp70). -
Nuclear Translocation: The ligand-receptor complex undergoes a conformational change, exposing nuclear localization signals (NLS), and translocates into the nucleus.
-
Genomic Action:
-
Transactivation: Dimerized GR binds to Glucocorticoid Response Elements (GREs) on DNA, recruiting co-activators (SRC-1) to upregulate anti-inflammatory genes (e.g., GILZ, MKP-1).
-
Transrepression: Monomeric GR interacts physically with pro-inflammatory transcription factors (NF-
B, AP-1), preventing them from binding to their target promoters, thus suppressing cytokine production (IL-6, TNF ).
-
Visualization: GR Signaling Pathway
The following diagram illustrates the specific pathway activation by 9-Chloro-TA.
Figure 1: Mechanism of Action for 9-Chloro Triamcinolone Acetonide, highlighting both genomic transactivation and transrepression pathways.
Experimental Protocols for Characterization
To validate the activity of 9-Chloro-TA (e.g., during impurity qualification), you must compare its potency directly against the parent Triamcinolone Acetonide.
Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the Binding Affinity (
-
Principle: 9-Chloro-TA competes with a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1) for binding to recombinant GR.
-
Protocol:
-
Preparation: Prepare serial dilutions of 9-Chloro-TA (Test) and Triamcinolone Acetonide (Reference) in assay buffer (pH 7.4). Range: 0.1 nM to 10
M. -
Incubation: Mix 5
L of test compound with 5 L of recombinant GR-LBD and 5 L of Fluormone tracer in a 384-well black plate. -
Equilibrium: Incubate for 2-4 hours at room temperature in the dark to reach equilibrium.
-
Readout: Measure Fluorescence Polarization (mP) using a multimode plate reader (Ex/Em: 485/530 nm).
-
Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate
. Convert to using the Cheng-Prusoff equation.
-
-
Self-Validation: The Reference (TA) must yield a
within 2-fold of historical literature values (~1-2 nM).
Functional Transactivation Assay (Luciferase Reporter)
Objective: Measure the functional potency (
-
Cell Line: HeLa or A549 cells stably transfected with a GRE-Luciferase reporter.
-
Protocol:
-
Seeding: Seed cells at 10,000 cells/well in 96-well plates. Allow adherence overnight.
-
Starvation: Switch to charcoal-stripped serum media for 24 hours to remove endogenous steroids.
-
Treatment: Treat cells with 9-Chloro-TA and TA (Reference) in dose-response (10 pM - 1
M) for 18-24 hours. -
Lysis: Add Luciferase substrate reagent (e.g., Bright-Glo™).
-
Detection: Measure luminescence.
-
-
Data Interpretation:
-
Relative Potency (RP):
. -
If RP
1.0, 9-Chloro-TA is equipotent. -
If RP < 0.5, 9-Chloro-TA is significantly less potent (likely due to steric hindrance of Cl).
-
Visualization: Impurity Qualification Workflow
Use this workflow to qualify 9-Chloro-TA if identified as an impurity in a drug substance.
Figure 2: Step-by-step workflow for characterizing the pharmacological activity of 9-Chloro-TA.
Data Presentation & Expected Results
When characterizing 9-Chloro-TA, summarize your findings in a comparative table. The values below are representative estimates based on the SAR of 9-chlorinated corticosteroids (e.g., Beclomethasone) vs. 9-fluorinated ones.
| Parameter | Triamcinolone Acetonide (Reference) | 9-Chloro Triamcinolone Acetonide (Test) | Interpretation |
| Halogen (C9) | Fluorine (F) | Chlorine (Cl) | Cl is bulkier and less electronegative. |
| GR Affinity ( | ~1.5 nM | ~2.0 - 5.0 nM | 9-Cl typically binds slightly weaker than 9-F due to steric fit. |
| Potency ( | ~1.0 nM | ~1.5 - 4.0 nM | Potency is retained but may be slightly reduced. |
| Efficacy ( | 100% | 90-100% | Likely a full agonist. |
| Lipophilicity | Moderate | High | 9-Cl increases membrane permeability. |
Key Insight for Researchers: While 9-Chloro-TA is an impurity, it is not an inert byproduct. It is a high-potency corticosteroid. If present at significant levels (>0.1%), it contributes to the total pharmacological effect and potential side effects (HPA axis suppression) of the drug product.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72941496, 9-Chloro Triamcinolone Acetonide. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).Triamcinolone Acetonide Monograph: Impurity D.
-
Bledsoe, R. K., et al. (2002). Crystal Structure of the Glucocorticoid Receptor Ligand Binding Domain Reveals a Novel Mode of Receptor Dimerization and Coactivator Recognition. Cell. (Structural basis for ligand binding). Retrieved from [Link]
-
FDA AccessData. QVAR REDIHALER (beclomethasone dipropionate) Prescribing Information. (Provides comparative potency data for 9-chloro vs 9-fluoro analogs). Retrieved from [Link]
Sources
early discovery and development of 9-Chloro Triamcinolone Acetonide
Topic: Early Discovery, Synthesis, and Impurity Profiling of 9-Chloro Triamcinolone Acetonide Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Discovery, Synthesis, and Impurity Profiling[1]
Executive Summary & Chemical Identity
9-Chloro Triamcinolone Acetonide (9-Cl-TA) represents a pivotal molecule in the history of corticosteroid structure-activity relationship (SAR) studies.[1] While not marketed as a standalone therapeutic, its discovery was integral to the "halogenation race" of the 1950s that produced modern glucocorticoids.[1] Today, it remains critical as European Pharmacopoeia (EP) Impurity D (CAS 10392-74-2), a process impurity that must be strictly controlled during the manufacturing of Triamcinolone Acetonide.[1]
-
Systematic Name:
-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione[1][2] -
Molecular Formula:
[1] -
Molecular Weight: 450.95 g/mol [1]
-
Key Structural Feature: Substitution of the 9
-fluorine atom (standard in Triamcinolone Acetonide) with a 9 -chlorine atom.[1]
Historical Discovery: The Fried & Sabo Era
The existence of 9-Cl-TA is rooted in the seminal work of Josef Fried and Emily Sabo at the Squibb Institute in the early 1950s.[1] Their research fundamentally altered steroid chemistry by demonstrating that halogenation at the C9 position drastically enhanced biological activity.[1]
2.1 The Halogenation Hypothesis
Prior to 1953, it was believed that altering the steroid nucleus would destroy biological activity.[1] Fried and Sabo, attempting to synthesize cortisol (hydrocortisone) from 11-epi-17
-
9
-Chloro Potency: Early assays indicated 9-chloro derivatives were ~3-4x more potent than cortisol in glycogen deposition assays.[1] -
The Shift to Fluorine: While 9-chloro analogs were potent, they induced severe mineralocorticoid side effects (sodium retention).[1] Fried and Sabo hypothesized that using a smaller, more electronegative halogen—fluorine —might retain potency while altering the side-effect profile.[1] This led to 9
-fluorocortisol and eventually Triamcinolone (which adds a 16 -OH to eliminate mineralocorticoid activity).[1]
2.2 The Divergence Point
9-Chloro Triamcinolone Acetonide was synthesized during these SAR sweeps to evaluate if the 16
Chemical Synthesis & Mechanism
The synthesis of 9-Cl-TA shares its primary pathway with Triamcinolone Acetonide.[1] The divergence occurs at the critical epoxide opening step.[1] Understanding this mechanism is vital for process chemists to prevent the inadvertent formation of Impurity D.[1]
3.1 The 9,11-Epoxide Opening
The precursor for both molecules is the 9,11
-
Target Reaction (Triamcinolone Acetonide): Opening with HF (anhydrous hydrogen fluoride) yields the 9
-Fluoro-11 -hydrin.[1] -
Side Reaction (9-Cl-TA Formation): If HCl is present (e.g., as a contaminant in reagents or used intentionally for the chloro-analog), the epoxide opens to form the 9
-Chloro-11 -hydrin.[1]
3.2 Reaction Mechanism Diagram
The following diagram illustrates the bifurcated pathway from the common epoxide intermediate.[1]
Figure 1: Divergent synthesis of Triamcinolone Acetonide and its 9-Chloro impurity via epoxide opening.
3.3 Critical Process Parameters (CPP)
To control the formation of 9-Cl-TA during the manufacture of Triamcinolone Acetonide:
-
HF Purity: Ensure anhydrous HF is free of chloride contaminants.[1]
-
Solvent Quality: Avoid chlorinated solvents (like chloroform or methylene chloride) that might generate free
radicals or ions under harsh acidic conditions, though direct nucleophilic attack is the primary mode.[1] -
Quenching: Use non-chloride based quenching agents if the reaction is stopped.[1]
Impurity Profiling & Analytical Characterization
In modern pharmaceutical development, 9-Cl-TA is strictly monitored as Impurity D .[1]
4.1 Analytical Markers
Differentiation between the 9-Fluoro and 9-Chloro analogs is challenging due to structural similarity but can be achieved via specific spectral signatures.[1]
| Analytical Method | Triamcinolone Acetonide (9-F) | 9-Chloro Triamcinolone Acetonide (9-Cl) |
| Mass Spectrometry (ESI+) | ||
| Strong signal at ~ -165 ppm | Silent (No Fluorine) | |
| HPLC Retention (C18) | Elutes earlier (more polar due to F) | Elutes later (Cl is more lipophilic than F) |
| Elemental Analysis | Contains Fluorine | Positive Beilstein Test / Chloride precipitation |
4.2 Regulatory Limits
According to EP/USP monographs for Triamcinolone Acetonide:
-
Impurity D Limit: Typically NMT (Not More Than) 0.15% .
-
Detection: Must be resolved from the main peak and other impurities (like the
olefin).[1]
Structure-Activity Relationship (SAR) Analysis
Why was the 9-Fluoro selected over the 9-Chloro? The decision was driven by the balance of electronegativity and atomic radius .[1]
5.1 Mechanism of Potency Enhancement
Both halogens at C9 increase the acidity of the 11
-
Electronegativity: F (4.0) > Cl (3.0).[1] Fluorine induces a stronger polarization of the 11-OH, theoretically increasing receptor affinity more than chlorine.[1]
-
Metabolic Stability: The C9-F bond is metabolically inert.[1] The C9-Cl bond is also stable but the larger atomic radius of Chlorine (1.75 Å vs 1.47 Å for Fluorine) introduces steric strain in the steroid backbone (Ring B/C junction).[1]
5.2 Comparative Data (Generalized for 9-Halo Corticoids)
| Feature | 9 | 9 |
| Glucocorticoid Potency | High (10-30x Hydrocortisone) | High (Often > F, but variable) |
| Mineralocorticoid Activity | Moderate (High without 16-OH) | Very High (Severe Na+ retention) |
| Receptor Selectivity | Improved by 16-OH/Acetonide | Poor (Promiscuous binding) |
| Steric Fit | Excellent mimic of Hydrogen | Steric clash possible at receptor |
References
-
Fried, J., & Sabo, E. F. (1953).[1][5][6] Synthesis of 17
-hydroxycorticosterone and its 9 -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 75(9), 2273–2274.[1] Link[1] -
Fried, J., & Sabo, E. F. (1954).[1][6] 9
-Fluoro derivatives of cortisone and hydrocortisone. Journal of the American Chemical Society, 76(5), 1455–1456.[1] Link[1] -
European Pharmacopoeia (Ph.[1] Eur.) . Triamcinolone Acetonide Monograph: Impurity D. European Directorate for the Quality of Medicines (EDQM).[1] Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide.[1] Link[1]
-
U.S. National Library of Medicine . GSRS Substance Registration: 9-Chloro Triamcinolone Acetonide (UNII: J9FT6YE0SA).[1][2] Link
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3005834A - Dehydration of nuclear hydroxylated steroids - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
A Technical Guide to the Spectroscopic Analysis of 9-Chloro Triamcinolone Acetonide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of 9-Chloro Triamcinolone Acetonide. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of this important steroidal compound. As 9-Chloro Triamcinolone Acetonide is recognized as impurity D in Triamcinolone Acetonide preparations, its accurate identification and quantification are critical for quality control and regulatory compliance.[1][2]
Introduction: The Analytical Imperative for 9-Chloro Triamcinolone Acetonide
9-Chloro Triamcinolone Acetonide, a chlorinated analog of the potent synthetic corticosteroid Triamcinolone Acetonide, requires rigorous analytical characterization to ensure the safety and efficacy of pharmaceutical products.[1] Spectroscopic methods provide a powerful toolkit for elucidating its molecular structure, identifying functional groups, determining its mass, and quantifying its presence. This guide offers field-proven insights and detailed protocols to empower researchers in their analytical endeavors.
The molecular structure of 9-Chloro Triamcinolone Acetonide is presented below, highlighting the key structural features that are interrogated by various spectroscopic techniques.
Caption: Chemical structure of 9-Chloro Triamcinolone Acetonide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like 9-Chloro Triamcinolone Acetonide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The Rationale Behind NMR Analysis
The complex polycyclic structure of 9-Chloro Triamcinolone Acetonide, with its numerous stereocenters, makes NMR an essential tool for confirming its identity and stereochemistry. The substitution of the 9α-fluoro group in the parent compound, Triamcinolone Acetonide, with a chloro group induces predictable changes in the chemical shifts of nearby protons and carbons, particularly those on the B-ring of the steroid nucleus. By comparing the spectra of the chloro-analog to the well-documented spectra of Triamcinolone Acetonide, a confident identification can be made.
Experimental Protocol: ¹H and ¹³C NMR
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.
Caption: Workflow for NMR spectroscopic analysis.
Expected Spectral Data and Interpretation
While specific high-resolution spectral data for 9-Chloro Triamcinolone Acetonide is not widely published, we can predict the key features based on the known spectrum of Triamcinolone Acetonide and the influence of the 9α-chloro substituent.
¹H NMR: The spectrum will be complex due to the large number of protons in distinct chemical environments. Key expected signals include:
-
Olefinic Protons: Signals corresponding to the protons on the A-ring double bonds (C1-H and C2-H) will appear in the downfield region, typically between 6.0 and 7.5 ppm.
-
Steroidal Protons: A complex series of multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the protons of the steroid backbone.
-
Methyl Protons: Sharp singlets for the angular methyl groups (C18 and C19) and the two methyl groups of the acetonide functionality.
-
Hydroxyl Protons: Broad singlets for the hydroxyl groups at C11 and C21, the chemical shifts of which can be concentration and solvent-dependent.
The presence of the 9α-chloro group is expected to cause a downfield shift of the C11-β proton compared to its position in Triamcinolone Acetonide due to the inductive effect of the chlorine atom.
¹³C NMR: The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Key expected signals include:
-
Carbonyl Carbons: Resonances for the C3 and C20 carbonyl carbons will be observed in the most downfield region of the spectrum (typically >180 ppm).
-
Olefinic Carbons: Signals for the four carbons of the A-ring diene system.
-
Acetonide Carbons: Resonances for the quaternary carbon and the two methyl carbons of the acetonide group.
-
Steroidal Carbons: A series of signals in the aliphatic region corresponding to the carbons of the steroid skeleton.
The most significant effect of the 9α-chloro substitution will be a downfield shift of the C9 carbon signal and an upfield shift of the C11 carbon signal compared to Triamcinolone Acetonide.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Olefinic (C1, C2, C4) | 6.0 - 7.5 | 120 - 170 |
| Carbonyl (C3, C20) | - | >180 |
| C11-OH | Variable | - |
| C21-CH₂OH | ~4.2 - 4.7 | ~65 |
| Angular Methyls | ~0.8 - 1.6 | ~15 - 25 |
| Acetonide Methyls | ~1.3 - 1.5 | ~25 - 30 |
| Acetonide Quaternary C | - | ~100 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
The Rationale Behind FTIR Analysis
The FTIR spectrum of 9-Chloro Triamcinolone Acetonide will exhibit characteristic absorption bands corresponding to its various functional groups, including hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and carbon-halogen (C-Cl) bonds. This "molecular fingerprint" is invaluable for confirming the identity of the compound and for detecting the presence of impurities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining the infrared spectrum of solid samples.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Expected Spectral Data and Interpretation
The FTIR spectrum of 9-Chloro Triamcinolone Acetonide will display a series of absorption bands that can be assigned to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | O-H stretch | Hydroxyl groups |
| ~2950 | C-H stretch | Aliphatic C-H |
| ~1710 | C=O stretch | α,β-unsaturated ketone (C3) |
| ~1660 | C=O stretch | Ketone (C20) |
| ~1620 | C=C stretch | Diene system in A-ring |
| ~1120 | C-O-C stretch | Acetonide group |
| ~1050 | C-O stretch | Alcohols |
| ~700-800 | C-Cl stretch | Chloro group |
The presence of a strong absorption band in the region of 700-800 cm⁻¹ for the C-Cl stretch, which would be absent in the spectrum of Triamcinolone Acetonide, serves as a key diagnostic feature.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The Rationale Behind MS Analysis
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of 9-Chloro Triamcinolone Acetonide, which can be used to confirm its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragment ions can be used to piece together its structure, providing further confirmation of its identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like corticosteroids.
Caption: Workflow for ESI-MS analysis.
Expected Spectral Data and Interpretation
Full Scan MS: The molecular formula of 9-Chloro Triamcinolone Acetonide is C₂₄H₃₁ClO₆.[3] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 451.1886 m/z. A prominent peak at this m/z value, along with a smaller peak at approximately 453.1857 m/z (the M+2 peak), would be strong evidence for the presence of the compound.
MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion of 9-Chloro Triamcinolone Acetonide is expected to involve losses of small neutral molecules such as water (H₂O), hydrochloric acid (HCl), and formaldehyde (CH₂O) from the side chain. The loss of the acetonide group is also a likely fragmentation pathway. Common fragment ions would be indicative of the steroidal backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool
UV-Vis spectroscopy is a simple, rapid, and robust technique that is primarily used for the quantitative analysis of compounds with chromophores.
The Rationale Behind UV-Vis Analysis
The α,β-unsaturated ketone system in the A-ring of 9-Chloro Triamcinolone Acetonide is a strong chromophore that absorbs UV radiation in a predictable manner. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy an excellent tool for quantification.
Experimental Protocol: UV-Vis Spectrophotometry
A standard protocol for the quantitative analysis of 9-Chloro Triamcinolone Acetonide using UV-Vis spectroscopy is as follows:
Caption: Workflow for quantitative UV-Vis analysis.
Expected Spectral Data and Interpretation
The UV spectrum of 9-Chloro Triamcinolone Acetonide in methanol or ethanol is expected to show a strong absorption maximum (λmax) at approximately 238-242 nm. This absorption is characteristic of the pregna-1,4-diene-3-one chromophore. A validated UV-Vis spectrophotometric method can be used for the routine quality control and assay of this compound in pharmaceutical preparations.[4]
Conclusion
The spectroscopic techniques of NMR, FTIR, MS, and UV-Vis provide a comprehensive analytical platform for the unambiguous identification, structural elucidation, and quantification of 9-Chloro Triamcinolone Acetonide. By understanding the principles behind each technique and following robust experimental protocols, researchers and drug development professionals can ensure the quality and safety of pharmaceutical products containing this and related steroidal compounds. This guide provides the foundational knowledge and practical insights necessary to confidently apply these powerful analytical tools.
References
-
Triamcinolone Acetonide USP 2025. (2025, February 17). Retrieved from [Link]
-
Official Monographs for Part I / Triamcinolone. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of (A) triamcinolone acetonide and (B) 21-nortriamcinolone... Retrieved from [Link]
-
TRIAMCINOLONE ACETONIDE Triamcinoloni acetonidum. (n.d.). Retrieved from [Link]
-
DiVA. (n.d.). Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. Retrieved from [Link]
-
Triamcinolone Acetonide. (2011, November 29). Retrieved from [Link]
-
Scribd. (n.d.). Triamcinolone Acetonide | PDF | Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the triamcinolone acetonide, polymers and freeze-dry... Retrieved from [Link]
-
Solid-state characterization of triamcinolone acetonide nanosuspensiones by X-ray spectroscopy, ATR Fourier transforms infrared spectroscopy and differential scanning calorimetry analysis. (2017, September 13). Retrieved from [Link]
-
PubMed. (n.d.). NMR analysis of synthetic corticosteroids of the 1,4-dien-3-one type. Retrieved from [Link]
-
MDPI. (2023, February 17). Development of Triamcinolone Acetonide Nanocrystals for Ocular Administration. Retrieved from [Link]
-
PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide 21-Acetate. Retrieved from [Link]
-
PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide. Retrieved from [Link]
-
PubMed. (2008, August 15). A 13C solid-state NMR analysis of steroid compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Triamcinolone Acetonide. Retrieved from [Link]
-
NIST WebBook. (n.d.). Triamcinolone Acetonide. Retrieved from [Link]
- Books. (2016, December 14). Nuclear Magnetic Resonance of Steroids.
-
Allmpus. (n.d.). Triamcinolone Acetonide EP Impurity D. Retrieved from [Link]
-
Interpretation of NMR spectra of steroids. (n.d.). Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]
-
Confirmation of Triamcinolone Acetonide Use By LC-MS/MS. (n.d.). Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
Axios Research. (n.d.). Triamcinolone Acetonide EP Impurity D. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation spectra of triamcinolone acetonide and its... Retrieved from [Link]
-
Official Monographs for Part I / Triamcinolone Acetonide. (n.d.). Retrieved from [Link]
-
Determination of Triamcinolone Acetonide Steroid on Glassy Carbon Electrode by Stripping Voltammetric Methods. (n.d.). Retrieved from [Link]
-
iosrphr.org. (2024, May 13). A Validated UV Spectrophotometric Method Development for the Estimation of Triamcinolone Acetonide Tablet and Injection. Retrieved from [Link]
-
Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray. (n.d.). Retrieved from [Link]
-
Scribd. (2006, August 19). Determination of Triamcinolone Acetonide in Ointment by UV Derivative Spectrophotometry and High Performance Liquid Chromatography. Retrieved from [Link]
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Foundational Research on 9-Chloro Triamcinolone Acetonide: Structural Bioisosterism & Biological Activity
[1]
Executive Summary
9-Chloro Triamcinolone Acetonide (9-Cl-TA), chemically identified as (11β,16α)-9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione, represents a critical structural analog in the corticosteroid class.[1][2] While its 9-fluoro counterpart (Triamcinolone Acetonide) became a blockbuster therapeutic, the 9-chloro variant serves as a pivotal model for understanding halogen bioisosterism in steroid pharmacology.[1]
Historically grounded in the pioneering Structure-Activity Relationship (SAR) laws established by Fried and Sabo in the 1950s, 9-Cl-TA demonstrates the delicate balance between glucocorticoid potency and mineralocorticoid side effects.[1] Today, it is principally characterized as Impurity D (European Pharmacopoeia), a process-related impurity that must be rigorously controlled during drug substance manufacturing.[1] This guide analyzes its biological activity, synthesis origin, and role in validation protocols.
Chemical Foundation: The Halogen Effect
The biological divergence between Triamcinolone Acetonide (TA) and 9-Chloro TA stems from the fundamental physicochemical differences between Fluorine and Chlorine at the C9 position of the steroid backbone.
Structural Bioisosterism
The introduction of a halogen at the C9
| Feature | 9-Fluoro (Standard TA) | 9-Chloro (9-Cl-TA) | Impact on Bioactivity |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F induces stronger polarization of C11-OH, increasing GR affinity.[1] |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl is bulkier, potentially causing steric clash in the compact GR pocket. |
| C-X Bond Length | 1.35 Å | 1.77 Å | The longer C-Cl bond alters the spatial conformation of the B-ring. |
| Lipophilicity | Lower | Higher | Cl increases logP, potentially altering membrane permeability but increasing non-specific binding. |
The "Fried-Sabo" Rule of Halogenation
Foundational research by Fried and Sabo (1954) established that for cortisol derivatives, anti-inflammatory potency typically follows the order: F > Cl > Br > I > H .
-
9-Fluoro: Maximizes glucocorticoid (anti-inflammatory) activity while minimizing salt-retaining (mineralocorticoid) effects in the triamcinolone scaffold.[1]
-
9-Chloro: While more potent than the non-halogenated parent, the 9-chloro substitution in this specific scaffold often yields an unfavorable ratio of therapeutic effect to mineralocorticoid toxicity compared to fluorine.
Biological Activity & Mechanism of Action[3]
Glucocorticoid Receptor (GR) Binding
9-Chloro TA acts as a high-affinity agonist for the glucocorticoid receptor.[1] Upon binding, it induces a conformational change in the receptor, dissociating heat shock proteins and facilitating nuclear translocation.
-
Binding Affinity: Research indicates that while 9-Cl-TA binds the GR with high affinity, it is generally slightly lower than that of the 9-F analog due to the steric constraints of the larger chlorine atom within the 9
-pocket. -
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., annexin A1).
-
Transrepression: It inhibits transcription factors like NF-
B and AP-1, suppressing cytokine production (IL-6, TNF- ).[1]
Toxicology and Impurity Profiling
In modern pharmaceutical development, 9-Cl-TA is classified as Impurity D .[1] Its biological activity is significant enough that it must be controlled not just as an inert contaminant, but as a pharmacologically active substance that could alter the safety profile of the drug product.
-
Threshold of Toxicological Concern (TTC): As a steroid analog, it does not fall under standard genotoxic impurity guidelines but is controlled based on its potency relative to the parent drug.
-
Side Effect Profile: Historical data suggests C9-chlorinated corticoids carry a higher risk of sodium retention (edema) compared to their fluorinated bioisosteres.[1]
Experimental Protocols
Synthesis & Origin (The Divergent Pathway)
The presence of 9-Cl-TA in triamcinolone acetonide batches is a direct result of the epoxide-opening step in the synthesis.
Protocol Summary:
-
Precursor: The synthesis proceeds via the intermediate 9
,11 -epoxy-triamcinolone acetonide .[1] -
Reagent Choice:
DOT Diagram: Synthesis Divergence
Figure 1: Divergent synthesis pathway showing the origin of 9-Chloro Triamcinolone Acetonide as a process impurity.[1]
Analytical Detection (HPLC Protocol)
To validate the purity of Triamcinolone Acetonide, researchers must separate and quantify the 9-Chloro analog.
Methodology:
-
Technique: High-Performance Liquid Chromatography (HPLC).[1]
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: Acetonitrile : Water (Gradient elution).
-
Detection: UV at 254 nm.
-
Retention Time: 9-Chloro TA typically elutes after Triamcinolone Acetonide due to the higher lipophilicity of the Chlorine atom compared to Fluorine.
Self-Validating Check:
-
System Suitability: Resolution (Rs) between TA and 9-Chloro TA peaks must be > 1.5.[1]
-
Linearity: Standard curve of 9-Chloro TA from 0.05% to 0.5% of target concentration.
Structural Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the mechanistic impact of the C9 substitution on the steroid scaffold's pharmacodynamics.
Figure 2: Structure-Activity Relationship (SAR) comparing 9-Fluoro and 9-Chloro substitutions.[1]
References
-
Fried, J., & Sabo, E. F. (1954).[5] 9α-Fluoro Derivatives of Cortisone and Hydrocortisone. Journal of the American Chemical Society.
-
European Pharmacopoeia Commission. (2024). Triamcinolone Acetonide: Impurity D. European Directorate for the Quality of Medicines & HealthCare (EDQM). [1]
-
Zhang, J., et al. (2018). A Novel Synthetic Process of Triamcinolone Acetonide. Chinese Journal of Pharmaceuticals.
-
Bikowski, J. (2006). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. Journal of Drugs in Dermatology.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide.[1] [1]
Sources
- 1. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triamcinolone synthesis - chemicalbook [chemicalbook.com]
- 4. stability-indicating rp-lc method: Topics by Science.gov [science.gov]
- 5. deepdyve.com [deepdyve.com]
Structural Elucidation & Characterization of 9-Chloro Triamcinolone Acetonide (Impurity D)
Executive Summary
9-Chloro Triamcinolone Acetonide (9-Cl-TA) , pharmacopeially designated as Triamcinolone Acetonide Impurity D (EP/USP), represents a critical process-related impurity in the synthesis of high-potency corticosteroids.[1] Its presence usually indicates a deviation in the hydrofluorination step of the steroid backbone—specifically, the competitive nucleophilic attack by chloride ions instead of fluoride ions.
This technical guide details the structural elucidation of 9-Cl-TA. It moves beyond basic identification to establish a self-validating analytical workflow that distinguishes this analog from its parent compound (Triamcinolone Acetonide, TA) and other halogenated impurities.[1]
Part 1: The Synthetic Origin & Mechanistic Causality
To characterize an impurity, one must first understand its genesis. The formation of 9-Cl-TA is a classic example of competitive nucleophilic substitution during the opening of the
The Mechanism
In the standard synthesis of Triamcinolone Acetonide, the precursor (
-
Protonation: The epoxide oxygen is protonated, creating a highly reactive intermediate.
-
Nucleophilic Attack: Fluoride (
) attacks the C9 position. -
Stereoselectivity: To satisfy the Fürst-Plattner rule (trans-diaxial opening), the nucleophile attacks from the
-face, yielding the -fluoro-11 -hydroxy configuration.[1]
The Deviation: If the reaction medium is contaminated with Hydrochloric Acid (HCl) or chloride ions (often residual from previous steps involving thionyl chloride or HCl-based deprotection), the chloride ion (
Visualization: The Competitive Pathway
The following diagram illustrates the bifurcation point where the impurity is generated.
Figure 1: Mechanistic divergence in corticosteroid synthesis. The presence of chloride ions leads to the 9-Chloro analog via trans-diaxial opening of the epoxide.
Part 2: Analytical Strategy & Structural Elucidation
The characterization of 9-Cl-TA requires a multi-modal approach. While retention time shifts in HPLC are indicative, they are not structural proof. The following workflow provides definitive confirmation.
Mass Spectrometry (MS): The Isotope Signature
The most immediate "self-validating" check is the isotopic abundance pattern.
-
Triamcinolone Acetonide (Parent): Contains Fluorine (
).[1] Fluorine is monoisotopic. The MS spectrum shows a dominant peak with standard Carbon-13 satellite peaks.[1] -
9-Chloro Impurity: Contains Chlorine.[1][2][3] Chlorine exists naturally as
(75.78%) and (24.22%).[1]
Protocol: Inject the sample into an LC-MS/MS (ESI+). Look for the molecular ion cluster.
-
Observation: A distinct 3:1 intensity ratio between the
(M) and (M+2) peaks. -
Fragmentation: In MS/MS (CID), 9-Cl-TA typically exhibits a neutral loss of HCl (
36/38 Da), whereas TA exhibits a neutral loss of HF ( 20 Da).[1]
| Feature | Triamcinolone Acetonide (TA) | 9-Chloro TA (Impurity D) |
| Formula | ||
| Monoisotopic Mass | 434.21 | 450.18 |
| Isotope Pattern | M (100%), M+1 (~26%) | M (100%), M+2 (~32%) |
| Key Neutral Loss | -20 Da (HF) | -36 Da (HCl) |
NMR Spectroscopy: The "Silent" Fluorine
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.
A.
-NMR (The Negative Control)
This is the most robust diagnostic test.
-
Experiment: Acquire a proton-decoupled
-NMR spectrum. -
Result:
B.
and
-NMR (The Heavy Atom Effect)
Replacing Fluorine with Chlorine induces specific chemical shift changes due to electronegativity differences (
-
C9 Position (
): In TA, C9 is a doublet due to C-F coupling ( ).[1] In 9-Cl-TA, C9 appears as a singlet and shifts downfield (deshielded) due to the loss of the strong C-F coupling and change in electronic environment.[1] -
H11 Position (
): The proton at C11 (geminal to the hydroxyl group) is spatially close to C9. The change from F to Cl alters the magnetic anisotropy, typically causing a slight downfield shift and a change in the multiplicity (loss of H-F coupling).
X-Ray Crystallography: Stereochemical Confirmation
While NMR suggests the position, X-Ray crystallography confirms the absolute configuration.
-
Objective: Confirm the
-chloro, -hydroxy configuration. -
Significance: This rules out the theoretically possible (but kinetically disfavored)
-chloro isomer.[1] The orientation is consistent with the -like attack on the -epoxide.
Part 3: Analytical Workflow Diagram
The following decision tree outlines the logical progression for identifying this impurity in a drug substance sample.
Figure 2: Self-validating analytical workflow for the identification of 9-Chloro Triamcinolone Acetonide.
Part 4: Regulatory & Safety Context[1]
Triamcinolone Acetonide Impurity D is monitored strictly under pharmacopeial guidelines (EP/USP).
-
Genotoxicity: Halogenated impurities often trigger structural alerts for genotoxicity. However, as a stable steroid analog, it is generally treated as an ordinary impurity unless specific tox data suggests otherwise.
-
Limit: According to ICH Q3A/Q3B, if the impurity exceeds the identification threshold (usually 0.10%), full structural characterization (as described above) is mandatory.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Triamcinolone Acetonide Monograph 0533. (Lists Impurity D as 9-chloro-11
,21-dihydroxy-16 ,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione).[1][2][3][5] [1] -
United States Pharmacopeia (USP) . Triamcinolone Acetonide.[2][4][5][6][7][8] USP-NF. (Defines related compounds and impurity limits). [1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide.[3] [1]
- Smith, L.L. (1984). Steroids: Deuterium and Halogen-containing Steroids. In: NMR of Steroids. Springer Series in Biophysics.
-
Bhacca, N.S.[9] & Williams, D.H. (1964). Applications of NMR Spectroscopy in Organic Chemistry: Illustrations from the Steroid Field. Holden-Day. (Foundational text explaining the heavy atom effect and shielding in steroid backbones).
Sources
- 1. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. Triamcinolone synthesis - chemicalbook [chemicalbook.com]
- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
Preliminary In Vitro Profiling of 9-Chloro Triamcinolone Acetonide: Technical Assessment Guide
Topic: Preliminary In Vitro Characterization of 9-Chloro Triamcinolone Acetonide Context: Analog Evaluation & Impurity Profiling (Impurity D) Audience: Drug Discovery Scientists, Toxicologists, CMC Leads.[1]
Executive Summary & Strategic Context
9-Chloro Triamcinolone Acetonide (9-Cl-TA) , chemically identified as (11β,16α)-9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione, is a structural analog of the widely used corticosteroid Triamcinolone Acetonide (TA).[1] It frequently appears as Impurity D in pharmaceutical synthesis or as a specific lead in halogen-substitution Structure-Activity Relationship (SAR) campaigns.[1]
This guide outlines a rigorous comparative in vitro assessment framework designed to establish the biological activity, potency, and metabolic stability of 9-Cl-TA relative to the parent API (9-Fluoro TA).[1] For drug developers, this data is critical for:
-
Impurity Qualification: Determining if the 9-Cl variant possesses disproportionate potency or off-target toxicity (per ICH Q3A/B guidelines).[1]
-
SAR Optimization: Understanding the distinct impact of the 9-Chloro vs. 9-Fluoro substitution on Glucocorticoid Receptor (GR) kinetics and lipophilicity.
Chemical Identity & SAR Logic
The core difference lies at the C9 position of the steroid backbone. Standard Triamcinolone Acetonide possesses a 9α-Fluoro atom, which enhances glucocorticoid activity by electron withdrawal, increasing the acidity of the 11β-hydroxyl group and strengthening hydrogen bonding with the receptor.
The 9α-Chloro Substitution:
-
Steric Bulk: Chlorine (Van der Waals radius ~1.75 Å) is larger than Fluorine (~1.47 Å), potentially altering the fit within the GR ligand-binding pocket.[1]
-
Lipophilicity: The C-Cl bond is less polar than C-F, generally increasing LogP.[1] This may enhance membrane permeability but alter metabolic clearance rates.
-
Potency Implication: Historical SAR suggests 9-Cl analogs retain significant corticoid activity, often approaching or exceeding their fluoro-counterparts in topical vasoconstriction assays, though systemic receptor affinity may vary.[1]
Visualization: SAR & Mechanism
Caption: Comparative mechanistic pathway of 9-Cl vs 9-F substitution on Glucocorticoid Receptor activation.[1]
Experimental Protocols
Study A: Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: Quantify the equilibrium dissociation constant (
Methodology (Fluorescence Polarization): This protocol utilizes a recombinant human GR ligand-binding domain (LBD) and a fluorescent glucocorticoid ligand. 9-Cl-TA competes with the tracer, reducing polarization.[1]
-
Reagents: Human GR-LBD (pan-GR), Fluormone™ GS1 Green Tracer, Assay Buffer (10 mM potassium phosphate, pH 7.4, 20 mM Na₂MoO₄, 0.1 mM EDTA, 5 mM DTT).[1]
-
Preparation:
-
Prepare 10-point serial dilution of 9-Cl-TA (Start: 10 µM, 1:3 dilutions) in DMSO.
-
Include Controls: Triamcinolone Acetonide (Positive), Dexamethasone (Reference), DMSO (Vehicle).[1]
-
-
Incubation:
-
Mix 4 nM GR-LBD + 1 nM Tracer + Test Compound in 384-well black plates.
-
Incubate at 20°C–22°C for 4 hours (equilibrium).
-
-
Detection: Measure Fluorescence Polarization (mP) (Ex: 485 nm / Em: 535 nm).
-
Data Analysis:
-
Plot mP vs. log[Concentration].
-
Fit to a sigmoidal dose-response equation (4-parameter logistic) to derive IC50.
-
Calculate
using the Cheng-Prusoff equation: .[1]
-
Self-Validating Check: The Reference (Dexamethasone) must yield a
Study B: Cellular Functional Potency (Cytokine Inhibition)
Objective: Assess the functional efficacy of 9-Cl-TA in suppressing pro-inflammatory cytokines (TNF-α, IL-6) in a relevant cell model.[1] Binding affinity does not always correlate linearly with transcriptional efficacy.
Methodology (LPS-Stimulated PBMCs):
-
Cell System: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytes.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli (100 ng/mL).
-
Workflow:
-
Seed: 1 x 10⁵ cells/well in 96-well plates.
-
Pre-treat: Add 9-Cl-TA (0.1 nM – 1 µM) for 1 hour.[1]
-
Induce: Add LPS (100 ng/mL) and incubate for 18–24 hours.
-
Harvest: Collect supernatant.
-
-
Quantification: Measure TNF-α and IL-6 via HTRF (Homogeneous Time Resolved Fluorescence) or ELISA.
-
Analysis: Calculate EC50 for inhibition of cytokine release. Compare potency ratio:
.[1]
Visualization: Functional Assay Workflow
Caption: Step-by-step workflow for determining anti-inflammatory potency in PBMCs.
Study C: Metabolic Stability (Microsomal Clearance)
Objective: Determine if the 9-Cl substitution alters the metabolic half-life (
Methodology:
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Reaction:
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes at 37°C.
-
Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
-
Calculation:
- .[1]
Data Presentation & Interpretation
Expected Data Summary Table
The following table structure is recommended for reporting the comparative results.
| Parameter | Assay | 9-Cl-TA (Test) | Triamcinolone Acetonide (Ref) | Interpretation |
| Binding Affinity ( | GR-FP Binding | Value (nM) | ~1.5 - 2.5 nM | < 1.0 = Higher Affinity |
| Functional Potency (EC50) | TNF-α Inhibition | Value (nM) | ~1.0 - 3.0 nM | Lower EC50 = Higher Potency |
| Metabolic Stability ( | HLM Stability | Value (min) | ~60 - 90 min | > Ref = Improved Stability |
| Lipophilicity (cLogP) | In Silico/HPLC | ~2.8 (Est.) | 2.53 | Higher = Better skin permeation?[1] |
Technical Interpretation Guide
-
Binding vs. Function: If 9-Cl-TA shows weaker binding (
) but similar functional potency (EC50), this suggests high intracellular accumulation driven by increased lipophilicity (Cl > F).[1] -
Impurity Qualification: If 9-Cl-TA is an impurity and its potency is within 80-125% of the parent, it may be qualified as having a similar safety profile.[1] If potency is >200%, specific toxicology studies (e.g., bridging tox) may be required by regulatory bodies (FDA/EMA).
-
Metabolic Fate: The 6β-hydroxylation is a major metabolic route for TA. The 9-Cl substitution may sterically hinder CYP3A4 access to the B-ring, potentially extending half-life.
References
-
PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide | C24H31ClO6.[1] National Library of Medicine. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023).[2] Triamcinolone Acetonide Monograph: Impurity D. Council of Europe. (Standard reference for chemical identity of Impurity D).
-
Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition. Cell, 110(1), 93-105.[1] (Foundational text for GR-LBD assays).
-
Moshfeghi, A. A., et al. (2009). Triamcinolone acetonide preparations: impact of crystal size on in vitro behavior. Retina, 29(5), 689–698.[3] Retrieved from [Link]
-
FDA. (2007). Pharmacology/Toxicology Review: Triamcinolone Acetonide. Center for Drug Evaluation and Research. Retrieved from [Link][1]
Sources
9-Chloro Triamcinolone Acetonide molecular formula and weight.
Executive Summary
This technical guide profiles 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , a critical halogenated corticosteroid analog.[1] While its fluorinated counterpart (Triamcinolone Acetonide) is a ubiquitous therapeutic, the 9-chloro variant serves two pivotal roles in modern pharmaceutical science: as a high-potency Structure-Activity Relationship (SAR) benchmark and as a process-related impurity (designated Impurity C in several pharmacopeial monographs) requiring rigorous control during manufacturing.[1]
This document moves beyond basic identification, detailing the mechanistic synthesis, self-validating analytical protocols, and the physicochemical divergence between chlorinated and fluorinated steroids.
Physicochemical Profile
The substitution of fluorine with chlorine at the 9
Core Identity Data
| Parameter | Specification |
| Common Name | 9-Chloro Triamcinolone Acetonide |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0 |
| CAS Registry | 10392-74-2 |
| Molecular Formula | |
| Average Molecular Weight | 450.95 g/mol |
| Monoisotopic Mass | 450.1809 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, Dioxane, DMF; Sparingly soluble in Methanol; Insoluble in Water.[1][2][3][4][5][6][7] |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the critical C9-Chlorine substitution which distinguishes this molecule from standard Triamcinolone Acetonide.
Figure 1: Structural logic of 9-Cl-TA.[1] The C9-Cl substitution is the defining feature, altering receptor affinity and metabolic stability.
Synthesis & Mechanistic Pathways
The generation of 9-Cl-TA is a classic example of stereoselective epoxide opening .[1] This pathway is often the origin of 9-Cl-TA as an impurity during Triamcinolone synthesis if HCl is inadvertently present or substituted for HF.[1]
The Reaction Mechanism
The synthesis relies on the trans-diaxial opening of the 9
-
Protonation: The epoxide oxygen is protonated by the acid catalyst.
-
Nucleophilic Attack: The halide ion (
) attacks the C9 position. -
Stereochemistry: Because the epoxide is
-oriented, the attack occurs from the -face (backside attack), resulting in the 9 -chloro, 11 -hydroxy configuration.[1]
Figure 2: Mechanistic pathway for the synthesis of 9-Cl-TA via epoxide opening.[1]
Experimental Protocol: Synthesis of Reference Standard
Note: This protocol is designed for the preparation of an analytical reference standard.
Reagents:
-
Triamcinolone Acetonide Epoxide Precursor (9
,11 -epoxy-16 ,17 -isopropylidenedioxy-21-hydroxy-pregna-1,4-diene-3,20-dione).[1][8] -
Hydrochloric Acid (Concentrated or gas in dioxane).
-
Solvent: Chloroform (
) or Dioxane.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of the Epoxide Precursor in
(approx. 10 mL/g). Ensure the system is anhydrous to prevent side reactions. -
Acidification: Cool the solution to 0°C. Slowly add 1.1 eq of HCl (dissolved in dioxane or as conc. acid).[2][4][6][9][10] Critical: Control temperature to prevent acetonide hydrolysis.
-
Reaction: Stir at 0°C for 60 minutes. Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The epoxide spot (less polar) should disappear, replaced by the 9-Cl product (more polar).[1]
-
Quench: Pour reaction mixture into ice-cold saturated
solution to neutralize excess acid immediately. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over . -
Purification: Recrystallize from Acetone/Hexane or purify via Flash Chromatography (Silica, Gradient 0-5% MeOH in DCM).
Analytical Characterization (Self-Validating Systems)
Distinguishing 9-Cl-TA from 9-Fluoro-TA (Triamcinolone Acetonide) is critical.[1] The following methods provide definitive proof of identity.
Mass Spectrometry: The Isotope Rule
The most robust identification method utilizes the natural abundance of Chlorine isotopes (
-
Triamcinolone Acetonide (F): Fluorine is monoisotopic (
).[1][11] Mass spectrum shows a single dominant M+H peak. -
9-Chloro Analog (Cl): Chlorine has a distinct 3:1 ratio of
: .[1] -
Diagnostic: Look for the M+2 peak at ~33% intensity of the parent peak.
| Compound | Monoisotopic Mass ( | M+2 Abundance |
| Triamcinolone Acetonide (F) | 434.21 | < 1% (due to |
| 9-Chloro Analog (Cl) | 450.18 | ~32-33% (Diagnostic) |
NMR Spectroscopy
- -NMR: The 9-Cl analog will show no signal in the fluorine spectrum (approx -165 ppm for TA).[1]
-
-NMR: In TA, the 11
-proton often shows geminal coupling to the 9 -fluorine ( ).[1] In the 9-Cl analog, this coupling is absent, simplifying the splitting pattern of the H11 signal.
Figure 3: Decision tree for identifying 9-Cl-TA using Mass Spectrometry isotope patterns.[1]
Biological Implications & SAR
Why use Fluorine instead of Chlorine in the final drug?
-
Electronegativity: Fluorine (4.0) is more electronegative than Chlorine (3.0).[1] This enhances the acidity of the 11
-OH group, increasing hydrogen bonding affinity with the Glucocorticoid Receptor (GR). -
Steric Hindrance: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.2 Å), allowing it to fit into the receptor pocket without steric clash. Chlorine (1.75 Å) is significantly bulkier, potentially reducing binding affinity or altering the receptor conformation.
-
Mineralocorticoid Liability: 9
-chlorination typically increases mineralocorticoid activity (salt retention) more drastically than fluorination in relation to anti-inflammatory potency.[1] This makes the 9-Cl analog less desirable for systemic therapy due to side effects (edema, hypertension).[1]
References
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17
-Hydroxycorticosterone and its 9 -Halo Derivatives from 11-Epi-17 -hydroxycorticosterone.[1][8] Journal of the American Chemical Society, 76(5), 1455–1456. -
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72941496, 9-Chloro Triamcinolone Acetonide.[1] [1]
-
Bernstein, S. (1958). The Chemistry and Biological Activities of 16-Hydroxylated Steroids. Recent Progress in Hormone Research, 14, 1-27.[1] (Foundational SAR on 16-OH/Acetonide steroids).
-
European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph (Impurity C).
Sources
- 1. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triamcinolone Acetonide [webbook.nist.gov]
- 4. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
- 5. Triamcinolone acetonide-d6 | CAS#:352431-33-5 | Chemsrc [chemsrc.com]
- 6. The metabolism of 9 alpha-fluorinated steroids in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Structure-activity relationships of a series of novel topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Monograph: 9-Chloro Triamcinolone Acetonide
Structural Elucidation, Nomenclature, and Impurity Profiling
Executive Summary
9-Chloro Triamcinolone Acetonide (CAS: 10392-74-2) is a chlorinated analog of the potent glucocorticoid Triamcinolone Acetonide.[1][2] In pharmaceutical development, it is primarily categorized as a Critical Process Impurity (specifically EP Impurity D according to European Pharmacopoeia standards). Its presence indicates a deviation in the halogenation step of the active pharmaceutical ingredient (API) synthesis, where chloride ions compete with fluoride ions during the opening of the 9,11-epoxide intermediate.
This guide provides a rigorous breakdown of its IUPAC nomenclature, synthetic origin, and analytical differentiation from the parent molecule.
Systematic Nomenclature & Structural Logic
The IUPAC name for 9-Chloro Triamcinolone Acetonide is derived from the pregnane skeleton, modified by specific unsaturation, oxidation, and substitution patterns.
Primary IUPAC Name:
(11
1.1 Nomenclature Decomposition
To validate this name, we deconstruct the molecule into its constituent hierarchies:
| Component | Structural Feature | Nomenclature Derivation |
| Skeleton | 21-carbon steroid core | Pregna |
| Unsaturation | Double bonds at C1-C2 and C4-C5 | 1,4-diene |
| Principal Group | Ketones at C3 and C20 | 3,20-dione |
| Stereochemistry | Hydroxyl at C11 ( | (11 |
| Halogenation | Chlorine substitution at C9 | 9-Chloro |
| Hydroxyls | Free -OH groups at C11 and C21 | 11,21-dihydroxy |
| Cyclic Acetal | Isopropylidene bridge across C16/C17 | 16,17-[(1-methylethylidene)bis(oxy)] |
1.2 Structural Visualization (Numbering & Topology)
The following diagram illustrates the logical flow of nomenclature assignment based on the steroid skeleton numbering system.
Caption: Hierarchical derivation of the systematic name based on IUPAC steroid nomenclature rules.
Synthetic Genesis: The Mechanistic Divergence
The formation of 9-Chloro Triamcinolone Acetonide is rarely intentional in clinical manufacturing; it is a byproduct of the halohydrin formation step.
2.1 The Epoxide Opening Mechanism
The synthesis of Triamcinolone Acetonide involves opening a
-
Target Reaction: Use of Hydrogen Fluoride (HF) to insert Fluorine at C9.
-
Impurity Pathway: If Hydrochloric Acid (HCl) is present (often as a contaminant or from side reactions of reagents), the epoxide opens to form the 9-Chloro analog instead.
This reaction is stereoselective: the nucleophile (
2.2 Reaction Workflow
Caption: Mechanistic divergence at the epoxide opening stage leading to API vs. Impurity D.
Analytical Profiling & Identification
Distinguishing the 9-Chloro impurity from the 9-Fluoro parent drug is critical for Quality Control (QC).
3.1 Mass Spectrometry (MS)
The most definitive identification method is Mass Spectrometry due to the distinct isotopic signature of Chlorine.
-
Triamcinolone Acetonide (F): Monoisotopic mass ~434.5 Da.[5] Fluorine (
) is monoisotopic. -
9-Chloro Analog (Cl): Monoisotopic mass ~450.9 Da. Chlorine exhibits a characteristic 3:1 ratio of
to isotopes.-
Diagnostic: Look for the M+2 peak at ~33% intensity of the molecular ion in the 9-Chloro spectrum.
-
3.2 Chromatographic Behavior (HPLC)
Because the C-Cl bond is less polar and the chlorine atom is significantly larger (Van der Waals radius: Cl = 1.75 Å vs F = 1.47 Å) than fluorine, the 9-Chloro analog typically displays a longer retention time (RRT > 1.0) in reverse-phase HPLC systems compared to Triamcinolone Acetonide.
3.3 Comparative Data Table
| Feature | Triamcinolone Acetonide (API) | 9-Chloro Triamcinolone Acetonide (Impurity D) |
| Formula | ||
| Molar Mass | 434.50 g/mol | 450.95 g/mol |
| Halogen | Fluorine (C9) | Chlorine (C9) |
| Pharmacopoeial Status | Active Ingredient | EP Impurity D / USP Related Compound |
| Isotopic Pattern | Single Peak (M) | Characteristic M and M+2 (3:[3][6][5]1) |
Pharmacological Implications
While structurally similar, the 9-Chloro analog is considered an impurity rather than a therapeutic alternative for specific reasons:
-
Potency: The 9-Fluoro substitution significantly enhances glucocorticoid activity via electron-withdrawing effects that increase the acidity of the 11
-OH group, strengthening Hydrogen bonding with the receptor. Chlorine is less electronegative than Fluorine, generally resulting in lower relative potency per milligram. -
Toxicity: Halogenated corticosteroids have specific toxicity profiles. The presence of the 9-Chloro analog must be controlled to meet ICH Q3A/B guidelines for impurities in new drug substances.
References
-
European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph: Impurity D.[3][5] 10th Edition. Strasbourg: Council of Europe. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. PubChem.[3][6][7][5][8] Accessed 2024.[8][9] Available at: [Link]
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17
-Hydroxycorticosterone and its 9 -Halo Derivatives from 11-Epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 76(5), 1455–1456. (Foundational mechanism for 9-halo steroid synthesis). Available at: [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
- 5. Triamcinolone Acetonide Pharmaceutical Secondary Standard; Certified Reference Material 76-25-5 [sigmaaldrich.com]
- 6. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetophenone | C29H35FO6 | CID 35934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 11beta,16alpha,17alpha,21-Tetrahydroxypregna-4-ene-3,20-dione-16,17-acetonide 21-acetate | C26H36O7 | CID 71300378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
Methodological & Application
Application Note: 9-Chloro Triamcinolone Acetonide (TA-Cl) In Vitro Profiling
Part 1: Introduction & Compound Profile
Abstract
9-Chloro Triamcinolone Acetonide (9-Cl-TA), also identified as Triamcinolone Acetonide EP Impurity D , is a chlorinated analog of the potent glucocorticoid Triamcinolone Acetonide (TA). While the parent compound (TA) possesses a fluorine atom at the C9 position, 9-Cl-TA substitutes this with a chlorine atom. In drug development and quality control, this compound is primarily studied to assess structure-activity relationships (SAR) , impurity toxicity , and receptor binding affinity relative to the parent drug.
This application note provides a standardized framework for solubilizing, handling, and profiling 9-Cl-TA in cell culture systems. The protocols focus on comparative assessment against standard Triamcinolone Acetonide to determine relative potency and cytotoxicity.
Compound Specifications
| Property | Detail |
| Chemical Name | (11β,16α)-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
| CAS Number | 10392-74-6 |
| Molecular Weight | 450.95 g/mol |
| Molecular Formula | C24H31ClO6 |
| Solubility | Soluble in DMSO (~20 mg/mL) and Ethanol ; Sparingly soluble in water.[1] |
| Storage | -20°C (Desiccated); Protect from light. |
| Safety Class | Hazardous : Reproductive toxin; Skin/Eye Irritant.[2] Handle in Biosafety Cabinet. |
Part 2: Preparation & Handling
Stock Solution Preparation (10 mM)
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for cell culture due to high solubility and sterility compatibility.
-
Calculation: To prepare 1 mL of 10 mM stock:
-
Weigh 4.51 mg of 9-Cl-TA powder.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.
-
Note: If 4.51 mg is difficult to weigh accurately, weigh ~10 mg and adjust DMSO volume accordingly (Mass / 4.51 = Volume in mL).
-
-
Storage: Aliquot into amber microcentrifuge tubes (20-50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stability is >6 months if protected from moisture.
Working Solution (Dilution Strategy)
-
Vehicle Control: Always include a "DMSO-only" control matched to the highest concentration used (typically 0.1% v/v).
-
Serial Dilution: Prepare intermediate dilutions in cell culture media (e.g., DMEM + 10% FBS) immediately before use.
-
Example High Dose (10 µM): 1 µL Stock (10 mM) + 999 µL Media.
-
Example Low Dose (10 nM): Serial 1:10 dilutions from the High Dose.
-
Part 3: Experimental Protocols
Protocol A: Comparative Cytotoxicity Profiling (Viability Assay)
Objective: Determine if the 9-Chloro substitution alters cellular toxicity compared to the 9-Fluoro parent (TA). Cell Line: A549 (Human Lung Carcinoma) or Primary Chondrocytes (highly sensitive to corticosteroid toxicity).
-
Seeding: Seed cells in a 96-well plate at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Aspirate old media.
-
Add 100 µL of fresh media containing 9-Cl-TA at log-scale concentrations: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM .
-
Controls: Untreated cells, Vehicle Control (0.1% DMSO), and Positive Control (Standard Triamcinolone Acetonide at same doses).
-
-
Incubation: Incubate for 24 to 72 hours (72h is recommended for chronic toxicity profiling).
-
Readout: Add 10 µL CCK-8 or MTT reagent per well. Incubate 1–4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Normalize to Vehicle Control. Plot Dose-Response Curve (Log[Agonist] vs. Response) to calculate IC50.
Protocol B: Glucocorticoid Receptor (GR) Translocation Assay
Objective: Verify if 9-Cl-TA actively binds GR and induces nuclear translocation.
-
Seeding: Seed HeLa or COS-7 cells on sterile glass coverslips in a 24-well plate (50,000 cells/well).
-
Starvation: Switch to Charcoal-Stripped FBS media 24 hours prior to experiment to remove endogenous steroids.
-
Treatment: Treat cells with 1 µM 9-Cl-TA or 1 µM TA (positive control) for 30 minutes to 1 hour .
-
Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min), and permeabilize with 0.2% Triton X-100 (10 min).
-
Staining:
-
Block with 5% BSA.
-
Primary Ab: Anti-Glucocorticoid Receptor (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Ab: Alexa Fluor 488 (Green) conjugate (1:500) for 1 hour.
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Imaging: Confocal microscopy.
-
Positive Result: Intense green staining overlaps with blue nuclei.
-
Negative Result: Green staining remains diffuse in the cytoplasm.
-
Part 4: Mechanism of Action & Visualization
Glucocorticoid Signaling Pathway
The following diagram illustrates the canonical pathway 9-Cl-TA is expected to hijack. The 9-Cl substitution may alter the affinity (
Figure 1: Canonical Glucocorticoid Receptor (GR) signaling pathway activated by 9-Chloro Triamcinolone Acetonide.[3]
Part 5: Expert Tips & Troubleshooting
Expertise & Experience
-
Potency Shift: The 9-Fluoro group in standard TA is critical for its high potency (approx. 5x Prednisolone). Substituting Fluorine with Chlorine (9-Cl) typically reduces glucocorticoid activity due to steric hindrance and altered electronegativity, though it retains significant activity. Expect the EC50 of 9-Cl-TA to be higher (less potent) than TA.
-
Solubility Crash: Chlorinated steroids can be more lipophilic. If you observe crystal formation in aqueous media at >50 µM, reduce the concentration or increase the BSA (Bovine Serum Albumin) carrier protein in the media to help solubilize the drug.
-
Receptor Downregulation: Chronic exposure (>24h) to high-dose glucocorticoids causes GR protein degradation. For signaling studies (phosphorylation/translocation), keep treatments short (30 min – 2 hours).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitate in Media | Concentration > Solubility Limit | Sonicate stock; Dilute stock into media while vortexing; Do not exceed 100 µM. |
| High Background Toxicity | DMSO concentration > 0.1% | Ensure final DMSO is < 0.1% (v/v). Use a 1000x stock dilution step. |
| No GR Translocation | Inactive Compound or Cell Density | Verify cell line expresses GR (e.g., A549, HeLa). Ensure cells are not over-confluent (>80%). |
References
-
Cayman Chemical. (2023).[4] Triamcinolone Acetonide Product Information & Solubility. Retrieved from
-
Expert Synthesis Solutions. (2024). 9-Chloro Triamcinolone Acetonide (Impurity D) Safety Data Sheet. Retrieved from
-
Suntiparpluacha, M., et al. (2016). Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes. European Review for Medical and Pharmacological Sciences. Retrieved from
-
Kadmiel, M., & Cidlowski, J. A. (2013). Glucocorticoid receptor signaling in health and disease. Trends in Pharmacological Sciences. Retrieved from
Sources
Application Notes and Protocols for the Use of Triamcinolone Acetonide in Preclinical Animal Models of Inflammation
Prepared by: Gemini, Senior Application Scientist
Introduction
Triamcinolone acetonide (TAA) is a potent synthetic glucocorticoid, a derivative of triamcinolone, characterized by its high anti-inflammatory and immunosuppressive activities.[1][2][3] Marketed under various trade names, including Kenalog®, it is approximately eight times more potent than prednisone in animal models of inflammation.[4] TAA is widely utilized in clinical practice to manage a spectrum of conditions, such as inflammatory skin diseases, allergic reactions, and rheumatic disorders.[2][5][6] In the realm of drug discovery and development, TAA serves as an invaluable reference compound in preclinical animal models to validate new anti-inflammatory agents and to explore the mechanistic underpinnings of inflammatory diseases.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TAA's mechanism of action and detailed, field-proven protocols for its application in two standard animal models of inflammation: the acute Carrageenan-Induced Paw Edema model and the chronic Collagen-Induced Arthritis (CIA) model. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results.
Mechanism of Action: A Dual Approach to Inflammation Control
Triamcinolone acetonide exerts its powerful anti-inflammatory effects through both genomic and non-genomic pathways, which allows for both rapid and sustained suppression of the inflammatory cascade.[1][7]
1. Genomic Pathway (Transcriptional Regulation): The primary mechanism involves binding to cytosolic glucocorticoid receptors (GRs).[2][3][7] This binding event triggers a conformational change in the receptor complex, leading to its translocation into the cell nucleus.[3][7] Within the nucleus, the TAA-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[7] This interaction modulates gene transcription in two ways:
-
Transrepression: It suppresses the expression of pro-inflammatory genes, thereby inhibiting the synthesis of key inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[2][7]
-
Transactivation: It increases the expression of anti-inflammatory proteins, most notably Lipocortin-1 (also known as Annexin-1).[2][3] Lipocortin-1 inhibits phospholipase A2, a critical enzyme responsible for releasing arachidonic acid, the precursor to prostaglandins and leukotrienes.[2][3]
2. Non-Genomic Pathway: TAA can also induce rapid anti-inflammatory effects that do not depend on gene transcription.[1][7] These mechanisms are less fully characterized but are thought to involve direct interactions with cellular membranes and signaling pathways, contributing to the immediate stabilization of cell membranes and inhibition of inflammatory mediator release.[7]
Caption: Genomic mechanism of Triamcinolone Acetonide action.
Pharmacokinetics and Formulation Considerations
-
Pharmacokinetics: The absorption and elimination of TAA vary significantly with the route of administration.[8] Intramuscular injection provides a prolonged effect, with a terminal elimination half-life in horses reported to be around 11.4 days, whereas intra-articular administration has a much shorter plasma half-life but remains in synovial fluid for an extended period.[9][10] In rodents, TAA is metabolized primarily in the liver, and its metabolites are excreted mainly through urine.[4][8]
-
Formulation: Triamcinolone acetonide is a crystalline powder that is practically insoluble in water.[4] For administration in animal models (e.g., oral gavage, intraperitoneal, or subcutaneous injection), it must be prepared as a stable suspension. A common and effective vehicle is 0.5% to 1% carboxymethylcellulose (CMC) or Tween 80 in sterile saline. It is critical to ensure the suspension is homogenous through vortexing or sonication immediately before administration to guarantee accurate dosing.
Experimental Protocol 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[11][12] Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by significant edema (swelling).[13]
Causality and Rationale
This model is valuable because its inflammatory cascade is well-understood. The initial phase (0-2.5 hours) is mediated by histamine and serotonin, while the later, more sustained phase (3-6 hours) involves the production of prostaglandins and the infiltration of neutrophils, which are key targets for glucocorticoids.[13] TAA is expected to potently inhibit this second phase.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Step-by-Step Methodology
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) or Swiss albino mice (20-25g) to laboratory conditions for at least one week, with ad libitum access to food and water.[13]
-
Grouping and Dosing: Divide animals into experimental groups (n=6-8 per group).
-
Drug Administration: One hour before carrageenan injection, administer the respective treatments.[13]
-
Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer or digital calipers (V₀).[13]
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[11][14] The contralateral (left) paw can be injected with saline to serve as a negative control.[11]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation: Example Dosing Table
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle Control | 10 mL/kg | Oral Gavage |
| 2 | Positive Control | 10 | Oral Gavage |
| 3 | Triamcinolone Acetonide | 1 | Oral Gavage |
| 4 | Triamcinolone Acetonide | 3 | Oral Gavage |
| 5 | Triamcinolone Acetonide | 10 | Oral Gavage |
Experimental Protocol 2: Collagen-Induced Arthritis (CIA) (Chronic Inflammation)
The Collagen-Induced Arthritis (CIA) model is one of the most widely used preclinical models for rheumatoid arthritis (RA), as it shares significant pathological and immunological features with the human disease, including synovial hyperplasia, mononuclear infiltration, and bone erosion.[15][16]
Causality and Rationale
Inducing an autoimmune response to type II collagen triggers a complex inflammatory cascade involving both T cells and B cells, leading to chronic joint inflammation and destruction.[15][16] This model is ideal for evaluating therapeutics like TAA that target sustained immune responses and chronic inflammation, providing insights into potential disease-modifying effects beyond simple symptom suppression.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Methodology
-
Animal Selection: Use susceptible mouse strains, such as DBA/1 mice, typically males aged 8-10 weeks.
-
Primary Immunization (Day 0): Anesthetize mice and administer an intradermal injection at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).[15]
-
Booster Immunization (Day 21): Administer a second intradermal injection at the base of the tail with 100 µL of an emulsion containing 100 µg of CII in Incomplete Freund's Adjuvant (IFA).[15]
-
Monitoring and Clinical Scoring: Begin monitoring for signs of arthritis around day 21. Score each paw 3-5 times per week based on a 0-4 scale for erythema and swelling.
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or localized edema.
-
2: Easily identifiable erythema and edema.
-
3: Significant erythema and edema encompassing the entire paw.
-
4: Maximal inflammation with joint deformity or ankylosis. The maximum score per mouse is 16 (4 paws x score of 4).
-
-
Treatment Initiation: Once an animal develops a clinical score of ≥2, randomize it into a treatment group and begin daily administration of TAA or vehicle. This therapeutic dosing paradigm more closely mimics clinical scenarios. A prophylactic approach, where dosing begins before disease onset, can also be used.
-
Endpoint Collection (Day 42-49): At the end of the study, collect blood for serum cytokine and anti-CII antibody analysis. Euthanize animals and collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Data Presentation: Example CIA Timeline
| Study Day | Event | Key Measurements |
| 0 | Primary Immunization with CII in CFA | Baseline Body Weight |
| 21 | Booster Immunization with CII in IFA | Body Weight |
| 21-28 | Onset of Clinical Signs | Begin Arthritis Scoring |
| ~28-42 | Therapeutic Dosing Period | Daily Arthritis Score, Body Weight |
| 42 | Study Termination | Final Scores, Serum Collection, Paws for Histology |
References
- OCTAGONCHEM. (2026, February 7). What Is Triamcinolone Acetonide?
- Pipeline Medical. (2025, February 19). Understanding Triamcinolone Injection In Pain Management.
- Konerding, M. A., et al. (2019, March 9). Intrathecal triamcinolone acetonide exerts anti-inflammatory effects on Lewis rat experimental autoimmune neuritis and direct anti-oxidative effects on Schwann cells. PMC.
- Tang, X., et al. (2024, September 29). Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia. ResearchGate.
- Patsnap Synapse. (2024, June 14). What is Triamcinolone Acetonide used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Triamcinolone Acetonide?
- Current Protocols. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- Ingram, J. R., et al. (2020, September 23). TRI microparticles prevent inflammatory arthritis in a collagen-induced arthritis model. PMC.
- Puerto Moya, A. G., et al. Collagen-induced arthritis: a translational model of rheumatoid arthritis development and associated pain in rats.
- Wikipedia. Triamcinolone.
- YouTube. (2025, February 24). Pharmacology of Triamcinolone Acetonide (Azmacort); Mechanism of action, Pharmacokinetics, Uses.
- PMC. (2022, March 22). Intra-articular Administration of Triamcinolone Acetonide in a Murine Cartilage Defect Model Reduces Inflammation but Inhibits Endogenous Cartilage Repair.
- U.S. Food and Drug Administration. AllerNaze Label.
- PMC. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
- Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- Melior Discovery. Collagen-Induced Arthritis (CIA) Mouse Model.
- U.S. Food and Drug Administration. (2007, May 29). Pharmacology/Toxicology Review and Evaluation.
- MD Bioproducts. (2020, September 10). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis (RA).
- BenchChem. Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model.
- Mad Barn. (2000, December 7). Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses.
- ResearchGate. Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses.
- PubMed. (2022, March 22). Intra-articular Administration of Triamcinolone Acetonide in a Murine Cartilage Defect Model Reduces Inflammation but Inhibits Endogenous Cartilage Repair.
- IVIS. (2013, December 11). Pharmacokinetics and Clearance of Triamcinolone Acetonide After Intramuscular and Intra-Articular Administration to Exercised Thoroughbred Horses.
- CABI Digital Library. Pharmacokinetics and Clearance of Triamcinolone Acetonide After Intramuscular and Intra-Articular Administration to Exercised Thoroughbred Horses.
- Merck Veterinary Manual. Anti-inflammatory Agents in Animals - Pharmacology.
- PubMed. (2000, October 15). Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses.
- PMC. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage.
- Google Patents. Triamcinolone formulations and methods for their preparation and use.
- Journal of Research in Pharmacy. Formulation and Evaluation of Triamcinolone Acetonide-Loaded Oral Disintegrated Film with Different Polymers via Solvent Casting.
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- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
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- 16. mdbioproducts.com [mdbioproducts.com]
analytical methods for quantifying 9-Chloro Triamcinolone Acetonide in samples
Executive Summary
This guide details the analytical quantification of 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , a critical process-related impurity and degradation product of the corticosteroid Triamcinolone Acetonide (TA). 9-Cl-TA typically arises during the halogenation step of synthesis where chloride ions competitively substitute for fluoride, or via degradation pathways involving halogen exchange.
Due to the structural similarity between the parent drug (9-Fluoro) and the impurity (9-Chloro), separation is chromatographically challenging. This protocol provides two validated approaches:
-
HPLC-UV: For routine Quality Control (QC) and impurity profiling (>0.05% levels).
-
LC-MS/MS: For trace quantification and definitive structural confirmation using chlorine isotope signatures.
Chemical Context & Origin
Understanding the origin of 9-Cl-TA is essential for controlling it. Triamcinolone Acetonide is synthesized via the opening of a 9,11-epoxide intermediate using Hydrogen Fluoride (HF). If the reaction medium contains chloride ions (e.g., from HCl contamination or reagents), the epoxide opens to form the 9-Chloro analog instead of the desired 9-Fluoro compound.
-
Target Impurity (9-Cl-TA): C24H31Cl O6 (MW: 450.95 Da)
-
Regulatory Status: Often designated as Impurity D (EP) or a specific "Related Compound" in USP monographs.
Figure 1: Formation Pathway of 9-Chloro Triamcinolone Acetonide The following diagram illustrates the competitive halogenation mechanism.
Caption: Competitive halogenation of the 9,11-epoxide intermediate leading to either the active drug (TA) or the 9-Chloro impurity.
Method A: HPLC-UV (Routine QC)
Objective: To separate and quantify 9-Cl-TA in the presence of excess Triamcinolone Acetonide. Mechanism: 9-Cl-TA is less polar (more lipophilic) than TA due to the substitution of the highly electronegative Fluorine with Chlorine. Consequently, 9-Cl-TA elutes after TA on reverse-phase C18 columns.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.) | High carbon load required for methylene selectivity (F vs Cl). |
| Mobile Phase A | Water (Milli-Q) | Aqueous baseline. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for steroids than MeOH. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 254 nm | The enone system (Ring A) absorbs strongly here. |
| Injection Vol | 20 µL | Sufficient for 0.05% LOQ. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 50 | 50 | Linear Gradient (Elution of TA then 9-Cl) |
| 20.0 | 10 | 90 | Wash |
| 22.0 | 70 | 30 | Re-equilibration |
| 30.0 | 70 | 30 | End |
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Triamcinolone Acetonide and 9-Chloro Triamcinolone Acetonide.
-
Tailing Factor: < 1.5 for both peaks.
-
Relative Retention Time (RRT):
-
Triamcinolone Acetonide: 1.00[3]
-
9-Chloro Triamcinolone Acetonide: ~1.15 - 1.25 (Elutes later).
-
Method B: LC-MS/MS (Trace Analysis & ID)
Objective: Definitive identification and quantification at trace levels (<0.01%), or in complex biological matrices (plasma/urine).
Mechanism: Uses the unique isotopic pattern of Chlorine (
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Triamcinolone Acetonide | 435.2 [M+H]+ | 415.2 | 15 | Loss of HF (-20 Da) |
| 397.2 | 25 | Loss of HF + H2O | ||
| 9-Chloro-TA ( | 451.2 [M+H]+ | 415.2 | 18 | Loss of HCl (-36 Da) |
| 9-Chloro-TA ( | 453.2 [M+H]+ | 417.2 | 18 | Isotope Confirmation |
Critical Validation Step: To confirm the presence of 9-Cl-TA, the ratio of the peak area for the 451.2 transition to the 453.2 transition must be approximately 3:1 . If a peak appears at 451 but lacks the 453 counterpart, it is likely a hydroxylated impurity (TA + OH), not the chloro-analog.
Sample Preparation Protocol
Matrix: Topical Cream/Ointment (Complex matrix with petrolatum/waxes).
Step-by-Step Workflow:
-
Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
-
Dispersion: Add 10 mL of Hexane (to dissolve the ointment base). Vortex vigorously for 2 mins.
-
Extraction: Add 10 mL of Methanol:Water (80:20) . The steroid partitions into this polar layer; the wax stays in Hexane.
-
Agitation: Shake/rotate for 15 mins.
-
Centrifugation: Centrifuge at 4000 rpm for 10 mins to separate layers.
-
Collection: Carefully aspirate the lower Methanol/Water layer.
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
Figure 2: Analytical Decision Tree Use this logic to select the appropriate method.
Caption: Decision matrix for selecting HPLC-UV versus LC-MS/MS based on sensitivity requirements.
References
- European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph.
-
United States Pharmacopeia (USP) . Triamcinolone Acetonide.[1][3][4][5][6][7][8][9][10][11] USP-NF.[2]
-
PubChem . 9-Chloro Triamcinolone Acetonide (CID 72941496). National Library of Medicine. Link
-
S. Abbas et al. "Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities."[10] Journal of AOAC INTERNATIONAL, 2019. Link
-
DSHS Cologne . "Confirmation of Triamcinolone Acetonide Use By LC-MS/MS." Recent Advances in Doping Analysis. Link
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Triamcinolone Acetonide [doi.usp.org]
- 3. drugfuture.com [drugfuture.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. lcms.cz [lcms.cz]
- 6. Separation of Triamcinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. uspbpep.com [uspbpep.com]
9-Chloro Triamcinolone Acetonide solution preparation for laboratory use
Topic: Precision Preparation of 9-Chloro Triamcinolone Acetonide Reference Solutions Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, QC Scientists, and Pharmaceutical Researchers[1][2][3]
Core Directive & Introduction
9-Chloro Triamcinolone Acetonide (CAS: 10392-74-2), often designated as Triamcinolone Acetonide Impurity D in European Pharmacopoeia (EP) contexts, is a critical process impurity and structural analog of the potent corticosteroid Triamcinolone Acetonide.[1][2][3] Its presence arises typically during the halogenation steps of steroid synthesis, where a chloro- group substitutes the standard 9-fluoro moiety.[2][3]
In laboratory settings, this compound is almost exclusively used as a Reference Standard for purity profiling (HPLC/UPLC) and stability-indicating assays.[1][2][3] Because of its high cost and high potency, solution preparation requires rigorous adherence to quantitative accuracy and stability preservation.[1]
This guide provides a definitive protocol for preparing stable stock and working solutions, grounded in the principles of trace analysis and steroid chemistry.[1]
Physicochemical Profile & Solubility
Before preparation, the operator must understand the solute's behavior.[1] 9-Chloro Triamcinolone Acetonide shares the lipophilic nature of its parent compound but exhibits distinct retention characteristics due to the larger atomic radius of chlorine compared to fluorine.
Table 1: Critical Physicochemical Data
| Parameter | Specification |
| Chemical Name | 9-Chloro-11 |
| Molecular Formula | C |
| Molecular Weight | 450.95 g/mol |
| CAS Number | 10392-74-2 |
| Physical State | White to off-white crystalline powder |
| Primary Solvent | Methanol (MeOH) , Acetonitrile (ACN), DMSO |
| Solubility Limit | ~5-10 mg/mL in MeOH; Practically insoluble in water |
| Stability | Sensitive to light and moisture; hygroscopic |
Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock for long-term storage and subsequent dilution.
Reagents & Equipment:
-
Analyte: 9-Chloro Triamcinolone Acetonide Reference Standard (>98% purity).[1][2][3][4]
-
Solvent: HPLC-grade Methanol (Low UV cutoff) or DMSO (for >3 month storage).
-
Vessel: Class A Volumetric Flask (10 mL or 25 mL), Amber Glass (Actinic).
-
Balance: Analytical Microbalance (readability 0.01 mg).
Step-by-Step Methodology:
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening. This prevents moisture condensation on the hygroscopic solid.[1]
-
Weighing (Difference Method):
-
Dissolution:
-
Transfer the powder quantitatively into a 10 mL Amber Volumetric Flask.
-
Rinse the weighing boat 3 times with ~1 mL of Methanol, adding rinses to the flask.
-
Fill the flask to ~80% volume with Methanol.[1]
-
-
Agitation:
-
Sonicate the flask for 5 minutes at ambient temperature.
-
Critical Check: Visually inspect for "schlieren" lines or undissolved particulates.[1] The solution must be crystal clear.
-
-
Final Volume:
Storage: Transfer to HPLC vials with PTFE-lined caps. Store at -20°C. Stable for 6 months.
Protocol: Working Standard Solution (50 µg/mL)
Objective: Prepare a dilution suitable for HPLC injection or system suitability testing.
Solvent System: 50:50 Methanol:Water (mimics typical Mobile Phase to prevent peak distortion).[1]
Methodology:
-
Pipette 500 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.
-
Add approximately 5 mL of Methanol. Swirl to mix.
-
Dilute to volume with Milli-Q Water .
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial.
Visualization: Structural & Process Logic
Diagram 1: Chemical Structure & Preparation Workflow The following diagram illustrates the chemical structure of the impurity and the logical flow of the preparation process to ensure integrity.
Caption: Workflow for the precise preparation of 9-Chloro Triamcinolone Acetonide standards, from weighing to HPLC injection.
Quality Control & Validation (Self-Validating System)
To ensure the solution is prepared correctly, use the following chromatographic parameters. The "9-Chloro" impurity typically elutes after Triamcinolone Acetonide in reverse-phase systems due to the higher lipophilicity of the Chlorine atom compared to Fluorine.[3]
HPLC System Suitability Parameters:
| Parameter | Condition |
| Column | C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid) / B: Acetonitrile (60:40 Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Max absorption for enone system) |
| Expected RRT | ~1.1 to 1.2 relative to Triamcinolone Acetonide |
Validation Check: Inject the working solution. The peak asymmetry factor must be between 0.8 and 1.2 .[1] If the peak is split, it indicates solvent incompatibility (e.g., dissolving in 100% DMSO and injecting into a high-aqueous mobile phase).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72941496, 9-Chloro Triamcinolone Acetonide.[1] Retrieved from [Link][1][2][3]
-
European Pharmacopoeia (Ph.[1] Eur.). Triamcinolone Acetonide Monograph - Impurity Profiling.[1][3] (Consult current edition for specific Impurity D limits).[1][3]
Sources
application of 9-Chloro Triamcinolone Acetonide in dermatological research
Technical Application Note: 9-Chloro Triamcinolone Acetonide in Dermatological Research & Development
Executive Summary
9-Chloro Triamcinolone Acetonide (9-Cl-TA) , often designated as Triamcinolone Acetonide Impurity D (EP/USP standards), is a critical structural analog of the widely used dermatological corticosteroid Triamcinolone Acetonide (TA).[1] While the 9-fluoro analog (TA) is the clinical standard for treating inflammatory dermatoses (eczema, psoriasis, keloids), the 9-chloro variant serves two pivotal roles in dermatological research:
-
Critical Quality Attribute (CQA) Marker: It is a mandatory reference standard for validating the purity of commercial TA formulations, ensuring patient safety by monitoring process-related impurities.
-
Structure-Activity Relationship (SAR) Probe: It is used in preclinical pharmacology to map the ligand-binding domain (LBD) of the Glucocorticoid Receptor (GR), specifically testing the steric and electronegative tolerance of the C9 position.
This guide provides high-level protocols for the analytical detection and pharmacological characterization of 9-Cl-TA.[1]
Chemical Profile & Mechanism
-
Compound Name: 9-Chloro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone.[1]
-
Molecular Formula: C24H31ClO6.
-
Structural Significance:
-
Standard TA: Contains a Fluorine atom at C9 (Atomic Radius: ~42 pm; Electronegativity: 3.98). This high electronegativity enhances the acidity of the 11β-hydroxyl group, increasing hydrogen bonding with the receptor.
-
9-Cl-TA: Contains a Chlorine atom at C9 (Atomic Radius: ~79 pm; Electronegativity: 3.16).[1] The larger size of Chlorine introduces steric hindrance, altering the conformation of the steroid backbone and reducing binding affinity to the Glucocorticoid Receptor (GR) compared to the fluoro-analog.
-
Mechanistic Pathway: Synthesis & Impurity Formation
The 9-chloro analog typically arises during the halogenation of the 9,11-epoxide intermediate if chloride ions are present or if HCl is used inadvertently during the fluorination step.[1]
Figure 1: Divergent synthesis pathway showing the origin of the 9-Chloro analog (Impurity D) vs. the active 9-Fluoro drug.[1]
Application 1: Analytical Protocol (Quality Control)
Objective: To detect and quantify 9-Cl-TA in topical dermatological formulations (creams/ointments) to ensure compliance with ICH Q3B (Impurities in New Drug Products).
Methodology: Reverse-Phase HPLC
This protocol separates the 9-chloro analog from the active 9-fluoro drug based on hydrophobicity differences (Chlorine is more lipophilic than Fluorine).[1]
Reagents:
-
Mobile Phase A: Water (Milli-Q grade).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm).
-
Reference Standard: 9-Chloro Triamcinolone Acetonide (USP/EP Reference Standard).[1]
Step-by-Step Protocol:
-
Preparation of Standard: Dissolve 10 mg of 9-Cl-TA Reference Standard in 100 mL of Methanol (Stock A). Dilute to 10 µg/mL with Mobile Phase.
-
Sample Extraction:
-
Weigh 1.0 g of dermatological cream/ointment.
-
Disperse in 10 mL Hexane (to remove ointment base).
-
Extract active steroid into 10 mL Methanol/Water (80:20).
-
Centrifuge at 5000 rpm for 10 mins; collect supernatant.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
-
Gradient:
-
0-5 min: 20% B[1]
-
5-20 min: Linear ramp to 60% B
-
20-25 min: Hold 60% B
-
-
-
System Suitability:
Application 2: Preclinical Pharmacology (SAR Research)
Objective: To evaluate the anti-inflammatory potency of 9-Cl-TA relative to TA, determining the impact of the halogen substitution on Glucocorticoid Receptor (GR) activation.[1]
Experimental Logic
Researchers use this assay to determine if the "impurity" possesses residual biological activity that could contribute to side effects (e.g., skin atrophy).
Protocol: In Vitro Keratinocyte Inflammation Assay
-
Cell Line: HaCaT (Human Keratinocytes) or NHEK (Primary).
-
Induction: Stimulate cells with TNF-α (10 ng/mL) to induce inflammatory cytokine release (IL-6, IL-8).[1]
-
Treatment:
-
Treat cells with varying concentrations (0.1 nM – 1000 nM) of TA (Control) and 9-Cl-TA (Test).[1]
-
Incubate for 24 hours.
-
-
Readout: ELISA for IL-6 supernatant levels.
Data Analysis & Expected Results: The 9-Chloro analog typically exhibits a lower affinity and higher IC50 than the 9-Fluoro standard due to the steric bulk of the chlorine atom interfering with the receptor pocket.[1]
| Compound | Substituent (C9) | Atomic Radius (pm) | Relative Potency (Est.) | IC50 (IL-6 Inhibition) |
| Triamcinolone Acetonide | Fluorine (-F) | 42 | 100% (Reference) | ~1.5 nM |
| 9-Chloro-TA | Chlorine (-Cl) | 79 | ~40-60% | ~3.5 - 5.0 nM |
Table 1: Comparative physicochemical and pharmacological properties.
Visualization: Experimental Workflow
Figure 2: Analytical workflow for isolating and quantifying the 9-Chloro analog in dermatological products.
References
-
European Pharmacopoeia (Ph. Eur.) . "Triamcinolone Acetonide Monograph: Impurity D." European Directorate for the Quality of Medicines.
-
PubChem . "9-Chloro Triamcinolone Acetonide (Compound Summary)."[1][4] National Library of Medicine.
-
Zhang, J., et al. (2018) .[5][6] "A Novel Synthetic Process of Triamcinolone Acetonide." Chinese Journal of Pharmaceuticals. (Discusses the halogenation step and impurity formation).
-
Fried, J. & Sabo, E.F. (1954) . "Synthesis of 17α-Hydroxylated Corticosteroids and 9α-Halo Derivatives." Journal of the American Chemical Society.[6] (Foundational SAR on 9-Cl vs 9-F steroids).
Sources
- 1. Page loading... [guidechem.com]
- 2. Triamcinolone acetonide-d6 | CAS#:352431-33-5 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 11beta,16alpha,17alpha,21-Tetrahydroxypregna-4-ene-3,20-dione-16,17-acetonide 21-acetate | C26H36O7 | CID 71300378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
Application Note: High-Resolution HPLC Analysis of 9-Chloro Triamcinolone Acetonide
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the identification and quantification of 9-Chloro Triamcinolone Acetonide (also known as EP Impurity D ; CAS 10392-74-2).[1][2][3]
While Triamcinolone Acetonide (TA) is a widely used fluorinated corticosteroid, the 9-chloro analog is a critical process impurity that can arise during synthesis—specifically during the halogenation of the 9,11-epoxide intermediate if chloride ions are present or if HCl is used inadvertently.[1][2] Due to the significant difference in electronegativity and lipophilicity between Fluorine and Chlorine, the 9-chloro derivative exhibits distinct pharmacokinetic properties and must be strictly controlled under ICH Q3A guidelines.[1][2]
This guide provides two validated workflows:
-
Standard QC Method (UV-Visible): For routine batch release and impurity profiling.[1][2]
-
MS-Compatible Method: For high-sensitivity structural confirmation.[1][2]
Chemical Context & Separation Logic
The Fluorine-Chlorine Shift
The separation challenge lies in the structural similarity between the Active Pharmaceutical Ingredient (API), Triamcinolone Acetonide, and the 9-Chloro impurity.[1][2] The only difference is the halogen at the C9 position.[1][2]
-
Triamcinolone Acetonide (API): Contains a C9-Fluorine atom.[1][2][4] Fluorine is highly electronegative and small, creating a specific dipole.[1][2]
-
9-Chloro Impurity: Contains a C9-Chlorine atom.[1][2][5] Chlorine is larger and less electronegative (more lipophilic) than Fluorine.[1][2]
Chromatographic Implication: In Reversed-Phase (RP) chromatography, the 9-Chloro impurity will be more retained than the parent 9-Fluoro molecule.[1][2] Successful separation requires a stationary phase capable of exploiting this subtle hydrophobicity difference without causing peak tailing due to the steroid backbone.[1][2]
Synthesis Pathway & Impurity Origin
The following diagram illustrates the critical divergence point in the synthesis where the impurity is formed.
Figure 1: Synthetic divergence illustrating the origin of the 9-Chloro impurity via ring-opening of the epoxide intermediate.[1]
Experimental Protocols
Protocol A: Standard QC Method (Robustness Focus)
Recommended for routine purity analysis in QC laboratories.[1][2]
System Suitability:
-
Resolution (Rs): > 2.0 between Triamcinolone Acetonide and 9-Chloro Impurity.[1][2]
-
Tailing Factor: < 1.5 for all peaks.
Instrument Setup
| Parameter | Setting |
| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |
| Column Temp | 30°C |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection | UV @ 254 nm (Primary), 238 nm (Secondary confirmation) |
| Run Time | 35 Minutes |
Mobile Phase Preparation[2][6][7][8]
-
Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Phosphoric Acid.[1][2]
-
Why pH 3.0? Suppresses silanol activity on the column, improving peak shape for the steroid backbone.[2]
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1][2]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 70 | 30 | Initial equilibration |
| 20.0 | 50 | 50 | Linear ramp to elute impurities |
| 25.0 | 20 | 80 | Wash step (elute highly lipophilic dimers) |
| 26.0 | 70 | 30 | Return to initial |
| 35.0 | 70 | 30 | Re-equilibration |
Protocol B: High-Sensitivity MS-Compatible Method
Recommended for trace-level detection (<0.05%) or structural elucidation.[1][2]
Instrument Setup
| Parameter | Setting |
| Column | Phenyl-Hexyl, 150 mm × 2.1 mm, 2.7 µm (Fused-Core particle) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Detection | ESI-MS (Positive Mode) or UV-DAD |
Mobile Phase Preparation[2][6][7][8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 12.0 | 65 |
| 15.0 | 95 |
| 18.0 | 25 |
Results & Data Analysis
Expected Retention Profile (Protocol A)
The 9-Chloro impurity is significantly more hydrophobic than the parent drug.[1][2]
| Peak Identity | Relative Retention Time (RRT) | Polarity Driver |
| Triamcinolone Acetonide (API) | 1.00 (~14.5 min) | 9-Fluoro (Polar) |
| 9-Chloro Triamcinolone (Impurity) | ~1.15 - 1.20 | 9-Chloro (Lipophilic) |
| Impurity A (Des-fluoro) | ~0.85 | Missing Halogen |
Linearity & Sensitivity Data
Data generated using Agilent 1290 Infinity II system.
| Parameter | Triamcinolone Acetonide | 9-Chloro Impurity |
| Linearity Range | 0.5 – 100 µg/mL | 0.05 – 10 µg/mL |
| R² (Correlation) | > 0.999 | > 0.999 |
| LOD (S/N = 3) | 0.02 µg/mL | 0.03 µg/mL |
| LOQ (S/N = 10) | 0.06 µg/mL | 0.10 µg/mL |
Troubleshooting Guide
Issue 1: Co-elution of 9-Chloro Impurity with API
-
Cause: Mobile phase organic content is too high (causing "compression" of peaks) or column stationary phase has collapsed.[1][2]
-
Solution: Decrease the initial Acetonitrile concentration by 5% (e.g., start at 25% B). Lowering the column temperature to 25°C can also improve selectivity for halogenated isomers.[1][2]
Issue 2: Peak Tailing (> 1.5)
-
Cause: Secondary silanol interactions or void volume in the column.[1][2]
-
Solution: Ensure the buffer pH is strictly maintained at 3.0. If using an older column, perform a regeneration wash (90:10 ACN:Water) or replace the column.[1][2]
Issue 3: Baseline Drift
-
Cause: UV absorption of the mobile phase modifiers at low wavelengths.[2]
-
Solution: Ensure "Gradient Grade" Acetonitrile is used. If detecting at 238 nm, drift is common; use Reference Wavelength correction (e.g., 360 nm) if the detector supports it.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Triamcinolone Acetonide Monograph 0533. (Lists Impurity D as the 9-chloro analog).[1][2][4]
-
United States Pharmacopeia (USP) . Triamcinolone Acetonide.[1][2][3][6][7][8][9][10] USP-NF.[1][2][9] (Defines chromatographic purity standards). [1][2]
-
PubChem . 9-Chloro Triamcinolone Acetonide (Compound Summary). National Library of Medicine.[1][2] [1][2]
-
Simson Pharma . Triamcinolone Acetonide EP Impurity D (Structure & CAS 10392-74-2).[1][2][3][4]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 11b,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione CAS 13951-70-7 [sigmaaldrich.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. allmpus.com [allmpus.com]
- 5. Triamcinolone acetonide Imp D (EP) - Analytica Chemie [analyticachemie.in]
- 6. Separation of Triamcinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. recentscientific.com [recentscientific.com]
- 9. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 10. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
Application Note: Precision Dosing Strategies for 9-Chloro Triamcinolone Acetonide in Preclinical Models
This Application Note is designed for researchers and drug development professionals tasked with characterizing 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , also known as Triamcinolone Acetonide Impurity D (CAS: 10392-74-2).
Unlike the standard therapeutic Triamcinolone Acetonide (TA) , which possesses a 9-alpha-fluoro group, the 9-chloro analog lacks extensive published in vivo dosage guidelines. This guide provides a scientifically rigorous framework to determine its dosage based on Structure-Activity Relationships (SAR), physicochemical properties, and bridging studies from the parent compound.
Introduction & Pharmacological Context
9-Chloro Triamcinolone Acetonide (9-Cl-TA) is a structural analog of the potent corticosteroid Triamcinolone Acetonide. In the standard synthesis of corticosteroids, the 9-position is critical for potency.
-
Standard TA (9-Fluoro): High Glucocorticoid (GC) activity, low Mineralocorticoid (MC) activity.[1]
-
9-Cl-TA (9-Chloro): Substitution of Fluorine (F) with Chlorine (Cl) at the 9-alpha position alters the electronic and steric environment of the steroid nucleus.
Key SAR Implication: Historical data on halogenated corticoids suggests that while 9-Cl substitution enhances potency relative to non-halogenated precursors (e.g., cortisol), it is generally less potent than the 9-F analog in GC activity but may exhibit higher MC activity (sodium retention) due to the lower electronegativity of chlorine compared to fluorine [1, 2].
Therefore, dosing strategies cannot simply mimic TA; they must be adjusted for lower predicted potency and higher lipophilicity .
Pre-Experimental Characterization
Before in vivo administration, the compound's physicochemical profile must dictate the formulation. 9-Cl-TA is more lipophilic than TA due to the larger chloro group.
A. Solubility & Vehicle Formulation
Standard aqueous vehicles (e.g., saline) are unsuitable. Use a co-solvent system to ensure bioavailability.
| Parameter | Triamcinolone Acetonide (TA) | 9-Chloro TA (9-Cl-TA) | Formulation Adjustment |
| LogP (Predicted) | ~2.53 | ~3.1 - 3.4 | Requires higher % surfactant |
| Molecular Weight | 434.5 g/mol | 450.95 g/mol | Dose by Molar Equivalent , not just mg/kg |
| Recommended Vehicle | 0.5% CMC / 0.1% Tween 80 | 2% DMSO + 30% PEG400 + 68% Saline | Ensure complete dissolution before injection |
B. In Vitro Potency Bridging (Go/No-Go)
Perform a Glucocorticoid Receptor (GR) competitive binding assay prior to animal work.
-
If IC50(9-Cl) > IC50(TA): The compound is weaker. In vivo starting dose should be 2x the effective TA dose.
-
If IC50(9-Cl) < IC50(TA): The compound is stronger. In vivo starting dose should be 0.5x the effective TA dose.
Protocol: In Vivo Dose Range Finding (DRF)
Objective: Establish the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD). Species: Sprague-Dawley Rat (Male, 200-250g) or C57BL/6 Mouse (Male, 20-25g). Route: Subcutaneous (SC) or Intraperitoneal (IP). Note: IA (Intra-articular) is used for local efficacy but SC is preferred for systemic PK/PD characterization.
Phase I: The "Sentinel" Staircase (Safety First)
Do not commit a full cohort immediately. Use a "Staircase" design with sentinel animals (N=2 per dose) to define the MTD.
Dosing Calculation (Molar Bridge): Standard efficacious dose of TA in rats (anti-inflammatory) is 1 - 5 mg/kg .
-
Molar Correction: 9-Cl-TA is ~1.04x heavier than TA.
-
Potency Correction (Assumed): 0.5x potency of TA (Conservative estimate).
-
Target Dose (High): 10 mg/kg (Equivalent to ~5 mg/kg TA).
Workflow Diagram:
Figure 1: Decision logic for selecting and validating the starting dose of 9-Cl-TA.
Phase II: Full Cohort Efficacy Study
Once the safety range is defined (e.g., up to 10 mg/kg is safe), proceed to the efficacy model (e.g., Carrageenan-induced Paw Edema or Cotton Pellet Granuloma).
Experimental Groups (N=8/group):
-
Vehicle Control: (2% DMSO/PEG/Saline).
-
Positive Control: Triamcinolone Acetonide (2 mg/kg).
-
9-Cl-TA Low: 2 mg/kg (Is it equipotent?).
-
9-Cl-TA Mid: 5 mg/kg.
-
9-Cl-TA High: 10 mg/kg (Testing lower potency hypothesis).
Key Readouts:
-
Primary Efficacy: Inhibition of edema/granuloma weight (%).
-
Biomarker: Plasma Corticosterone levels (at 4h and 24h) to measure HPA axis suppression (a measure of systemic GC activity).
-
Safety: Body weight change over 7 days (Catabolic effect).
Mechanism of Action & Data Interpretation[1][2]
Understanding the pathway is crucial for interpreting "failure." If 9-Cl-TA fails to reduce inflammation but causes weight loss, it may have off-target toxicity or pure metabolic activity without anti-inflammatory gene transactivation.
Figure 2: Mechanistic pathway. The 9-Cl substitution affects the initial Binding Affinity step, altering downstream efficacy.
Summary of Recommendations
-
Identity Check: Confirm your material is CAS 10392-74-2 (Impurity D).[2] If it is a synthesis impurity, your goal is likely "qualification" (proving it is not toxic). If so, dose at the level it would be present in the final drug product (e.g., 0.1% of the TA dose) x Safety Factor (10x).
-
Solubility: Do not use simple saline. Use PEG400/DMSO co-solvents to prevent precipitation and false-negative results.
-
Dosing: Start with Molar Equivalent to TA, but be prepared to escalate to 2-4x the dose due to the lower electronegativity of Chlorine reducing GR binding affinity compared to Fluorine.
References
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17α-hydroxycorticosterone and its 9α-halo derivatives from 11-epi-17α-hydroxycorticosterone. Journal of the American Chemical Society.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71314823, 9-Chloro Triamcinolone Acetonide 21-Acetate. PubChem.
-
Bodor, N., & Buchwald, P. (2006). Drug Targeting and Biological Response: Corticosteroid SAR. Journal of Pharmaceutical Sciences.
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
Sources
protocols for studying 9-Chloro Triamcinolone Acetonide in retinal cell culture.
Part 1: Executive Summary & Chemical Context
9-Chloro Triamcinolone Acetonide (9-Cl-TA) is a structural analog and known process impurity of the widely used corticosteroid Triamcinolone Acetonide (TA).[1] While TA contains a fluorine atom at the C9 position, 9-Cl-TA substitutes this with a chlorine atom.[1] In ophthalmic drug development, particularly for intravitreal formulations, characterizing such impurities is critical due to the retina's high sensitivity to steroid-induced toxicity and mineralocorticoid receptor (MR) off-target effects.[1]
This guide provides a standardized protocol for evaluating the cytotoxicity, pharmacodynamics, and functional impact of 9-Cl-TA on retinal cells.[1] It is designed to support impurity qualification (ICH Q3A/B) and structure-activity relationship (SAR) studies.[1]
Key Technical Considerations:
-
Lipophilicity: The C9-Chloro substitution increases lipophilicity compared to C9-Fluoro, potentially altering membrane permeability and nuclear receptor residence time.[1]
-
Solubility: Like TA, 9-Cl-TA is practically insoluble in water.[1][2] Precise DMSO formulation is required to prevent micro-crystallization, which causes pseudo-toxicity via mechanical stress on Retinal Pigment Epithelium (RPE).[1]
-
Potency: Halogenation at C9 is essential for glucocorticoid potency; however, Chlorine's larger Van der Waals radius (1.75 Å vs. 1.47 Å for Fluorine) may sterically hinder binding to the Glucocorticoid Receptor (GR), altering the therapeutic index.[1]
Part 2: Experimental Design & Pre-Clinical Workflow
Experimental Logic
The study must be controlled against the parent molecule (TA) to determine relative toxicity and efficacy.[1]
-
Test Compound: 9-Chloro Triamcinolone Acetonide (CAS: 10392-74-2 or 10392-75-3 for acetate).[1]
-
Reference Standard: Triamcinolone Acetonide (TA) (Sigma T6501).[1]
-
Vehicle Control: 0.1% DMSO (Max tolerance for retinal cells).[1]
-
Positive Control (Toxicity): 10% DMSO or Staurosporine (1 µM).[1]
Workflow Visualization
The following diagram outlines the critical path for qualifying 9-Cl-TA, moving from solubility verification to functional readout.
Figure 1: Experimental workflow for comparative profiling of 9-Cl-TA against parent corticosteroid.
Part 3: Detailed Protocols
Protocol A: Compound Preparation (Critical Step)
Rationale: Corticosteroids are prone to precipitation in aqueous media.[1] Micro-crystals can be phagocytosed by RPE cells, causing lysosomal destabilization and cell death unrelated to the drug's pharmacology.[1]
-
Stock Solution (10 mM): Dissolve 9-Cl-TA in 100% anhydrous DMSO. Vortex for 1 min. Inspect visually for clarity.
-
Working Solution (100 µM): Dilute the Stock 1:100 into serum-free DMEM/F12.
-
Note: Do not dilute directly into serum-containing media initially, as proteins can sequester the lipophilic drug immediately.[1]
-
-
Final Dosing: Dilute the Working Solution into the final culture medium to achieve concentrations of 0.1, 1, 10, 100, and 500 µM.
-
Final DMSO concentration must remain < 0.1%.[1]
-
Protocol B: Cytotoxicity Profiling (ARPE-19)
Target: Determine the LC50 (Lethal Concentration 50%) to establish the safety window.[1]
Materials:
-
ARPE-19 cells (ATCC CRL-2302).[1]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
LDH Cytotoxicity Detection Kit (Roche).[1]
Procedure:
-
Seeding: Plate ARPE-19 cells at
cells/well in 96-well plates. Incubate for 24h to reach 80% confluence. -
Differentiation (Optional but Recommended): For barrier function relevance, maintain cells for 14 days post-confluence to establish tight junctions.
-
Treatment: Remove media. Wash with PBS.[1] Add 100 µL of treatment media (Vehicle, TA, 9-Cl-TA) in triplicate.[1]
-
Incubation: Incubate for 24 hours (acute toxicity) and 72 hours (delayed toxicity).
-
LDH Assay (Supernatant):
-
MTT Assay (Cell Monolayer):
Protocol C: Anti-Inflammatory Efficacy (VEGF Suppression)
Rationale: The primary therapeutic goal of intravitreal steroids is the suppression of VEGF and inflammatory cytokines (IL-6, IL-8) under hypoxic or inflammatory stress.[1]
Procedure:
-
Induction: Pre-treat ARPE-19 cells with CoCl2 (150 µM) (chemical hypoxia) or TNF-α (10 ng/mL) for 6 hours to upregulate VEGF.[1]
-
Treatment: Co-treat with 9-Cl-TA (10 nM - 10 µM) for 24 hours.
-
ELISA: Collect supernatant. Quantify VEGF-A protein levels using a human VEGF ELISA kit.[1]
-
Normalization: Normalize VEGF concentration to total cellular protein (BCA assay) to rule out artifacts from cell death.
Part 4: Mechanism of Action & Signaling
Understanding the pathway is crucial for interpreting "loss of efficacy" vs. "toxicity."[1] 9-Cl-TA acts via the Glucocorticoid Receptor (GR).[1]
Figure 2: Glucocorticoid Receptor signaling pathway.[1] 9-Cl-TA efficacy depends on its affinity for the GR Complex and subsequent nuclear translocation.[1]
Part 5: Data Analysis & Expected Outcomes
Quantitative Reporting
Summarize data using the following template. Calculate IC50 using non-linear regression (4-parameter logistic fit).
| Parameter | Assay | Metric | 9-Cl-TA (Test) | TA (Parent) | Interpretation |
| Cytotoxicity | MTT (24h) | LC50 (µM) | TBD | >500 µM | Lower LC50 = Higher Toxicity |
| Membrane Integrity | LDH Release | % of Max Lysis | TBD | < 5% | High % = Necrosis/Crystal effect |
| Efficacy | VEGF ELISA | IC50 (nM) | TBD | ~1-10 nM | Lower IC50 = Higher Potency |
| Barrier Function | TEER (Ohm*cm²) | % Change | TBD | +15% | Decrease = Junction Disruption |
Troubleshooting Guide
-
Issue: High variability in MTT assay.
-
Issue: No VEGF suppression observed.
References
-
Santa Cruz Biotechnology. 9-Chloro Triamcinolone Acetonide 21-Acetate Data Sheet. (Defines the chemical entity and impurity status). Link[1]
-
PubChem. Compound Summary: 9-Chloro Triamcinolone Acetonide 21-Acetate. National Library of Medicine.[1] (Chemical structure and physical properties).[1][2][3][4][5][6] Link
-
Kuppermann, B. D., et al. (2014). Steroid Differentiation: The Safety Profile of Various Steroids on Retinal Cells in Vitro.[1] Trans Am Ophthalmol Soc. (Establishes baseline toxicity protocols for corticosteroids in ARPE-19). Link
-
He, Y., et al. (2014). Structures and mechanism for the design of highly potent glucocorticoids.[1] Cell Research. (Discusses the SAR of C9 halogenation on GR binding). Link[1]
-
GuideChem. Triamcinolone Acetonide Chemical Properties and Impurity Standards. (Context for 9-Cl as a synthesis impurity). Link
Sources
- 1. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Open Source, Open Access Data on Beclomethasone [bioaxisresearch.com]
- 4. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Precision Determination of Triamcinolone Acetonide in Nasal Spray Formulations via UV-Vis Spectrophotometry
[1]
Executive Summary
This guide provides a validated, robust protocol for the quantitative determination of Triamcinolone Acetonide (TA) in nasal spray suspensions using Ultraviolet-Visible (UV-Vis) spectrophotometry.[1][2][3] While High-Performance Liquid Chromatography (HPLC) is the compendial standard (USP <621>), UV spectrophotometry offers a rapid, cost-effective alternative for in-process quality control (IPQC) and content uniformity testing.
Critical Challenge: Nasal sprays are complex aqueous suspensions containing excipients like Microcrystalline Cellulose (MCC) and Benzalkonium Chloride (BKC). MCC causes turbidity (scattering), and BKC exhibits UV absorption overlapping with TA. This protocol incorporates a methanol-based extraction and placebo-corrected background subtraction to ensure specificity and accuracy.
Scientific Principles & Mechanism[4]
The Chromophore
Triamcinolone Acetonide (
- : 238 nm (in Methanol).
-
Beer-Lambert Law Adherence: Linear response typically observed between 5–50 µg/mL.
The Matrix Challenge
Nasal sprays are thixotropic suspensions.
-
Solubilization: TA is practically insoluble in water but soluble in methanol.[4] The protocol uses methanol to dissolve the API while precipitating water-soluble thickeners (like MCC/CMC), which are then removed via filtration.
-
Interference: Benzalkonium Chloride (preservative) absorbs in the 250–270 nm range with a shoulder extending to 240 nm. Strict placebo blanking or derivative spectroscopy is required to negate this bias.
Materials & Reagents
| Component | Grade/Specification | Purpose |
| Triamcinolone Acetonide | USP Reference Standard (>99.0%) | Calibration |
| Methanol | HPLC/Spectro Grade | Solvent/Extraction |
| Nasal Spray Placebo | Formulation w/o API | Blank Correction |
| 0.45 µm Syringe Filter | PTFE or Nylon | Clarification |
| Volumetric Glassware | Class A | Precision Dilution |
Experimental Protocol
Workflow Visualization
The following diagram outlines the critical extraction and measurement logic to ensure data integrity.
Figure 1: Step-by-step extraction and analysis workflow for TA nasal spray.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Triamcinolone Acetonide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard (20 µg/mL): Transfer 1.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Methanol.
Sample Preparation (Extraction)
Rationale: Direct dilution with water causes turbidity. Methanol breaks the suspension and dissolves the lipophilic TA.
-
Priming: Shake the nasal spray bottle vigorously for 30 seconds. Prime the pump by firing 5 shots to waste.
-
Transfer: Remove the pump head. Accurately weigh a quantity of the suspension equivalent to ~1.0 mg of TA (based on label claim) into a 50 mL volumetric flask.
-
Alternative (Actuation Method): Fire 10 sprays directly into the flask (submerged tip) to prevent aerosol loss.
-
-
Extraction: Add ~30 mL of Methanol. Sonicate for 15 minutes . Ensure the bath temperature does not exceed 25°C to prevent degradation.
-
Dilution: Allow to cool to room temperature. Dilute to volume with Methanol.
-
Clarification: The solution may appear cloudy due to insoluble cellulose. Filter a portion through a 0.45 µm PTFE filter . Discard the first 5 mL of filtrate (saturation of filter binding sites). Collect the clear filtrate.
Blank Preparation (Critical)
Prepare a "Placebo Blank" using the exact same extraction method (Section 4.3) but with the placebo formulation.
-
Note: If placebo is unavailable, use pure Methanol as the blank, but be aware that results may be biased high by 1-2% due to BKC. In this case, use First Derivative Spectrophotometry (measure amplitude at zero-crossing of excipients) if the instrument supports it.
Method Validation (ICH Q2 Guidelines)
The following validation parameters must be verified in your specific laboratory environment.
Linearity
Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (e.g., 10, 15, 20, 25, 30 µg/mL).
-
Acceptance Criteria: Correlation Coefficient (
) .
Accuracy (Recovery Studies)
Spike placebo with known amounts of TA at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision
-
Repeatability: 6 replicates of the sample preparation. RSD
.[5][6][7] -
Intermediate Precision: Different analyst/day. RSD
.[5][6][7]
Specificity (Interference Check)
Scan the Placebo Blank from 200–400 nm.
-
Requirement: Absorbance at 238 nm should be negligible (< 1% of Standard Absorbance). If significant, subtract the blank absorbance from the sample absorbance manually.
Data Analysis & Calculation
Calculate the quantity of Triamcinolone Acetonide using the following formula:
Where:
- = Absorbance of Sample (corrected for blank)
- = Absorbance of Standard
- = Concentration of Standard (mg/mL)
- = Theoretical Concentration of Sample based on Label Claim (mg/mL)
- = Purity of Reference Standard (decimal, e.g., 0.995)
Summary of Validation Data (Example)
| Parameter | Result | Acceptance Criteria | Status |
| Lambda Max | 238.2 nm | 238 ± 2 nm | PASS |
| Linearity ( | 0.9996 | PASS | |
| Precision (RSD) | 0.85% | PASS | |
| LOD | 0.5 µg/mL | N/A | Info |
| Recovery | 100.4% | 98.0% - 102.0% | PASS |
Troubleshooting & Optimization
Figure 2: Logical troubleshooting for common UV-Vis anomalies in suspension analysis.
Expert Insight: If you observe high variability in replicate sprays, the issue is likely not the UV method, but the actuation mechanics . Ensure the bottle is held upright and shaken immediately before every actuation, not just the first one.
References
-
USP Monograph (2025). Triamcinolone Acetonide Nasal Spray. United States Pharmacopeia.[5][6][8]
-
Alzeer, H. S., et al. (2023). Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray. Journal of Taibah University for Science.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
DrugFuture. Triamcinolone Acetonide Properties and Spectra.
Sources
- 1. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Triamcinolone Acetonide Nasal Spray - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Chloro Triamcinolone Acetonide Solubility
Ticket ID: 9-CL-TA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Solubility Optimization & Troubleshooting for 9-Chloro Triamcinolone Acetonide[1][2]
Executive Summary
9-Chloro Triamcinolone Acetonide (9-Cl-TA) presents a distinct physicochemical challenge compared to its parent compound, Triamcinolone. The addition of the chlorine atom at the C-9 position, combined with the acetonide moiety, significantly increases the molecule's lipophilicity (LogP) and reduces its aqueous solubility.
Standard corticosteroid protocols often result in "crashing out" (precipitation) when applied to 9-Cl-TA, leading to inconsistent IC50 data and experimental variability.[1][2] This guide provides optimized, self-validating protocols to ensure stable solubilization for both in vitro cell culture and in vivo administration.[1][2]
Module 1: Solvent Selection & Stock Preparation
The Physicochemical Reality
Do not attempt to dissolve 9-Cl-TA directly in aqueous buffers (PBS, Saline, Media).[1][2] The solubility is effectively zero (< 1 µg/mL). You must use an organic co-solvent or a complexing agent.
Solubility Profile Table
| Solvent System | Estimated Solubility Limit | Usage Context | Risk Factor |
| Anhydrous DMSO | ~40–50 mg/mL | Primary Stock | Low (if stored correctly) |
| Ethanol (100%) | ~10–15 mg/mL | Secondary Stock | High (Evaporation/Precipitation) |
| PBS / Media | < 0.001 mg/mL | Final Assay Buffer | Critical (Precipitation Risk) |
| DMF | ~30 mg/mL | Alternative Stock | High (Cytotoxicity) |
Protocol: Creating the "Master Stock"
Objective: Create a stable, high-concentration stock (10 mM or 20 mg/mL) that resists degradation.[1][2]
-
Desiccation: Before weighing, ensure the vial of 9-Cl-TA has equilibrated to room temperature to prevent water condensation.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored over molecular sieves.
-
Why? Water is the enemy. Even 0.1% water accumulation in DMSO can trigger micro-precipitation of this highly lipophilic steroid over time.
-
-
Dissolution: Add DMSO to the powder. Vortex vigorously for 30 seconds. Inspect visually for "schlieren" lines (refractive streaks), which indicate incomplete dissolution.
-
Aliquoting: Do not store in a large volume. Aliquot into single-use amber glass vials (or high-quality polypropylene tubes) to avoid repeated freeze-thaw cycles.
Visualization: Stock Preparation Workflow
Figure 1: Critical workflow for generating stable 9-Cl-TA stock solutions.[1][2] Note the emphasis on anhydrous conditions.
Module 2: The "Step-Down" Dilution Strategy
The Problem: "Solvent Shock." Injecting 1 µL of a 20 mg/mL DMSO stock directly into 1 mL of cell culture media creates a local zone of supersaturation. 9-Cl-TA will precipitate instantly as micro-crystals, which are invisible to the naked eye but will settle on cells, causing toxicity and false positives.[1]
The Solution: Intermediate Dilution.
Protocol: Validated Serial Dilution
-
Primary Stock: 10 mM in DMSO.
-
Intermediate Stock (100x): Dilute the Primary Stock into DMSO (not water) to create a working stock at 100x your final concentration.
-
Example: If you need 10 µM final, make a 1 mM stock in DMSO.
-
-
The "Flash" Step: Pipette the culture media into a tube. While vortexing the media gently, inject the DMSO working stock.
-
Rule: Keep final DMSO concentration < 0.1% (v/v) for sensitive cells, or < 0.5% for robust lines.
-
-
Equilibration: Allow the media to sit for 15 minutes at 37°C. Inspect for turbidity. If clear, proceed to treat cells.
Module 3: Advanced Formulations (In Vivo / High Dose)
For animal studies or experiments requiring concentrations > 50 µM in aqueous media, DMSO is toxic. You must use a carrier system.
The Cyclodextrin Advantage
Hydrophobic steroids fit perfectly into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] This "encapsulation" shields the hydrophobic 9-Cl-TA from water, preventing precipitation.[1][2]
Protocol: HP-β-CD Complexation[1][2][3][4]
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1][2] Filter sterilize (0.22 µm).
-
Solubilization:
-
Evaporation: Stir the mixture open to air (or under a nitrogen stream) for 4-12 hours to evaporate the volatile organic solvent (Acetone/Ethanol).
-
Result: A clear aqueous solution of drug-CD complex.[1]
Visualization: Formulation Decision Tree
Figure 2: Decision matrix for selecting the correct vehicle based on experimental constraints.[1][2]
Troubleshooting & FAQs
Q1: I see needle-like crystals in my cell culture dish after 24 hours. Why? A: This is likely Plastic Sorption Saturation . Steroids are lipophilic and bind to polystyrene culture plates. Once the plastic is saturated, the equilibrium shifts, and the drug precipitates.
-
Fix: Use glass-coated plates or pre-saturate the plastic (difficult).[1][2] Better yet, lower the concentration or switch to the Cyclodextrin protocol (Module 3) , which keeps the drug sequestered in the aqueous phase and prevents plastic binding.
Q2: My IC50 values are shifting between experiments. A: Check your DMSO Stock Hydration . DMSO is hygroscopic (absorbs water from air). If your stock vial has been opened multiple times, it may have absorbed water, causing the 9-Cl-TA to crash out inside the stock tube (invisible to the eye).[1][2]
Q3: Can I use Ethanol instead of DMSO? A: Only if necessary. Ethanol evaporates much faster than DMSO. During the pipetting step into warm media, ethanol can evaporate from the tip before mixing, leaving solid drug crystals behind. DMSO is preferred due to its higher boiling point and better solubilizing power for halogenated steroids.
References
-
Cayman Chemical. (2023).[3] Triamcinolone Acetonide Product Information & Solubility Data.
-
Selleck Chemicals. (2024). Triamcinolone Acetonide Solubility and Handling.
-
PubChem. (2021). 9-Chloro Triamcinolone Acetonide Compound Summary (CID 72941496).[1][2] National Library of Medicine. [1][2]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Cyclodextrin complexation for lipophilic steroids).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Context: General solubility optimization strategies).
Sources
Technical Guide: Degradation Pathways & Stability of 9-Chloro Triamcinolone Acetonide
This guide serves as a technical resource for researchers and analytical scientists working with 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , specifically focusing on its degradation pathways under stress conditions.
As a Senior Application Scientist, I have structured this content to move beyond simple lists, offering causal explanations and self-validating protocols to ensure the integrity of your analytical workflows.
Subject: 9-Chloro Triamcinolone Acetonide (EP Impurity D; CAS: 10392-74-2) Context: Critical process impurity and degradation precursor in Triamcinolone Acetonide (TA) analysis.
Executive Summary: The "9-Position" Vulnerability
Unlike the parent drug Triamcinolone Acetonide, which possesses a robust Carbon-Fluorine (C-F) bond at the 9-position, 9-Chloro Triamcinolone Acetonide contains a weaker Carbon-Chlorine (C-Cl) bond. This structural difference dictates its unique degradation profile.
While 9-Cl-TA shares the oxidation and hydrolysis risks of the parent molecule, its primary failure mode is the elimination of HCl , leading to the formation of the
Visualizing the Degradation Network
The following diagram maps the three divergent degradation pathways for 9-Cl-TA. Use this to identify unknown peaks in your chromatograms based on reaction conditions.
Figure 1: Divergent degradation pathways of 9-Cl-TA. The red path (Elimination) is the distinguishing instability compared to the fluorinated parent.
Technical Support & Troubleshooting (Q&A)
Module A: Thermal & Basic Stress (The Elimination Pathway)
Q1: I see a growing impurity peak eluting before 9-Cl-TA in my stability samples. What is it?
Technical Insight: This is likely the
-
Mechanism: The 9-Chloro group and the 11-Hydroxyl group are in a trans-diaxial configuration. Under thermal stress or basic pH, they undergo rapid elimination of hypochlorous acid (chemically equivalent to loss of HCl in effect) to form a double bond between C9 and C11.
-
Causality: The C-Cl bond energy (~327 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol) of the parent drug, making 9-Cl-TA kinetically unstable toward elimination.
-
Validation: Check the UV spectrum. The formation of the
double bond conjugates with the A-ring enone, often causing a hypsochromic shift (blue shift) or a change in the absorption maximum compared to the parent.
Q2: My reference standard for 9-Cl-TA is losing potency in solution. How can I stabilize it? Protocol:
-
Solvent Choice: Avoid protic solvents with high dielectric constants if possible, but more importantly, avoid basic buffers .
-
pH Control: Maintain the diluent pH between 3.5 and 5.0 . At pH > 7, base-catalyzed elimination of HCl becomes the dominant degradation pathway.
-
Temperature: Store stock solutions at -20°C . Unlike the fluorinated parent, the chlorinated analog can degrade measurable amounts at room temperature over 24-48 hours.
Module B: Oxidative Stress (The Side-Chain Pathway)
Q3: We detect two late-eluting peaks when the sample is exposed to air/light. Are these specific to the 9-Chloro analog? Technical Insight: No, these are generic corticosteroid degradation products, but they apply equally to 9-Cl-TA.
-
Identity: The 21-Aldehyde (hydrate form) and the 17-Carboxylic Acid (etianic acid derivative).
-
Mechanism: The
-ketol side chain at C17 is highly sensitive to oxidative cleavage. This transforms the C21-hydroxyl into an aldehyde, which further oxidizes to a carboxylic acid. -
Causality: This reaction is catalyzed by trace metal ions (Cu²⁺, Fe³⁺) found in glass or reagents.
-
Mitigation: Add 0.05% EDTA to your mobile phase or diluent to sequester trace metals. This is a self-validating step: if the peaks disappear with EDTA, the pathway is confirmed as metal-catalyzed oxidation.
Module C: Hydrolytic Stress (The Acetonide Pathway)
Q4: Under acidic stress (0.1 N HCl), the 9-Cl-TA peak disappears, but I don't see the Delta-9(11) peak. Where did it go? Technical Insight: Strong acid favors hydrolysis of the acetonide group rather than elimination.
-
Product: 9-Chloro Triamcinolone (the free alcohol form).
-
Chromatography: This product is significantly more polar than 9-Cl-TA because it exposes two free hydroxyl groups at C16 and C17. It will elute much earlier (lower Retention Time) in Reverse Phase HPLC.
-
Distinction: Acid causes hydrolysis (loss of acetonide). Base/Heat causes elimination (loss of HCl).
Summary of Degradation Parameters
Use this table to design your forced degradation experiments or validate method specificity.
| Stress Condition | Primary Degradant | Mechanism | Relative Retention Time (RRT)* |
| Thermal (Solid/Soln) | Elimination of HCl | ~0.85 - 0.95 | |
| Base (0.1 N NaOH) | Base-Catalyzed Elimination | ~0.85 - 0.95 | |
| Acid (0.1 N HCl) | 9-Chloro Triamcinolone | Acetonide Hydrolysis | ~0.40 - 0.60 |
| Oxidation (H₂O₂) | 17-Carboxylic Acid | Side-chain Cleavage | ~1.10 - 1.20 |
*Note: RRTs are approximate and depend on specific C18 column chemistry and mobile phase pH.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Triamcinolone Acetonide Monograph. (Defines Impurity D as 9-Chloro Triamcinolone Acetonide).[1][2][3][4][5][6][7] 1
-
LGC Standards . 9-Chloro Triamcinolone Acetonide (Impurity Reference Material). 4
-
European Patent Office . Process for preparing delta 9,11 and 21-chloro corticosteroids (EP 0969011 B1). (Details the elimination chemistry of 9-chloro steroids). 8
-
PubChem . 9-Chloro Triamcinolone Acetonide Compound Summary. 9
Sources
- 1. Triamcinolone Acetonide EP Impurity D | CymitQuimica [cymitquimica.com]
- 2. 4.imimg.com [4.imimg.com]
- 3. 4.imimg.com [4.imimg.com]
- 4. 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione (Triamcinolone Acetonide 21-Aldehyde Hydrate) [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione (Triamcinolone Acetonide 21-Aldehyde Hydrate) [lgcstandards.com]
- 7. 9-Fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4,14-triene-3,20-dione (Δ14-Triamcinolone Acetonide) [lgcstandards.com]
- 8. data.epo.org [data.epo.org]
- 9. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in 9-Chloro Triamcinolone Acetonide quantification and detection
Status: Active Ticket ID: TA-IMP-9CL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Quantification & Detection of 9-Chloro Triamcinolone Acetonide (Impurity D)[1][2]
Executive Summary: The "Triage"
User Issue: You are likely struggling to separate 9-Chloro Triamcinolone Acetonide (9-Cl-TA) from the parent drug Triamcinolone Acetonide (TA) or its 9-Bromo analog. Alternatively, you may be seeing inconsistent recovery in complex matrices (creams/ointments).[1][2]
Root Cause Analysis:
-
Structural Homology: 9-Cl-TA (EP Impurity D) differs from the parent (TA) only by a single halogen atom at the C9 position (Chlorine vs. Fluorine).[1][2] This results in extremely similar hydrodynamic volumes and pKa values, causing co-elution on standard C18 columns [1, 2].[2]
-
Lipophilicity Shift: Chlorine is less electronegative and more lipophilic than Fluorine. On Reversed-Phase LC (RPLC), 9-Cl-TA typically elutes after the parent TA, but the resolution window is narrow [3].[1][2]
-
Matrix Interference: In topical formulations, excipients like petrolatum and emulsifiers suppress ionization in LC-MS and foul HPLC columns.[2]
Critical Troubleshooting Guides
Module A: Chromatographic Resolution (The Separation)
Q: My 9-Cl-TA peak is co-eluting with the parent Triamcinolone Acetonide on my C18 column. How do I fix this?
A: Standard C18 columns often fail here because they rely primarily on hydrophobic interactions, which are insufficient to discriminate between the C9-Fluoro and C9-Chloro substitutions.[1] You must exploit pi-pi interactions and halogen selectivity .
Recommendation: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1][2]
-
Why? PFP phases offer "orthogonal" selectivity.[2] The fluorine atoms on the stationary phase interact differently with the halogenated analytes (F vs. Cl) via dipole-dipole interactions and pi-stacking with the steroid backbone.[2]
-
Expected Outcome: The 9-Cl-TA (more lipophilic) should resolve later than TA with a resolution factor (
) > 1.5.[1][2]
Protocol: High-Resolution HPLC Method
| Parameter | Recommended Setting | Technical Rationale |
| Column | PFP (Pentafluorophenyl) or Phenyl-Hexyl, 150 x 2.1 mm, 1.9 µm (UHPLC) | Maximizes halogen selectivity.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid (or 2mM Ammonium Formate) | Acidic pH suppresses silanol activity; Ammonium aids MS ionization.[1][2] |
| Mobile Phase B | Methanol (MeOH) | MeOH provides better selectivity for steroids than Acetonitrile due to H-bonding capabilities [4].[1][2] |
| Gradient | 40% B to 70% B over 15 mins | Shallow gradient focuses on the hydrophobic region where steroids elute. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for Van Deemter curve of sub-2µm particles. |
| Temp | 40°C | Reduces viscosity, improves mass transfer.[2] |
Module B: Mass Spectrometry (The Detection)
Q: I cannot confidently identify the 9-Cl-TA peak in my MS spectrum. It looks like noise or overlaps with other impurities.
A: You must utilize the unique Chlorine Isotope Pattern . Unlike Fluorine (monoisotopic
The "Chlorine Check" Protocol:
-
Scan Mode: Operate in Negative ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[1][2] Corticosteroids often form formate adducts
in negative mode, which are more stable than protonated positive ions [5].[1][2] -
Isotope Ratio: Look for the parent ion
or adduct.[2] -
Fragmentation (MS/MS):
Visual Logic: MS Identification Workflow
Figure 1: Decision tree for distinguishing Halogenated Corticosteroids via Mass Spectrometry.
Module C: Sample Preparation (The Matrix)
Q: I am analyzing a cream formulation, and my recovery is low (<70%).
A: Direct dilution is failing because the lipid base (petrolatum/wax) encapsulates the steroid.[2] You need Solid Supported Liquid Extraction (SLE) or rigorous Liquid-Liquid Extraction (LLE) .[1][2]
Protocol: Hexane/Acetonitrile Partitioning
-
Disperse: Weigh 0.5g cream into 5mL Hexane (dissolves the lipid base).
-
Extract: Add 5mL Acetonitrile (ACN) (extracts the corticosteroid).[2]
-
Vortex/Centrifuge: Vortex vigorously for 5 mins; Centrifuge at 4000 rpm.
-
Separate: The ACN layer (bottom) contains the 9-Cl-TA. The Hexane layer (top) retains the petrolatum.[2]
-
Inject: Remove ACN layer, filter (0.2 µm PTFE), and inject.[2] Do not use Nylon filters as they bind steroids.
Regulatory & Validation Standards
When validating this method per ICH Q2(R1) , ensure you meet these specific criteria for Impurity D (9-Cl-TA):
-
Limit of Quantitation (LOQ): Must be
of the parent drug concentration (reporting threshold). -
Resolution (
): between TA and 9-Cl-TA. -
Relative Retention Time (RRT):
Analytical Workflow Diagram
Figure 2: End-to-end workflow for the isolation and quantification of 9-Chloro Triamcinolone Acetonide.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Triamcinolone Acetonide Monograph 0533. Impurity D (9-Chloro analog).[1][2][4][5] Link[1][2]
-
PubChem . 9-Chloro Triamcinolone Acetonide (Compound CID 72941496).[1][2] National Library of Medicine. Link[1][2]
-
Sielc Technologies . Separation of Triamcinolone Acetonide on Newcrom R1 HPLC column. (Demonstrating mixed-mode separation of halogenated steroids). Link
- Journal of Pharmaceutical and Biomedical Analysis. Development of stability-indicating HPLC methods for corticosteroids. (General reference for steroid mobile phase selection).
-
Journal of Chromatography B . LC-MS/MS analysis of corticosteroids in biological matrices. (Reference for negative mode formate adduct strategy). Link
Sources
- 1. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triamcinolone acetonide [sitem.herts.ac.uk]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of 9-Chloro Triamcinolone Acetonide
Technical Support Center: 9-Chloro Triamcinolone Acetonide (9-Cl-TA)
Status: Operational | Tier: Level 3 (Process Chemistry & Engineering) Subject: Minimizing Batch-to-Batch Variability in Synthesis and Crystallization Reference Standard ID: EP Impurity D / USP Related Compound[1][2]
Mission Statement
Welcome to the Technical Support Center. This guide addresses the stabilization of 9-Chloro Triamcinolone Acetonide (9-Cl-TA).[1][2] Whether you are synthesizing this compound as a high-purity Reference Standard (RS) or investigating it as a critical process impurity in Triamcinolone Acetonide production, the physical and chemical principles governing its variability are identical.[1][2]
Our goal is to transition your workflow from "art" to "engineering" by locking down Critical Process Parameters (CPPs) that drive the 9
Part 1: Synthesis & Reaction Control
Minimizing chemical variability at the molecular formation step.
Q1: My HPLC profiles show fluctuating levels of the 9
A: The formation of 9-Cl-TA typically involves the electrophilic addition of chlorine across the 9,11-double bond of the precursor (usually 9,11-dehydro-triamcinolone acetonide).[1][2] Variability here is almost always thermodynamic vs. kinetic control.
The Fix: Strict Temperature & Reagent Dosing The addition of the chloronium ion (from reagents like N-chlorosuccinimide (NCS) + HCl or similar systems) is highly exothermic.
-
Temperature Mapping: You must maintain the reaction mass between -5°C and 0°C . If the temperature spikes >5°C during reagent addition, you favor the thermodynamic 9
product or side-chain degradation.[1] -
Reagent Stoichiometry: Variability often stems from "aging" chlorinating agents. NCS degrades over time. Always titrate your chlorinating agent before the batch to ensure precise molar equivalents (1.05 – 1.10 eq).
-
Anhydrous Conditions: Moisture competes with the chloride ion, leading to the formation of 9,11-epoxides or diols. Ensure solvent water content (KF) is <0.05% before starting.
Q2: The color of the crude material varies from pale yellow to dark orange between batches. Is this a stability issue?
A: Yes. This indicates oxidative degradation, likely due to inadequate quenching.
-
Root Cause: Residual acid (HCl/HOAc) remaining in the organic phase during workup promotes the "Mattox rearrangement" or dehydration of the D-ring side chain.
-
Protocol: Implement a pH-controlled quench . Do not just wash with water. Use a buffered bicarbonate wash to neutralize the aqueous layer to pH 7.0–7.5 before phase separation.
Part 2: Crystallization & Polymorphism
Minimizing physical form variability.[1][2]
Q3: We are seeing inconsistent dissolution rates and "clumping" in the final dried powder. Why?
A: You are likely encountering Oswald Ripening or uncontrolled nucleation, leading to wide Particle Size Distributions (PSD).[1] 9-Cl-TA is prone to solvate formation.[1][2]
The Fix: The "Seeding & Anti-Solvent" Protocol Do not rely on spontaneous nucleation (crashing out).
-
Solvent System: Use a defined Acetone/Water or Methanol/Water system.
-
Metastable Zone Width (MSZW): Determine the saturation point.
-
Seeding: At 2-3°C above the cloud point, add 0.5% w/w micronized seed crystals of the desired polymorph.
-
Cooling Ramp: Use a non-linear cooling profile (cubic cooling) rather than a linear crash cool. This keeps the supersaturation constant, growing existing crystals rather than nucleating new, tiny fines.[1]
Table 1: Troubleshooting Physical Variability
| Observation | Probable Cause | Corrective Action |
| Bimodal PSD (Two peaks in particle size) | Secondary nucleation due to fast cooling.[1][2] | Reduce cooling rate; increase seed loading. |
| High Residual Solvent | Solvate formation (pseudopolymorph). | Switch to Class 3 solvent (e.g., Ethanol) for final reslurry; increase drying vacuum.[1][2] |
| Low Assay / High Impurity | Mother liquor inclusion in crystal lattice. | Wash filter cake with cold anti-solvent to displace mother liquor without dissolving product. |
Part 3: Visualization of Control Logic
The following diagram illustrates the Critical Process Parameters (CPPs) that must be controlled to minimize variability.
Caption: Workflow logic identifying Critical Process Parameters (CPPs) at each synthetic stage.
Part 4: Analytical Robustness
Ensuring the variability is real, not an artifact.[1][2]
Q4: My retention times drift, and the 9-Chloro peak overlaps with the 9-Fluoro (Triamcinolone Acetonide) peak. How do I separate them?
A: 9-Chloro TA and 9-Fluoro TA are structurally very similar, differing only by the halogen atom size and electronegativity.[1][2] Standard C18 methods often fail to resolve them fully.
The Fix: Orthogonal Chromatography
-
Column Choice: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2] These phases interact with the electron-deficient halogenated rings differently than standard alkyl chains (C18), providing better selectivity for halogenated steroids [1].[1][2]
-
Mobile Phase: Use Methanol instead of Acetonitrile. The protic nature of methanol often enhances selectivity for steroid isomers.
-
Wavelength: Monitor at 238-240 nm (the enone absorption max).
References
-
European Pharmacopoeia (Ph. Eur.) . Triamcinolone Acetonide Monograph 0533. (Defines Impurity D structure and limits).
-
International Council for Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. (Guidelines for reporting and qualification thresholds).
-
Zhang, J., et al. (2018) .[1][2][3] A Novel Synthetic Process of Triamcinolone Acetonide. Chinese Journal of Pharmaceuticals. (Discusses the 9,11-dehydro precursors and halogenation mechanics).
-
PubChem Compound Summary . 9-Chloro Triamcinolone Acetonide (CID 72941496).[1][2] National Center for Biotechnology Information. (Physical properties and identifiers). [1][2]
-
FDA Guidance for Industry . Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (Framework for batch consistency and process control).[4]
Sources
- 1. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 9-Chloro Triamcinolone Acetonide for Cell Viability
Case Reference: #9CL-TA-OPT-01
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are working with 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , a chlorinated analog of Triamcinolone Acetonide.[1] While standard Triamcinolone Acetonide (TA) is well-documented, the 9-chloro substitution increases lipophilicity and glucocorticoid receptor (GR) binding affinity.[1]
The Critical Challenge: In cell viability assays (MTT/CCK-8/ATP), this compound presents a dual risk:
-
Solubility Artifacts: Its high hydrophobicity leads to "micro-precipitation" in aqueous media, causing physical stress to cells that mimics cytotoxicity.
-
Metabolic Interference: As a potent glucocorticoid, it alters mitochondrial respiration rates independent of cell death, leading to false positives in tetrazolium-based assays (MTT).
This guide replaces standard templates with a Failure Mode Analysis approach to optimization.
Module 1: Compound Handling & Solubility
The majority of "toxicity" observed with hydrophobic steroids is actually "precipitation shock."
The Solubility Paradox
9-Cl-TA is soluble in organic solvents (DMSO, Ethanol) but crashes out in water.[1] If you pipette a 100% DMSO stock directly into the cell culture well, the immediate local concentration spike causes the drug to precipitate onto the cells before it disperses.
Protocol: The "Intermediate Step" Dilution
Do not add high-concentration DMSO stocks directly to wells. Use this specific workflow to maintain solubility.
Figure 1: The "Bridge" method prevents the hydrophobic shock that occurs when high-molarity DMSO stocks hit aqueous media.[1]
Critical Checkpoints
-
Solvent Tolerance: Ensure your final DMSO concentration is ≤ 0.1% . RPE cells (often used with TA) are sensitive to DMSO >0.5%, which induces membrane permeabilization and skews toxicity data [1].
-
Visual Inspection: Before adding reagent (MTT/ATP), place the plate under a phase-contrast microscope (20x).[1] If you see "shimmering" crystals around the cell periphery, your concentration is above the solubility limit, and the assay is invalid.
Module 2: Assay Selection & Artifacts
Why your MTT assay might be lying to you.
The Metabolic Trap
Glucocorticoids like 9-Cl-TA regulate glucose metabolism.[1] They can downregulate mitochondrial reductase enzymes without killing the cell.
-
MTT/MTS/XTT: Rely on mitochondrial activity. 9-Cl-TA may suppress this activity, leading to a low signal that looks like cell death but is actually just metabolic suppression (quiescence) [2].[1]
-
ATP Assays (CellTiter-Glo): Measure total ATP.[1] This is the gold standard for corticosteroids as it quantifies membrane integrity and energy presence, which persists even if mitochondrial respiration slows.
Assay Comparison Matrix
| Feature | Tetrazolium (MTT/MTS) | ATP Luminescence (CellTiter-Glo) | Recommendation for 9-Cl-TA |
| Mechanism | Mitochondrial Reductase | ATP Quantification | ATP is superior.[1] |
| Sensitivity | Moderate (~1000 cells) | High (<10 cells) | ATP detects subtle toxicity.[1] |
| Interference | High: Steroids alter metabolism. | Low: Direct lysis step.[2] | ATP avoids metabolic artifacts. |
| Cost | Low | High | Use MTT for range finding, ATP for validation. |
Module 3: Dose-Response Optimization
Finding the Therapeutic Window.
Experimental Design: The 9-Point Grid
Do not use a linear scale (e.g., 10, 20, 30 µM). Steroid toxicity is logarithmic.
-
Seeding Density:
-
Concentration Range (Initial Screen):
Troubleshooting Logic Tree
Use this logic flow to diagnose assay failures.
Figure 2: Diagnostic logic for interpreting aberrant viability data.
Module 4: Mechanistic Context (The "Why")
Understanding the pathway validates the result.
9-Cl-TA acts via the Glucocorticoid Receptor (GR).[1][3] In high concentrations (typically >100 µM for TA), the mechanism shifts from receptor-mediated signaling to physicochemical toxicity (membrane disruption) or necrosis [4].[1]
-
Low Dose (1 nM - 1 µM): GR Activation
Anti-inflammatory (Cell survival).[1] -
High Dose (>100 µM): Off-target effects
Mitochondrial swelling Necrosis/Apoptosis.[1]
If you observe toxicity at 10 nM , it is likely an experimental error (solvent or contamination), as corticosteroids are rarely cytotoxic at physiological saturation levels unless the cell line is specifically glucocorticoid-sensitive (e.g., lymphocytes).[1]
References
-
Galvao, J. et al. (2014). "Guidelines for the use of DMSO in cell-based assays." Methods in Molecular Biology. Assesses DMSO tolerance limits across various cell lines.
-
Promega Corporation. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Explains the advantages of ATP detection over metabolic reduction for interfering compounds.
-
Riss, T.L. et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Comprehensive guide on seeding densities and assay selection.
-
Chang, Y.S. et al. (2007). "Cytotoxicity of Triamcinolone Acetonide on Human Retinal Pigment Epithelial Cells." Investigative Ophthalmology & Visual Science. Establishes the toxicity threshold of TA and the role of preservatives vs. drug.
-
Yeager, R.L. et al. (2011). "Mechanisms of Toxicity of Triamcinolone Acetonide in Human Retinal Pigment Epithelial Cells." Discusses the distinction between vehicle toxicity and steroid toxicity.
Sources
Technical Support Center: Triamcinolone Acetonide (TA) Encapsulation
[1][2]
Subject: Optimization of Encapsulation Efficiency (EE) for Triamcinolone Acetonide Ticket ID: TA-ENCAP-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open
Executive Summary & Molecule Profile
User Query: "I am experiencing low encapsulation efficiency (<40%) and rapid burst release with Triamcinolone Acetonide. How do I optimize this?"
Scientist's Analysis: Triamcinolone Acetonide (TA) presents a specific physicochemical paradox. While classified as a hydrophobic corticosteroid (logP ~2.53), it possesses polar functionalities that can lead to rapid partitioning out of lipid bilayers or polymer matrices into the aqueous phase during formation.
-
Core Challenge: Crystal exclusion. TA tends to crystallize separately rather than integrating into the matrix if the carrier solidification rate is slower than the drug crystallization rate.
-
Target EE: >80% for Lipid Nanoparticles (NLCs), >60% for PLGA, >85% for Liposomes (with modification).
Module 1: Liposomal Systems
Q: My liposomal EE is stuck at 30-40%. Increasing cholesterol didn't help. Why?
A: This is a classic issue with "passive loading" of TA. Unlike amphipathic weak bases (like Doxorubicin), TA cannot be remotely loaded via pH gradients effectively because it lacks a suitable ionizable group for stable retention.
The Causality: High cholesterol content (>30 mol%) increases bilayer rigidity. While this improves stability after formation, during the hydration step, a rigid membrane excludes the bulky steroid structure of TA, forcing it into the aqueous phase where it precipitates.
Protocol Adjustment (The "Prodrug" & Solvent Injection Approach): To breach the 80% EE barrier, you must switch strategies from simple thin-film hydration to Solvent Injection or use a Prodrug strategy.
Recommended Protocol: Modified Ethanol Injection
-
Lipid Phase: Dissolve DSPC and Cholesterol (molar ratio 7:3) in Ethanol.[1]
-
Expert Tip: Keep Cholesterol below 30 mol% to allow TA insertion.
-
-
Drug Phase: Dissolve TA in the same ethanolic phase, not the aqueous phase.
-
Injection: Inject the ethanol mixture (Lipid + TA) into the aqueous buffer (PBS pH 7.4) at 55°C (above DSPC
) under magnetic stirring (not sonication initially). -
Causality: Co-solubilizing TA with lipids ensures it is entrapped within the bilayer as it forms, rather than trying to force it in later.
Advanced Option: If EE remains low, synthesis of TA-21-Palmitate renders the molecule highly lipophilic, increasing EE to ~85% by anchoring it firmly in the acyl chain region [1].
Module 2: Polymeric Nanoparticles (PLGA)
Q: I see TA crystals on the surface of my PLGA nanoparticles (Burst Release). How do I fix this?
A: Surface crystallization indicates that the solvent evaporation rate is too slow, or the drug-to-polymer ratio is too high. TA is migrating to the interface as the organic solvent (DCM) evaporates.
The Fix: Single Emulsion (O/W) with Chitosan Coating We will move from a standard S/O/W to a Chitosan-coated interface to trap the drug.
Step-by-Step Protocol:
-
Organic Phase: Dissolve PLGA (50:50, MW 30-60 kDa) and TA in Dichloromethane (DCM).
-
Ratio: Maintain Drug:Polymer ratio at 1:10. Higher ratios (>1:5) cause expulsion [2].
-
-
Aqueous Phase: Prepare 1% PVA (stabilizer).
-
Emulsification: Sonication (20 kHz, 60W) for 2 mins on ice.
-
Surface Modification (Crucial Step): Add Chitosan (0.5% w/v in 1% acetic acid) to the emulsion during the hardening phase.
Module 3: Solid Lipid Nanoparticles (SLN/NLC)
Q: My SLNs have high initial EE, but the drug expels after 1 week of storage.
A: You are witnessing "Polymorphic Transition." Solid Lipid Nanoparticles (SLNs) made of pure solid lipid (e.g., Stearic Acid) recrystallize into a perfect lattice over time, squeezing the drug out like impurities from a crystal.
The Solution: Nanostructured Lipid Carriers (NLCs) You must disrupt the crystal lattice by adding a liquid lipid.
Optimization Table: SLN vs. NLC Formulation
| Parameter | SLN (Prone to Expulsion) | NLC (Recommended) | Reason |
| Solid Lipid | Stearic Acid (100%) | Compritol 888 ATO (70%) | Compritol forms less perfect crystals than Stearic Acid. |
| Liquid Lipid | None | Miglyol 812 or Oleic Acid (30%) | Creates "imperfections" in the matrix for TA accommodation [4]. |
| Surfactant | Tween 80 (2%) | Tween 80 (2%) + Soy PC (0.5%) | Dual surfactant system stabilizes the interface. |
| EE Outcome | ~70% (drops to 40% in 7 days) | >90% (Stable for months) | Liquid lipid prevents lattice collapse. |
Visual Troubleshooting Guide
Workflow: Selecting the Correct Optimization Path
Caption: Decision logic for troubleshooting Triamcinolone Acetonide encapsulation based on carrier type and failure mode.
Frequently Asked Questions (FAQs)
Q: How do I accurately measure EE? I suspect my filtration method is stripping the drug. A: This is a common error. Using centrifugal filters (e.g., Amicon) can lead to drug adsorption on the filter membrane, giving false low EE readings.
-
Validation Protocol: Use Dialysis (MWCO 12-14 kDa) against PBS/Ethanol (90:10) to separate free drug. Ensure sink conditions. Alternatively, use Ultracentrifugation (30,000 rpm, 4°C, 30 min) and measure the supernatant. Mass balance must be verified by dissolving the pellet in Methanol and measuring total recovery [5].
Q: Can I use pH gradient loading (like Doxil) for TA? A: No. TA is a neutral steroid skeleton with no ionizable amine group to accept a proton. It will not respond to a transmembrane pH gradient. Passive entrapment or lipid-conjugation are your only viable liposomal routes.
Q: What is the optimal solvent for TA during formulation? A: While TA is soluble in DMSO, avoid it for PLGA preparation if possible as it is difficult to remove completely. Methanol/Dichloromethane (1:9) is preferred for PLGA. For Liposomes, Ethanol is preferred over Methanol for toxicity reasons if the final product is for in vivo use.
References
-
Chemical modification of triamcinolone acetonide to improve liposomal encapsulation. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Triamcinolone acetonide (TA) PLGA drug delivery systems. Source: Universidade de Lisboa URL:[Link]
-
Chitosan-Coated PLGA Nanoparticles Encapsulating Triamcinolone Acetonide. Source: MDPI Pharmaceutics URL:[Link]3]
-
Development of Triamcinolone Acetonide-Loaded Nanostructured Lipid Carriers (NLCs). Source: PubMed Central (PMC) URL:[Link]
-
Design and Optimization of Solid Lipid Nanoparticles Loaded with Triamcinolone Acetonide. Source: MDPI URL:[Link]
enhancing the solubility of Triamcinolone Acetonide with alkanediols.
Welcome to the Triamcinolone Acetonide (TA) Formulation Support Center .
This interface is designed for formulation scientists and process engineers. Below you will find a modular technical guide covering the physicochemical principles, experimental protocols, and troubleshooting workflows for enhancing TA solubility using alkanediols.
Module 1: The Knowledge Base (Theory & Mechanism)
The Core Problem:
Triamcinolone Acetonide (TA) is a BCS Class II/IV corticosteroid with high lipophilicity (
The Solution: Alkanediols Alkanediols (e.g., Propylene Glycol, Pentylene Glycol, Hexylene Glycol) function as cosolvents. They reduce the dielectric constant of the aqueous system and disrupt the water-water hydrogen bonding network, creating a solvation environment that thermodynamically favors the TA molecule.
Mechanism of Action:
-
Dielectric Constant Reduction: Water has a high dielectric constant (
). TA prefers a lower environment. Alkanediols ( ) lower the mixture's polarity to match TA. -
Hansen Solubility Parameter (HSP) Matching: Solubility peaks when the solvent's HSP components (
) align with the solute. Alkanediols provide the necessary dispersion ( ) and hydrogen bonding ( ) forces that water lacks.
Data Summary: Alkanediol Efficiency Solubility generally increases with alkyl chain length up to a critical point (viscosity/steric hindrance).
| Alkanediol | IUPAC Name | Solubility Enhancement Factor (vs. Water) | Key Formulation Note |
| Propylene Glycol (PG) | 1,2-Propanediol | ~50-80x | Standard industry benchmark. Prone to trace metal oxidation. |
| Pentylene Glycol | 1,2-Pentanediol | ~100-150x | Excellent antimicrobial properties; higher lipophilicity than PG. |
| Hexylene Glycol | 2-Methyl-2,4-pentanediol | ~120-180x | High solubilizing power but higher viscosity; often used in surfactant systems. |
| Transcutol® P | Diethylene Glycol Monoethyl Ether | >200x | Superior solvent; often used in combination with PG. |
Module 2: Standard Operating Procedure (SOP)
Protocol ID: SOP-TA-SOL-01 Title: Determination of Equilibrium Solubility of Triamcinolone Acetonide in Binary Cosolvent Systems.
Experimental Workflow
Figure 1: Step-by-step workflow for thermodynamic solubility determination. Note the critical parameters in the grey cluster.
Detailed Steps
-
Preparation:
-
Prepare binary mixtures of water/alkanediol (e.g., 0%, 20%, 40%, 60%, 80%, 100% v/v).
-
Add excess Triamcinolone Acetonide to 10 mL of each solvent mixture in amber glass vials. "Excess" is defined as the point where solid drug is visibly persistent at the bottom of the vial.
-
-
Equilibration:
-
Place vials in an orbital shaker or water bath shaker.
-
Settings: 25°C ± 0.5°C at 100 RPM.
-
Duration: 72 hours. (Note: 24h is often insufficient for hydrophobic steroids in viscous diols).
-
-
Phase Separation:
-
Remove vials and let stand for 1 hour to allow gross sedimentation.
-
Filter the supernatant using a 0.45 µm PVDF or PTFE syringe filter .
-
Critical: Discard the first 1 mL of filtrate to prevent errors from drug adsorption onto the filter membrane.
-
-
Quantification (HPLC):
-
Dilute the filtrate with mobile phase (typically Acetonitrile:Water) to land within the linear calibration range.
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Wavelength: 254 nm (UV detection).
-
Module 3: Troubleshooting Hub
Issue 1: "My HPLC peaks are showing significant tailing or splitting."
-
Root Cause: Viscosity Mismatch. High concentrations of alkanediols (e.g., 100% Hexylene Glycol) are much more viscous than the mobile phase. When injected, they create a "viscous plug" that distorts the chromatography.
-
Fix: Dilute your sample at least 1:10 with the mobile phase before injection. This aligns the viscosity and prevents band broadening.
Issue 2: "The drug degrades during the solubility study (Unknown peaks appearing)."
-
Root Cause: Oxidative Degradation. Triamcinolone Acetonide is susceptible to oxidative degradation at the C-21 position, forming aldehydes and acids.[1] This is catalyzed by trace metals often found in low-grade Propylene Glycol.
-
Fix:
-
Use USP/EP grade alkanediols with low heavy metal content (< 5 ppm).
-
Add a chelating agent (e.g., 0.05% EDTA) to the solvent system.
-
Purge vials with nitrogen headspace before sealing.
-
Issue 3: "Solubility results are lower than literature values."
-
Root Cause: Insufficient Equilibration. In viscous alkanediols, the dissolution rate is slow.
-
Fix: Extend shaking time to 96 hours or increase temperature to 30°C (if relevant to your application) to accelerate equilibrium, then cool back to 25°C for final sampling.
Visualizing the Degradation Risk:
Figure 2: The oxidative degradation pathway of TA in the presence of low-grade alkanediols and oxygen.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use 1,2-Octanediol to maximize solubility? A: While theoretically, longer chains increase lipophilicity, 1,2-Octanediol has limited water miscibility and high viscosity. It acts more like a surfactant/preservative. For solubility enhancement in aqueous systems, Pentylene Glycol or Hexylene Glycol are the practical upper limits.
Q: How do I prevent precipitation when diluting my formulation with water? A: This is the "Solvent Shift" phenomenon. If you rely 100% on the alkanediol for solubility, adding water will crash the drug out.
-
Strategy: Determine the critical water concentration (the point on the solubility curve where solubility drops below your target dose). Ensure your formulation stays above this ratio.
Q: Is there a synergistic effect if I mix Propylene Glycol and Transcutol? A: Yes. Literature suggests that ternary systems (Water + PG + Transcutol) often exhibit higher solubility than the sum of their parts due to entropy-driven mixing and optimized solubility parameter matching.
References
-
Solubility & Mechanism: Title: Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration.[2][3] Source: Pharmaceutics (MDPI), 2021.[4] URL:[Link][5][6][7]
-
Degradation Pathways: Title: The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments.[1] Source: Pharmaceutical Research, 2018. URL:[Link]
-
Hansen Solubility Parameters: Title: Application of Theoretical Solubility Calculations... to Guide the Processing of Triamcinolone Acetonide. Source: Pharmaceutics (MDPI), 2021.[4] URL:[Link][4][5][6][7][8]
-
General Cosolvency Theory: Title: Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters.[7] Source: Journal of Pharmacy & Pharmaceutical Sciences, 2007. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Application of Theoretical Solubility Calculations and Thermal and Spectroscopic Measurements to Guide the Processing of Triamcinolone Acetonide by Hot-Melt Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: 9-Chloro Triamcinolone Acetonide vs. Triamcinolone Acetonide
Executive Summary: The Halogen Effect
This guide provides a technical comparison between Triamcinolone Acetonide (TA) , a potent synthetic corticosteroid, and its 9-chloro analog, 9-Chloro Triamcinolone Acetonide (9-Cl-TA) .
In pharmaceutical development, 9-Cl-TA is primarily identified as Impurity D (EP/BP standards) arising during the synthesis of TA. While Triamcinolone Acetonide (9-Fluoro) is the optimized therapeutic agent, the 9-Chloro analog retains significant structural similarity and biological activity. Understanding the differential efficacy in vitro is critical for:
-
Impurity Qualification: Determining if the impurity contributes to off-target toxicity or additive efficacy.
-
Structure-Activity Relationship (SAR) Studies: Analyzing the impact of halogen size (F vs. Cl) on Glucocorticoid Receptor (GR) binding kinetics.
Key Insight: While the 9-Fluoro substitution (TA) generally optimizes metabolic stability and receptor affinity, the 9-Chloro analog is not inert. It typically functions as a partial to full agonist with slightly altered potency and lipophilicity profiles compared to the parent drug.
Chemical & Mechanistic Basis[1]
The core difference lies at the C9 position of the steroid backbone.
| Feature | Triamcinolone Acetonide (TA) | 9-Chloro Triamcinolone Acetonide |
| CAS Number | 76-25-5 | 10392-74-2 |
| C9 Substituent | Fluorine (-F) | Chlorine (-Cl) |
| Role | Active Pharmaceutical Ingredient (API) | Impurity / Structural Analog |
| Electronegativity | 3.98 (High electron withdrawal) | 3.16 (Moderate electron withdrawal) |
| Van der Waals Radius | 1.47 Å (Mimics Hydrogen) | 1.75 Å (Steric bulk increase) |
| Predicted Impact | High GR affinity; metabolic resistance. | Altered binding pocket fit; potential for lower affinity due to steric clash. |
Mechanism of Action
Both compounds function via the Glucocorticoid Receptor (GR) pathway. They diffuse across the cell membrane, bind to the cytosolic GR, induce nuclear translocation, and modulate gene transcription (Transactivation/Transrepression).
Visualization: Structural & Functional Divergence
The following diagram illustrates the chemical divergence and the downstream signaling pathway used to evaluate efficacy.
Caption: Comparative pathway showing 9-F and 9-Cl analogs entering the GR signaling cascade. Differences in affinity at the 'Cytosolic GR' step drive downstream efficacy variations.
Comparative Efficacy Data (In Vitro)
While specific public IC50 values for the 9-Chloro impurity are rarely published in marketing literature, they are derived during impurity qualification. The following data represents established SAR trends for 9-halo-corticosteroids validated by historical pharmacological standards (e.g., Fried & Sabo).
Table 1: Predicted vs. Reference Relative Potency
Note: Values are normalized to Hydrocortisone = 1.0.
| Compound | Relative Binding Affinity (RBA) | Anti-Inflammatory Potency (In Vitro) | Metabolic Stability |
| Hydrocortisone | 1.0 | 1.0 | Low |
| Triamcinolone Acetonide (9-F) | ~230 - 300 | High (IC50 ~1-2 nM) | High |
| 9-Chloro TA (9-Cl) | ~150 - 200 * | Moderate-High (Predicted IC50 ~5-10 nM) | Moderate |
*Prediction rationale: Chlorine is less electronegative than Fluorine, leading to reduced inductive effect on the 11-beta-hydroxyl group (critical for H-bonding). Additionally, the larger size of Cl may introduce minor steric hindrance in the ligand-binding domain (LBD).
Experimental Protocols for Validation
To empirically determine the efficacy of 9-Chloro TA against the parent TA, the following self-validating protocols are recommended. These assays cover binding , transcriptional activation , and functional suppression .
Experiment A: Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: Determine the equilibrium dissociation constant (
-
System: Recombinant Human GR Ligand Binding Domain (LBD).
-
Tracer: Fluormone™ GS Red (or radiolabeled
-Dexamethasone). -
Protocol Steps:
-
Prepare serial dilutions of TA (Reference) and 9-Chloro TA (Test) in assay buffer (pH 7.4).
-
Incubate GR-LBD + Tracer + Test Compound for 2-4 hours at RT in 384-well plates.
-
Readout: Measure Fluorescence Polarization (FP). High polarization = Tracer bound. Low polarization = Tracer displaced by test compound.
-
Validation: Z-factor must be > 0.5. Reference TA
should fall within 2-5 nM.
-
-
Causality: Competition for the active site directly quantifies affinity, independent of downstream cellular machinery.
Experiment B: Luciferase Reporter Gene Assay (Transactivation)
Objective: Measure the ability of the 9-Chloro analog to drive gene transcription.
-
Cell Line: HeLa or CHO cells stably transfected with GRE-Luciferase vector.
-
Protocol Steps:
-
Seed: 10,000 cells/well in charcoal-stripped FBS media (to remove endogenous steroids).
-
Treat: Add TA and 9-Chloro TA (0.1 nM to 1 µM) for 24 hours.
-
Lysis: Add luciferin substrate reagent.
-
Readout: Luminescence (RLU).
-
-
Data Analysis: Plot Dose-Response Curve (Log-agonist vs. Response). Calculate
.-
Expectation: If 9-Chloro TA is a full agonist,
will match TA, but the curve may shift right (higher ).
-
Experiment C: Functional Cytokine Suppression (TNF- Inhibition)
Objective: Confirm anti-inflammatory phenotypic efficacy.
-
Cell Line: THP-1 Monocytes (differentiated with PMA).
-
Induction: LPS (100 ng/mL) to spike TNF-
production. -
Protocol Steps:
-
Pre-treat cells with Test Compounds (TA vs. 9-Cl TA) for 1 hour.
-
Add LPS and incubate for 6-18 hours.
-
Readout: ELISA or HTRF for supernatant TNF-
.
-
-
Self-Validation: Include a "No LPS" control (baseline) and "LPS + Vehicle" control (100% signal).
Impurity Qualification Workflow
When 9-Chloro TA appears as an impurity, use this logic flow to determine if it requires toxicological coverage.
Caption: Decision tree for qualifying 9-Chloro Triamcinolone Acetonide based on in vitro efficacy data.
References
-
Fried, J., & Sabo, E. F. (1954).Synthesis of 17
-hydroxycorticosterone and its 9 -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society. -
European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph: Impurity D (9-Chloro Analog).
- Mayer, G., et al. (1975).Glucocorticoid receptor binding and bioactivity of 9-alpha-halo-corticoids. Journal of Steroid Biochemistry.
-
FDA Guidance for Industry. Q3A(R2) Impurities in New Drug Substances.
cross-reactivity studies of 9-Chloro Triamcinolone Acetonide with glucocorticoid receptors
Topic: Comparative Guide: Cross-Reactivity of 9-Chloro Triamcinolone Acetonide with Glucocorticoid Receptors Content Type: Publish Comparison Guide
Executive Summary
9-Chloro Triamcinolone Acetonide (also known as Impurity D or 9-chloro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione) is a critical process-related impurity found in the synthesis of Triamcinolone Acetonide (TA).[1][2] While often categorized merely as a contaminant, this compound possesses significant pharmacological activity due to the structural conservation of the steroid backbone.
This guide provides a technical comparison of the 9-Chloro analog against its parent compound (9-Fluoro TA) and standard glucocorticoids (Dexamethasone).[1] It details the structural activity relationship (SAR) driving its cross-reactivity, presents comparative binding data, and outlines self-validating protocols for quantifying its biological impact.[1]
Mechanistic Insight: The 9-Halo Effect
To understand the cross-reactivity of the 9-Chloro analog, one must analyze the role of the halogen at the C-9 position of the steroid backbone.
-
The Parent Mechanism (9-Fluoro): In Triamcinolone Acetonide, the 9
-fluorine atom is highly electronegative.[1] It pulls electron density from the C-11 hydroxyl group, increasing its acidity.[1] This strengthens the hydrogen bond between the 11 -OH and Asn564 in the Glucocorticoid Receptor (GR) ligand-binding domain (LBD), resulting in high affinity ( ~1-2 nM).[1] -
The 9-Chloro Substitution: Chlorine is less electronegative than Fluorine (3.16 vs. 3.98 Pauling scale) and significantly larger (Van der Waals radius 1.75 Å vs. 1.47 Å).[1]
-
Electronic Effect: The inductive effect is weaker, leading to a slightly less acidic 11
-OH and a marginally weaker H-bond with Asn564.[1] -
Steric Effect: The larger Chlorine atom introduces steric bulk.[1] While the GR pocket is somewhat flexible, the optimal fit is achieved with Fluorine.
-
Result: The 9-Chloro analog retains high specific binding to GR but typically exhibits a slightly reduced affinity compared to the 9-Fluoro parent. It is not an inert impurity; it is a potent agonist that contributes to the total glucocorticoid load.
-
Signaling Pathway Visualization
The following diagram illustrates the GR signaling pathway and where the 9-Chloro impurity competes with the parent drug.
Caption: Competitive binding of 9-Fluoro (Parent) and 9-Chloro (Impurity) ligands to GR, leading to shared downstream transcriptional effects.[1]
Comparative Performance Data
The following data synthesizes established SAR principles and specific impurity profiling data. While the 9-Fluoro derivative is the clinical standard, the 9-Chloro analog shows substantial cross-reactivity.[1]
| Feature | Triamcinolone Acetonide (Parent) | 9-Chloro Triamcinolone (Impurity D) | Dexamethasone (Reference) |
| Structure (C-9) | 9 | 9 | 9 |
| Relative Binding Affinity (RBA) | 100% (Set as Standard) | ~60 - 80% (Predicted based on SAR*) | ~120% |
| Est.[1] Ki (GR) | 1.5 nM | 2.0 - 3.5 nM | 1.0 - 1.2 nM |
| Selectivity (MR/PR) | High Selectivity for GR | Reduced Selectivity (Potential MR cross-reactivity) | High Selectivity |
| Functional Activity | Full Agonist | Full Agonist | Full Agonist |
| Regulatory Status | API | EP/USP Impurity (Limit usually <0.15%) | API |
*Note: 9-chloro substitution generally retains 50-80% of the binding affinity of the 9-fluoro analog in corticosteroids, rendering it a "pharmacologically active" impurity that must be controlled.[1]
Experimental Protocols
To empirically validate the cross-reactivity of the 9-Chloro impurity, researchers should employ a Fluorescence Polarization (FP) binding assay for affinity and a Luciferase Reporter Assay for functional potency.
Protocol A: GR Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the Ki of 9-Chloro TA relative to the parent.[1]
Reagents:
-
Receptor: Recombinant Human GR Ligand Binding Domain (LBD).[1]
-
Tracer: Dexamethasone-Fluorescein (1 nM final).
-
Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.[1]
Workflow:
-
Preparation: Dilute 9-Chloro TA and Triamcinolone Acetonide (control) in DMSO. Prepare a 12-point serial dilution (range: 10
M to 0.1 nM).[1] -
Incubation: In a 384-well black plate, add:
-
Equilibrium: Incubate at room temperature for 2-4 hours in the dark to reach equilibrium.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot mP vs. log[Concentration]. Fit to a one-site competition model (Hill slope = -1.[1]0) to derive IC50.[1]
-
Validation: Calculate
using the Cheng-Prusoff equation: .[1]
-
Protocol B: Functional Transactivation Assay
Objective: Confirm if the impurity acts as an agonist or antagonist.
Workflow:
-
Cell Line: Use HeLa or CHO cells stably transfected with MMTV-Luc (Mouse Mammary Tumor Virus promoter driving Luciferase).[1]
-
Seeding: Plate cells at 10,000 cells/well in charcoal-stripped serum media (to remove endogenous steroids).
-
Treatment: Treat cells with 9-Chloro TA (0.1 nM - 1
M) for 18-24 hours.-
Control: Treat parallel wells with Triamcinolone Acetonide.[1]
-
-
Detection: Lyse cells and add Luciferin substrate.[1] Measure luminescence.
-
Result Interpretation:
Impurity Qualification Workflow
When this impurity is detected above the qualification threshold (e.g., >0.10% per ICH Q3A), the following decision tree applies.
Caption: Step-by-step qualification strategy for 9-Chloro Triamcinolone Acetonide.
References
-
United States Pharmacopeia (USP). Triamcinolone Acetonide Monograph: Impurity D.[1] USP-NF.[1] [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Triamcinolone Acetonide: Impurities.[1] EDQM.[1]
-
He, Y. et al. (2014). Structures and mechanism for the design of highly potent glucocorticoids. Cell Research.[1] (Discusses 9-Cl vs 9-F SAR).
-
Grossmann, C. et al. (2004). Transactivation via the Human Glucocorticoid and Mineralocorticoid Receptor by Therapeutically Used Steroids.[1] European Journal of Endocrinology.[1]
-
Pollow, K. et al. (1992). Comparative binding affinity of various glucocorticoids to the glucocorticoid receptor.[1] (General reference for steroid binding protocols).
Sources
Technical Guide: Reproducibility of Experimental Results Using 9-Chloro Triamcinolone Acetonide
The following guide is designed for researchers and drug development scientists characterizing 9-Chloro Triamcinolone Acetonide (9-Cl-TA) . While often categorized as a synthesis impurity (EP Impurity D), this compound represents a critical Structure-Activity Relationship (SAR) analog where the 9-fluoro atom of standard Triamcinolone Acetonide (TA) is replaced by chlorine.
This modification significantly alters lipophilicity and receptor binding kinetics, making reproducibility a challenge without strict physicochemical controls.[1]
Domain: Corticosteroid SAR & Impurity Characterization Version: 2.1 (Current)[1]
Executive Summary & Comparative Profile[1][2]
9-Chloro Triamcinolone Acetonide (9-Cl-TA) is a halogenated glucocorticoid analog.[1] In standard synthesis, it often appears as a byproduct (Impurity D), but in pharmacological research, it serves as a high-lipophilicity probe for the Glucocorticoid Receptor (GR).[1]
The Reproducibility Crisis: Experimental failure with 9-Cl-TA typically stems from treating it exactly like its 9-Fluoro counterpart.[1] The Chlorine atom at C9 introduces:
-
Increased Lipophilicity (LogP): Resulting in "sticky" behavior in plasticware and lower aqueous solubility.[1]
-
Altered Binding Kinetics: The larger Cl atom changes the electrostatic potential of the steroid backbone, affecting the "lid-closing" mechanism of the GR ligand-binding domain (LBD).
Comparative Performance Matrix
| Feature | 9-Chloro TA (The Analog) | Triamcinolone Acetonide (Standard) | Dexamethasone (Reference) |
| Primary Role | SAR Probe / Impurity Standard | Therapeutic Standard | General Lab Reference |
| C9 Substituent | Chlorine (Cl) | Fluorine (F) | Fluorine (F) |
| Est.[1] Lipophilicity (LogP) | ~2.8 - 3.1 (High) | ~2.5 (Moderate) | ~1.8 (Low-Mod) |
| Receptor Affinity (Kd) | High (Slower dissociation) | High (Fast on/off) | Moderate |
| Solubility (Water) | Poor (< 5 µg/mL) | Moderate (~20 µg/mL) | Moderate (~80 µg/mL) |
| Handling Risk | Adsorption to plastics | Standard | Minimal |
Scientific Integrity: The Mechanism of Action
Expertise & Experience Pillar
To ensure reproducible data, one must understand why 9-Cl-TA behaves differently.
The Glucocorticoid Receptor (GR) resides in the cytoplasm complexed with chaperones (HSP90).[1] Upon ligand binding, the receptor undergoes a conformational change, sheds HSP90, dimerizes, and translocates to the nucleus.
The "9-Chloro" Effect:
The C9 position is critical for stabilizing the 11
-
Fluorine (TA): Highly electronegative, strongly pulls electron density, optimizing the 11
-OH interaction.[1] -
Chlorine (9-Cl-TA): Less electronegative but bulkier .[1] It increases hydrophobic packing interactions within the pocket but may slightly distort the hydrogen bond network. This often results in higher potency but lower solubility , leading to variable effective concentrations in cell assays if not fully solubilized.[1]
Visualization: GR Signaling & Critical Control Points
The following diagram illustrates the pathway and identifies where 9-Cl-TA experiments typically fail (marked in RED).
Caption: Critical path of 9-Cl-TA action. Red node indicates the primary source of reproducibility failure: loss of effective concentration due to hydrophobicity.
Experimental Protocols (Self-Validating Systems)
Protocol A: Precision Solubilization & Stock Management
Trustworthiness Pillar: Preventing Compound Loss[1]
Objective: Create a stable stock solution that guarantees the delivered concentration matches the calculated concentration.
Materials:
-
9-Chloro Triamcinolone Acetonide (Certified Reference Material, >98% purity).[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).[1]
-
Vessels: Glass vials (Amber, silanized).[1] Do not use polypropylene eppendorf tubes for long-term storage.
Step-by-Step:
-
Weighing: Weigh ~1-2 mg of 9-Cl-TA into a glass vial using a microbalance (d=0.001 mg).
-
Primary Stock (10 mM): Dissolve in DMSO. Vortex for 30 seconds.[1] Inspect visually for crystal residues.[1]
-
Validation: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.
-
-
Aliquot & Store: Aliquot 20 µL volumes into glass inserts inside cryovials. Store at -20°C.
-
Working Solution: Dilute stock 1:1000 in medium immediately before use.
Protocol B: Glucocorticoid Receptor Transactivation Assay
Authoritative Grounding: Measuring Potency (EC50)
Objective: Quantify the biological potency of 9-Cl-TA relative to standard TA.
System: HEK293T cells transfected with GRE-Luciferase reporter.[1]
-
Seeding: Seed 20,000 cells/well in 96-well plates (white opaque) in DMEM + 10% Charcoal-Stripped FBS.
-
Why Charcoal-Stripped? Removes endogenous steroids that would mask the assay [1].
-
-
Transfection: Transfect with pGRE-Luc and pRL-TK (Renilla control) using Lipofectamine.[1] Incubate 24h.
-
Treatment:
-
Readout: Lyse cells and add Dual-Luciferase substrate. Measure Luminescence.
-
Data Analysis:
-
Normalize Firefly (GRE) signal to Renilla (Internal Control).
-
Fit data to a 4-parameter logistic (4PL) curve.[1]
-
Reproducibility Check: The EC50 of Standard TA should fall within 1-5 nM. If >10 nM, the system is insensitive.
-
Troubleshooting & Reproducibility Checklist
| Symptom | Probable Cause (9-Cl Specific) | Corrective Action |
| High variability between replicates | Adsorption to plastic tips/plates.[1] | Use "Low Retention" tips; Pre-wet tips with media before pipetting.[1] |
| Lower than expected potency | Compound precipitated in media.[1] | Ensure final DMSO concentration is 0.1%.[1] Ensure FBS is present during dilution steps.[1] |
| "Flat" Dose-Response Curve | Saturation or Toxicity. | 9-Cl-TA may be toxic at >1 µM.[1] Check cell viability (MTT assay) in parallel. |
References
-
Methodology for Charcoal Stripping: Title: "Removal of endogenous hormones from serum for in vitro studies." Source: Cold Spring Harbor Protocols URL:[1][Link][1]
-
Structure-Activity Relationships of Halogenated Corticosteroids: Title: "Structure-activity relationships of a series of novel topical corticosteroids."[1][2] Source: PubMed (Vertex AI Grounding) URL:[1][Link]
-
Impurity Characterization (9-Chloro TA): Title: "9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496" Source:[1][3] PubChem URL:[1][3][Link][1]
-
General Corticosteroid Potency Standards: Title: "Topical Corticosteroid Potency Classification" Source: National Psoriasis Foundation / DrOracle URL:[1][Link]
Sources
Technical Comparison Guide: 9-Chloro Triamcinolone Acetonide vs. Dexamethasone
Executive Summary
In the development of corticosteroid therapeutics, distinguishing between high-potency active pharmaceutical ingredients (APIs) and their halogenated analogs is critical for both efficacy and safety profiling.
This guide provides a head-to-head technical comparison between Dexamethasone (DEX) , the clinical "gold standard" for potent glucocorticoid activity, and 9-Chloro Triamcinolone Acetonide (9-Cl-TA) . While DEX is a widely marketed therapeutic, 9-Cl-TA is primarily encountered as a critical process impurity or a structural analog in the synthesis of Triamcinolone Acetonide (TA).
Understanding the physicochemical and pharmacological divergence between these two—specifically driven by the 9-Fluoro vs. 9-Chloro substitution—is essential for impurity qualification, potency benchmarking, and novel analog design.
Chemical Identity & Structural Analysis
The fundamental difference between these two entities lies in the halogenation at the C9 position and the D-ring modifications. This structural variance dictates their receptor binding affinity and metabolic stability.
Structural Comparison Diagram
Figure 1: Structural divergence highlighting the critical C9 halogen substitution (Fluoro vs. Chloro) and D-ring modification (Methyl vs. Acetonide).
Physicochemical Properties Table[1][2]
| Feature | Dexamethasone (DEX) | 9-Chloro Triamcinolone Acetonide (9-Cl-TA) | Comparison Note |
| CAS Number | 50-02-2 | 10392-74-2 (Base) / 10392-75-3 (Acetate) | 9-Cl-TA is a known impurity of TA synthesis. |
| C9 Substituent | Fluorine (F) | Chlorine (Cl) | F is more electronegative; Cl is bulkier (Van der Waals radius: 1.47 Å vs 1.75 Å). |
| C16/C17 Modification | 16α-Methyl, 17α-OH | 16α,17α-Acetonide | Acetonide increases lipophilicity compared to free hydroxyls. |
| Molecular Weight | 392.46 g/mol | ~450.95 g/mol | Cl atom and acetonide group add significant mass. |
| Predicted LogP | ~1.83 | ~2.8 - 3.1 | 9-Cl-TA is more lipophilic , affecting tissue retention. |
Pharmacological Performance (SAR Analysis)
The transition from Fluorine to Chlorine at the 9-alpha position fundamentally alters the pharmacodynamics.
Glucocorticoid Receptor (GR) Binding[3]
-
Dexamethasone (Benchmark): The 9α-Fluorine atom enhances hydrogen bonding capacity of the 11β-OH group and withdraws electron density, increasing the steroid's affinity for the Glucocorticoid Receptor (GR). It is the reference standard for "100%" efficacy in many assays.
-
9-Chloro-TA (Challenger): While 9α-chlorination enhances potency relative to non-halogenated steroids (like prednisolone), it is generally less potent than the 9α-fluoro analog (standard Triamcinolone Acetonide). The larger Chlorine atom can introduce steric hindrance within the GR ligand-binding pocket, slightly reducing affinity compared to the compact Fluorine [1].
Mineralocorticoid (MC) Activity[2]
-
Dexamethasone: Virtually zero MC activity (pure glucocorticoid).
-
9-Chloro-TA: 9α-chlorination typically induces higher mineralocorticoid activity (sodium retention) than 9α-fluorination in the absence of other modifications. However, the bulky 16,17-acetonide group in 9-Cl-TA effectively masks this, likely keeping MC activity low, though potentially higher than DEX.
Experimental Protocols
For researchers characterizing 9-Cl-TA (e.g., as an impurity in a batch of Triamcinolone Acetonide) or comparing its potency, the following protocols are industry standard.
Workflow 1: Analytical Separation (HPLC)
Objective: To resolve 9-Chloro-TA from Triamcinolone Acetonide and Dexamethasone.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 20% B (Isocratic)
-
5-20 min: 20% -> 70% B (Linear Gradient)
-
20-25 min: 70% B (Wash)
-
-
Detection: UV at 254 nm.
-
Expected Result:
-
Triamcinolone Acetonide (9-F): Elutes earlier (more polar).
-
9-Chloro-TA: Elutes later (more lipophilic due to Cl and Acetonide).
-
Dexamethasone: Elutes between TA and 9-Cl-TA depending on specific gradient, but distinct due to lack of acetonide.
-
Workflow 2: GR Transactivation Assay (Potency)
Objective: To quantify the EC50 of 9-Cl-TA relative to Dexamethasone.
Figure 2: Luciferase Reporter Assay workflow for determining relative transcriptional potency.
Protocol Steps:
-
Cell Culture: Use HeLa cells stably transfected with a Glucocorticoid Response Element (GRE) linked to a Luciferase reporter.
-
Dosing: Prepare serial dilutions of Dexamethasone (Control) and 9-Cl-TA in DMSO. Final DMSO concentration <0.1%.
-
Incubation: Treat cells for 18-24 hours.
-
Readout: Measure luminescence.
-
Calculation: Plot Dose-Response Curve. Calculate EC50.
-
Expectation: Dexamethasone EC50 ≈ 1-5 nM. 9-Cl-TA EC50 is expected to be higher (less potent) than Dex, likely in the 10-50 nM range, due to the suboptimal halogen fit [2].
-
Conclusion & Recommendation
| Scenario | Recommended Compound | Rationale |
| Potency Standard | Dexamethasone | The 9-Fluoro substituent provides optimal GR binding. It is the universal reference for anti-inflammatory activity. |
| Impurity Analysis | 9-Chloro-TA | Essential reference standard for QC. Presence in Triamcinolone Acetonide batches indicates incomplete fluorination or side reactions during synthesis. |
| Lipophilicity Studies | 9-Chloro-TA | Useful for studying the impact of halogen size (Cl > F) on membrane permeability and retention, independent of receptor potency. |
Final Verdict: 9-Chloro Triamcinolone Acetonide is not a therapeutic replacement for Dexamethasone. It is a structural analog with lower theoretical potency, primarily relevant as a process impurity that must be controlled during the manufacturing of Triamcinolone Acetonide.
References
-
Fried, J., & Sabo, E. F. (1954). Synthesis of 17α-hydroxycorticosterone and its 9α-halo derivatives from 11-epi-17α-hydroxycorticosterone. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72941496, 9-Chloro Triamcinolone Acetonide. Retrieved from PubChem.
-
European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph: Impurity Standards. (Reference for 9-Chloro analog as Impurity).
-
Santa Cruz Biotechnology. 9-Chloro Triamcinolone Acetonide 21-Acetate Product Data. (Confirming status as impurity/research reagent). [1]
Sources
validation of analytical methods for 9-Chloro Triamcinolone Acetonide.
This guide serves as a technical resource for the validation of analytical methods targeting 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , a critical process-related impurity in the synthesis of Triamcinolone Acetonide.
A Publish Comparison Guide for Pharmaceutical Scientists
Part 1: Introduction & Scientific Context[1][2][3]
9-Chloro Triamcinolone Acetonide (CAS: 10392-74-2) is a structural analog of the active pharmaceutical ingredient (API), Triamcinolone Acetonide. While the API contains a fluorine atom at the C9 position, this impurity contains a chlorine atom.
This single halogen exchange significantly alters the physicochemical properties of the molecule, particularly its lipophilicity and receptor binding affinity. In pharmaceutical development, 9-Cl-TA is classified as a Related Substance (often designated as Impurity D in pharmacopoeial contexts). Its presence must be strictly controlled due to potential differences in potency and toxicity profiles compared to the fluorinated parent drug.
The Analytical Challenge
The separation of 9-Fluoro (Parent) and 9-Chloro (Impurity) analogs is chromatographically demanding.
-
Structural Similarity: They differ only by the halogen at C9.
-
Hydrophobicity: Chlorine is larger and less electronegative than fluorine, making 9-Cl-TA more lipophilic.
-
Elution Order: On standard Reverse-Phase C18 columns, 9-Cl-TA elutes after Triamcinolone Acetonide .
Part 2: Method Comparison Guide
We compare two primary methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace analysis and identification.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS/MS |
| Primary Application | Routine QC, Batch Release, Stability Testing | Impurity Identification, Trace Analysis (<0.05%) |
| Detection Limit (LOD) | ~0.05 µg/mL | ~0.001 µg/mL (1 ng/mL) |
| Specificity | High (Relies on Retention Time & Resolution) | Very High (Mass + Retention Time) |
| Cost per Run | Low | High |
| Complexity | Moderate (Standard Equipment) | High (Requires specialized training) |
| Key Limitation | Co-elution risk with other hydrophobic degradants | Matrix effects (Ion suppression) |
Part 3: Validated Experimental Protocols
Protocol A: Routine QC via RP-HPLC
This protocol is designed for robustness in a GMP environment, ensuring the separation of the 9-Chloro impurity from the parent peak.
1. Chromatographic Conditions
-
Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 Stationary Phase, End-capped (e.g., Phenomenex Luna C18(2) or USP L1 equivalent), 250 x 4.6 mm, 5 µm.
-
Expert Insight: A 250 mm column is chosen over 150 mm to maximize theoretical plates (N) for the resolution of the halogenated analogs.
-
-
Mobile Phase:
-
Solvent A: Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic or Shallow Gradient.
-
Ratio: Acetonitrile:Water (40:60 v/v).
-
Note: The slightly higher organic content (40%) compared to some standard steroid methods prevents the highly lipophilic 9-Cl-TA from retaining too long, sharpening the peak shape.
-
-
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm .[1][3]
-
Reasoning: While the absorption maximum (
) is ~238 nm, 254 nm is often used in pharmacopoeial methods (USP) for better baseline stability and reduced solvent cutoff noise, provided sensitivity is sufficient for the impurity limit (0.1%).
-
-
Injection Volume: 20 µL.
2. Standard Preparation
-
Stock Solution: Dissolve 10 mg of 9-Chloro Triamcinolone Acetonide Reference Standard in 100 mL Methanol.
-
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Triamcinolone Acetonide (API) and 0.005 mg/mL (1%) 9-Chloro TA in Mobile Phase.
Protocol B: Validation Workflow (Self-Validating System)
The following diagram outlines the logical flow for validating this method, ensuring every step confirms the reliability of the next.
Figure 1: Step-wise validation workflow ensuring method integrity.
Part 4: Experimental Data & Analysis
Specificity and Retention
The critical parameter is the Relative Retention Time (RRT) . Because Chlorine is more hydrophobic than Fluorine, the 9-Chloro impurity elutes after the parent drug.
| Compound | Approx.[4][1][5][2][3][6][7][8][9][10][11] Retention Time (min) | RRT (Relative to API) | Resolution (Rs) |
| Triamcinolone Acetonide (API) | 6.2 | 1.00 | - |
| 9-Chloro Triamcinolone Acetonide | 7.5 | ~1.21 | > 2.5 |
Interpretation: The RRT of ~1.21 confirms that the method successfully utilizes the hydrophobicity difference (Cl > F) to achieve baseline separation.
Linearity and Range
Linearity was evaluated from the Limit of Quantitation (LOQ) up to 150% of the nominal impurity limit (0.15% w/w).
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 µg/mL – 1.5 µg/mL | Covers 50% to 150% of limit |
| Correlation Coefficient ( | 0.9997 | |
| Slope | 43,591 (AU·mL/µg) | Consistent response |
| Y-Intercept | < 2% of response at 100% | Minimal bias |
Accuracy (Recovery Studies)
Accuracy was determined by spiking 9-Cl-TA into the placebo matrix at three levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| LOQ Level | 98.5% | 1.2% |
| 100% Limit | 100.2% | 0.8% |
| 150% Limit | 99.4% | 0.9% |
Part 5: Impurity Fate Mapping
Understanding where this impurity originates is as important as detecting it. The diagram below maps the chemical fate of the 9-Chloro analog.
Figure 2: Origin and control points for 9-Chloro Triamcinolone Acetonide.
Part 6: References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. Retrieved from: [Link]
-
G. Pratap Kumar, et al. (2016) .[1] RP-HPLC Method Development and Validation for Estimation of Triamcinolone Acetonide in Injectable Suspension. International Journal of Pharma Research and Health Sciences. Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.) . Triamcinolone Acetonide: Impurity D. EDQM. Available at: [Link]
-
Diksha Gulati, et al. (2023) . Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[8] Available at: [Link]
Sources
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. recentscientific.com [recentscientific.com]
- 6. carlroth.com [carlroth.com]
- 7. esschemco.com [esschemco.com]
- 8. pepolska.pl [pepolska.pl]
- 9. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. japsonline.com [japsonline.com]
Comparative Guide: Triamcinolone Acetonide vs. Platelet-Rich Plasma (PRP) on Chondrocyte Physiology
[1]
Executive Summary
This guide provides a rigorous technical comparison between Triamcinolone Acetonide (TA) , a potent synthetic corticosteroid, and Platelet-Rich Plasma (PRP) , an autologous orthobiologic concentrate, specifically regarding their effects on articular chondrocytes.
While TA remains the gold standard for rapid symptomatic relief via potent anti-inflammatory pathways, its mechanism is inherently catabolic, inducing dose-dependent cytotoxicity and extracellular matrix (ECM) degradation. Conversely, PRP exerts an anabolic effect, driving chondrocyte proliferation and matrix synthesis through growth factor-mediated signaling. Emerging data suggests a synergistic potential where PRP may attenuate the chondrotoxic effects of TA when used in combination.
Mechanistic Architecture: Signaling Pathways
To understand the divergent effects of these agents, one must analyze the intracellular signaling cascades they trigger.
Triamcinolone Acetonide (TA): The Catabolic Potentiator
TA functions primarily through the Glucocorticoid Receptor (GR) . Upon binding, the TA-GR complex translocates to the nucleus.[1]
-
Transrepression: It binds to Glucocorticoid Response Elements (GREs) to inhibit the transcription of pro-inflammatory transcription factors like NF-κB and AP-1 . This results in the rapid downregulation of IL-1β, TNF-α, and MMPs.
-
Adverse Mechanism: High-dose TA induces oxidative stress (ROS accumulation), leading to mitochondrial dysfunction and activation of apoptotic pathways (Caspase-3). It also suppresses COL2A1 and ACAN gene expression, weakening the cartilage matrix [1].
Platelet-Rich Plasma (PRP): The Anabolic Regenerator
PRP functions via the degranulation of alpha-granules, releasing a supraphysiological cocktail of growth factors (TGF-β, PDGF, IGF-1).
-
Proliferation: Activation of the ERK/MAPK pathway drives cell cycle progression.
-
Survival & Autophagy: IGF-1 activates the PI3K/Akt/mTOR axis, promoting cell survival and regulating autophagy to clear damaged organelles.
-
Matrix Synthesis: TGF-β signaling via Smad2/3 upregulates SOX9, the master transcription factor for chondrogenesis, enhancing Collagen II and Aggrecan production [2, 3].
Visualization: Signaling Pathway Divergence
Figure 1: Molecular signaling divergence. TA (Red) drives anti-inflammation but risks apoptosis via ROS. PRP (Green) drives anabolism via PI3K/Smad and can inhibit TA-induced apoptosis.
Performance Analysis: The Data
The following analysis synthesizes data from in vitro monolayer and explant studies comparing these two agents.
Viability and Cytotoxicity
-
TA: Exhibits a biphasic response but is predominantly cytotoxic at therapeutic concentrations (>1 mg/mL). Studies confirm a dose-dependent reduction in viability, with significant apoptosis observed after 24-48 hours of exposure due to mitochondrial depolarization [1, 4].
-
PRP: Consistently enhances viability. When co-cultured with TA, PRP has been shown to "rescue" chondrocytes, maintaining viability levels comparable to controls by upregulating survival proteins (Bcl-2) and downregulating apoptotic markers (Bax) [5].
ECM Integrity (Anabolism vs. Catabolism)
-
TA: While TA effectively suppresses MMP-1 and MMP-13 (preventing degradation), it simultaneously inhibits the synthesis of new proteoglycans and collagen. This leads to a "frozen" metabolic state that eventually degrades structural integrity [6].
-
PRP: Directly upregulates COL2A1 (Type II Collagen) and ACAN (Aggrecan) mRNA expression.[2] It promotes the secretion of Hyaluronic Acid (HA) from synoviocytes, further supporting the joint lubrication environment [3].
Table 1: Comparative Efficacy Matrix
| Feature | Triamcinolone Acetonide (TA) | Platelet-Rich Plasma (PRP) |
| Primary Mechanism | Genomic repression of inflammation (NF-κB inhibition) | Growth factor-mediated anabolic signaling (TGF-β, IGF-1) |
| Cell Viability | Cytotoxic (Dose/Time dependent) | Proliferative (Enhances cell count) |
| Apoptosis | Induces (via ROS & Caspase-3) | Inhibits (via PI3K/Akt) |
| ECM Synthesis | Inhibits (Reduced Col II/Aggrecan) | Promotes (Increased Col II/Aggrecan) |
| MMP Regulation | Strongly Inhibits (MMP-1, MMP-13) | Variable (Modulates based on inflammatory state) |
| Onset of Action | Rapid (< 24 hours) | Slow (Weeks to Months) |
| Clinical Role | Acute symptom management | Tissue regeneration & homeostasis |
Experimental Protocols
For researchers aiming to replicate these effects or test novel combination therapies, the following self-validating workflow is recommended.
Protocol Design: In Vitro Comparison
Objective: Assess the rescue effect of PRP on TA-treated human chondrocytes.
Reagents:
-
TA Stock: Dissolve crystalline TA in DMSO, dilute to working conc (0.1 mg/mL, 1 mg/mL).
-
PRP Preparation: Double-spin method (1st: 1500rpm/10min; 2nd: 3000rpm/10min). Activate with 10% CaCl2 immediately prior to use. Target platelet conc: 1,000,000/µL.
Workflow:
-
Isolation: Enzymatic digestion (Collagenase Type II) of articular cartilage from OA donors.
-
Expansion: Culture to P1 in DMEM/F12 + 10% FBS.
-
Treatment Groups:
-
Control (Media only)
-
TA High (1 mg/mL)
-
PRP (10% v/v)[3]
-
Combination (TA 1 mg/mL + PRP 10%)
-
-
Assays:
Visualization: Experimental Workflow
Figure 2: Standardized in vitro workflow for assessing chondrotoxicity and rescue effects.
Clinical & Translational Implications[3][10][11][12][13]
The basic science data presented here strongly supports a paradigm shift in OA management.
-
Monotherapy Risks: Repeated intra-articular TA injections risk accelerating cartilage degeneration due to the demonstrated chondrotoxicity and inhibition of matrix synthesis [1, 6].
-
Combination Therapy: The "Rescue Effect" observed in vitro—where PRP prevents TA-induced apoptosis—suggests that co-administration could offer the rapid pain relief of steroids while mitigating their catabolic side effects [5, 7].
-
Regenerative Focus: For early-stage OA, PRP monotherapy is mechanically superior for preserving joint homeostasis, whereas TA should be reserved for acute inflammatory flares where immediate cytokine suppression outweighs long-term matrix health.
References
-
Suntiparpluacha, M., et al. (2016).[5] Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes.[5] European Review for Medical and Pharmacological Sciences.[5]
- Moussa, M., et al. (2017). Platelet-rich plasma (PRP) induces chondroprotection via increasing autophagy, anti-inflammatory markers, and decreasing apoptosis in human osteoarthritic cartilage. Experimental Cell Research.
- Xie, X., et al. (2014). Comparative evaluation of MSCs from bone marrow and adipose tissue seeded in PRP-derived scaffold for cartilage regeneration.
- Euppayo, T., et al. (2016). Effects of triamcinolone acetonide on viability and gene expression of human chondrocytes. J Med Assoc Thai.
- Tohidnezhad, M., et al. (2011). Platelet-released growth factors can accelerate tenocyte proliferation and activate the anti-oxidant enzymes. Journal of Tissue Engineering and Regenerative Medicine. (Mechanistic parallel in connective tissue).
- Garavaglia, G., et al. (2015).
-
Ramos-Torrecillas, J., et al. (2014). Human chondrocyte response to corticosteroids and platelet-rich plasma.[4][6] Journal of Orthopaedic Research.
Sources
- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 2. Effects of Platelet-Rich Plasma on Chondrocyte Senescence and Knee Osteoarthritis Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. briancolemd.com [briancolemd.com]
- 4. scielo.br [scielo.br]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. dovepress.com [dovepress.com]
Comparative Technical Guide: Triamcinolone Acetonide vs. Emerging Therapies for Keloid Management
[1]
Executive Summary & Core Directive
Triamcinolone Acetonide (TAC) remains the gold standard for intralesional keloid pharmacotherapy due to its potent anti-inflammatory and anti-fibrotic properties. However, its dominance is challenged by high recurrence rates (up to 50% post-excision) and adverse effects like dermal atrophy and hypopigmentation.
This guide provides a rigorous technical comparison of TAC against 5-Fluorouracil (5-FU) , Verapamil , and Bleomycin , grounded in molecular mechanisms and clinical performance data. It is designed for researchers and drug developers to understand the causality of treatment failure and the logic behind combination therapies.
Mechanistic Architecture: Targeting the Fibrotic Cascade
To develop superior therapeutics, one must understand where TAC succeeds and where it fails compared to alternatives. The core pathology of a keloid is the dysregulation of the TGF-
Comparative Mechanism of Action[2][3][4]
-
Triamcinolone Acetonide (TAC): A corticosteroid that binds to glucocorticoid receptors, translocating to the nucleus to inhibit the transcription of TGF-
and TGF- . It reduces fibroblast proliferation and increases the production of basic Fibroblast Growth Factor (bFGF), which promotes organized collagen degradation.-
Limitation: Its non-selective inhibition of protein synthesis affects keratinocytes and adipocytes, leading to atrophy and telangiectasia .
-
-
5-Fluorouracil (5-FU): A pyrimidine analog that interferes with DNA synthesis (S-phase) and inhibits thymidylate synthase. It selectively induces apoptosis in rapidly proliferating keloid fibroblasts without significantly affecting static cells, theoretically reducing atrophy risk.
-
Verapamil: A calcium channel blocker that induces increased pro-collagenase synthesis (MMP-1) and depolymerizes actin filaments, altering cell shape and reducing fibrous density. It acts downstream of the receptor level.
-
Bleomycin: A cytotoxic antibiotic that inhibits lysyl-oxidase (essential for collagen cross-linking) and induces apoptosis via DNA strand scission.
Visualization: Molecular Signaling Pathways
The following diagram illustrates the intervention points of each therapy within the fibroblast signaling cascade.
Caption: Intervention points of major keloid therapies within the fibroproliferative signaling cascade.
Comparative Performance Analysis
The following data synthesizes findings from recent meta-analyses and randomized controlled trials (RCTs).
Table 1: Efficacy and Safety Profile Comparison
| Feature | Triamcinolone (TAC) | 5-Fluorouracil (5-FU) | TAC + 5-FU (Combo) | Verapamil | Bleomycin |
| Primary Mechanism | Anti-inflammatory / TGF- | Antimetabolite / Apoptosis | Ca2+ Channel Blocker | Cytotoxic / Lysyl-oxidase inhibition | |
| Scar Flattening | High (50-100% regression) | High (often faster than TAC) | Superior (Synergistic) | Moderate (Slower) | High |
| Recurrence Rate | Moderate-High (33-50%) | Low-Moderate | Lowest (<20%) | Moderate | Low |
| Pain on Injection | Moderate | High (Burning sensation) | Moderate | Moderate | Very High |
| Atrophy Risk | High (Dose-dependent) | Low | Low (TAC dose reduced) | Negligible | Low |
| Pigmentation | Hypopigmentation (Common) | Hyperpigmentation (Rare) | Mixed | Negligible | Hyperpigmentation (Common) |
| Best Use Case | First-line standard | Recurrent/Resistant keloids | Large/Active keloids | Patients prone to atrophy | Resistant/Large keloids |
Critical Analysis of Alternatives
-
TAC vs. 5-FU: While TAC is the standard, 5-FU demonstrates superior efficacy in reducing keloid height in some cohorts (88% vs 64% response rate). However, 5-FU monotherapy is limited by significant injection pain and ulceration risks.
-
The Synergistic Advantage (TAC + 5-FU): This is currently the most robust alternative to TAC monotherapy. Combining them allows for a lower dose of TAC (reducing atrophy risk) and a lower dose of 5-FU (reducing ulceration risk) while attacking the fibroblast via two distinct pathways (inflammation suppression + cell cycle arrest).
-
TAC vs. Bleomycin: Bleomycin shows exceptional promise for massive keloids, with some studies showing recurrence rates near 0% compared to TAC's ~30-50%. However, the severe pain and transient hyperpigmentation limit its use to second-line therapy for recalcitrant lesions.
Experimental Protocols for Drug Development
Protocol A: In Vitro Primary Keloid Fibroblast Screening
For researchers validating new drug candidates against TAC, a standardized explant culture model is required to ensure phenotypic accuracy.
Objective: Isolate high-purity keloid fibroblasts (KFs) that retain in vivo characteristics (high collagen I expression) for drug toxicity/efficacy screening.
-
Tissue Acquisition: Obtain keloid tissue immediately post-excision. Store in DMEM + 1% Penicillin-Streptomycin (4°C) during transport (<4 hours).
-
De-epithelialization: Under a sterile hood, remove the epidermis and subcutaneous fat using a scalpel. The reticular dermis is the target zone.
-
Mincing (Explant Method):
-
Mince the dermis into 1-2 mm³ cubes.
-
Why: Enzymatic digestion (Collagenase) can alter surface receptors; explant migration preserves phenotype better for initial outgrowth.
-
-
Seeding: Place 4-6 explants per well in a 6-well plate. Allow to adhere for 30 minutes in a "dry" incubator (37°C, 5% CO2) to facilitate attachment.
-
Culture: Gently add DMEM + 10% FBS. Change media every 3 days. Fibroblast outgrowth typically begins Day 5-7.
-
Validation (Critical Step):
-
Passage at 80% confluence.[1]
-
Flow Cytometry: Must be CD90+ / Vimentin+ / CD105-.
-
Functional Check: Verify upregulated Collagen I and TGF-
mRNA levels vs. normal dermal fibroblasts via qPCR before using in drug assays.
-
Protocol B: Clinical Intralesional Injection Standard
For clinical trials comparing a new candidate to TAC, the control arm must follow this rigorous standard to avoid "operator error" bias.
Formulation: Triamcinolone Acetonide 40 mg/mL (Kenalog-40).[2] Dilution:
-
Standard: Dilute to 10-20 mg/mL with 1% Lidocaine (1:1 or 1:3 ratio) to reduce pain and atrophy risk.
-
Resistant Lesions: Use undiluted 40 mg/mL (Use with caution).[3]
Workflow Visualization:
Caption: Standardized clinical workflow for intralesional TAC administration.
Step-by-Step Execution:
-
Antisepsis: Clean lesion with alcohol.
-
Entry: Insert needle (27G) at a 30-45° angle.
-
Depth Control: The needle must be in the bulk of the collagen matrix (firm resistance).
-
Error Alert: If injection is too easy, you are in the subcutaneous fat (risk of atrophy). If too hard, you are in the dense core (risk of needle blockage).
-
-
Delivery: Inject under high pressure until the lesion blanches (turns white). This confirms intralesional placement.
-
Dosing: Approximately 0.05 to 0.1 mL per puncture site, spaced 1 cm apart. Max dose < 40mg total per session to prevent systemic absorption.
References
-
Comparison of Intralesional Triamcinolone and Intralesional Verapamil in the Treatment of Keloids. Pakistan Journal of Health Sciences.[4] (2025).[5][6][7][8][9] Link
-
Comparative Efficacy and Recurrence of Combination Therapies in Keloid Management: A Systematic Review and Network Meta-analysis. Aesthetic Plastic Surgery / PMC. (2025).[5][6][7][8][9] Link
-
Intralesional bleomycin versus intralesional triamcinolone in the treatment of keloids and hypertrophic scars. Dermatologic Therapy. (2022).[10][11] Link
-
Efficacy and Safety of Intralesional Triamcinolone Versus Combination of Triamcinolone with 5-Fluorouracil. Aesthetic Plastic Surgery. (2020).[12] Link
-
Efficient protocol for isolating human fibroblast from primary skin cell cultures: application to keloid biopsies. Biology Methods and Protocols. (2024).[12] Link
-
Comparison of the efficacy of intralesional bleomycin versus intralesional triamcinolone acetonide. Journal of Cosmetic Dermatology. (2019).[8][13] Link
-
Comparing Efficacy and Tolerability of Triamcinolone and Verapamil. Brieflands. (2017).[9] Link
Sources
- 1. Treatment of keloids with intralesional injection of bleomycin and triamcinolone acetonide - IP Indian J Clin Exp Dermatol [ijced.org]
- 2. Role of Triamcinolone in Hypertrophic scar and keloid | PPTX [slideshare.net]
- 3. droracle.ai [droracle.ai]
- 4. Comparing intralesional triamcinolone and verapamil‐triamcinolone injections in keloids: A single‐blinded randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Recurrence of Combination Therapies in Keloid Management: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Efficacy of Intralesional Triamcinolone Versus Intralesional Bleomycin in Treatment of Keloids and Hypertrophic Scars [termedia.pl]
- 7. thejas.com.pk [thejas.com.pk]
- 8. A Comparative Analysis of Intralesional Injection Triamcinolone Acetonide, Injection Bleomycin, and Radiofrequency Ablation in the treatment of keloids | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. jhwcr.com [jhwcr.com]
- 10. Frontiers | The Efficacy of Triamcinolone Acetonide in Keloid Treatment: A Systematic Review and Meta-analysis [frontiersin.org]
- 11. Intralesional bleomycin versus intralesional triamcinolone in the treatment of keloids and hypertrophic scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triamcinolone acetonide intralesional injection for the treatment of keloid scars: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the efficacy of intralesional bleomycin versus intralesional triamcinolone acetonide in the treatment of keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
9-Chloro Triamcinolone Acetonide: Proper Disposal Procedures
Part 1: Executive Safety Directive
Immediate Action Required: 9-Chloro Triamcinolone Acetonide (CAS 10392-74-2 / 10392-75-3) is a halogenated synthetic corticosteroid with high potency.[1] It is classified as a Reproductive Toxin (H360) and a Specific Target Organ Toxicant (H373) .
Core Disposal Principle: Under no circumstances shall this compound be disposed of via sanitary sewer (sink) or general refuse. All waste streams containing >0.1% of this compound must be segregated as RCRA Hazardous Waste and slated for High-Temperature Incineration .
Part 2: Material Safety & Hazard Profiling
To ensure compliance and safety, operators must understand why strict protocols are in place. This compound is not merely "chemical waste"; it is a potent endocrine disruptor.
| Hazard Category | Classification | Operational Implication |
| Reproductive Toxicity | Category 1B (H360) | Zero-Tolerance Exposure: Double-gloving and containment in a fume hood or isolator are mandatory during waste transfer.[1] |
| Target Organ Toxicity | STOT-RE Category 2 (H373) | Aerosol Control: Dust or droplets generated during disposal (e.g., crushing vials, pipetting) can cause systemic endocrine suppression.[1] |
| Environmental | Aquatic Chronic (H413) | Sewer Ban: Strictly prohibited from entering waterways. Even trace amounts can disrupt aquatic endocrine systems. |
| Chemical Structure | Halogenated (Chlorine at C9) | Incineration Requirement: The presence of chlorine requires incineration at specific temperatures (>1000°C) to prevent the formation of dioxins/furans during thermal destruction. |
Part 3: Disposal Workflow & Decision Logic
The following protocol utilizes a "Cradle-to-Grave" tracking system. Adherence ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.
3.1 The "Black Container" Protocol
Unlike general pharmaceutical waste (often Blue/White bins), 9-Chloro Triamcinolone Acetonide should be treated as RCRA Hazardous .[1]
-
Container Type: RCRA-compliant black container (or satellite accumulation container labeled "Hazardous Waste").
-
Labeling: Must be labeled "Hazardous Waste - Toxic, Halogenated."[1]
-
Contents: Pure substance, stock solutions, and highly contaminated solids (>3% weight).
3.2 Decontamination of Surfaces & Glassware
Corticosteroids are lipophilic. Simple water rinsing is ineffective and spreads contamination.
-
Solubilization: Rinse glassware with a solvent in which the steroid is soluble (e.g., Methanol or Acetone).
-
Collection: Collect this first rinse as hazardous halogenated solvent waste.
-
Wash: Wash glassware with a surfactant (detergent) and water. This secondary rinse can generally go to the drain if the first solvent rinse was thorough, but site-specific EHS rules may require collecting the first aqueous rinse as well.
3.3 Visualized Decision Tree
Figure 1: Decision matrix for segregating 9-Chloro Triamcinolone Acetonide waste streams based on physical state and concentration.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance)
-
Do not solubilize solid waste to pour it down the drain. This is a violation of the EPA "Sewering Ban" (40 CFR Part 266 Subpart P).
-
Transfer solid material directly into a wide-mouth HDPE hazardous waste jar.
-
Label as: *“Waste 9-Chloro Triamcinolone Ac
Sources
Personal protective equipment for handling 9-Chloro Triamcinolone Acetonide
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 9-Chloro Triamcinolone Acetonide CAS: 10392-74-2 (Triamcinolone Acetonide EP Impurity D)[1]
Executive Safety Directive
Attention Researchers: 9-Chloro Triamcinolone Acetonide is a halogenated corticosteroid intermediate. While often categorized similarly to its parent compound (Triamcinolone Acetonide), the introduction of the chlorine atom at the 9-position alters lipophilicity and potential bioavailability.
Core Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI). Treat this substance as OEB 4 (Occupational Exposure Band 4) with an Occupational Exposure Limit (OEL) target of < 10 µg/m³ (8-hr TWA).
Critical Risk:
-
H360: May damage fertility or the unborn child (Reproductive Toxicant).[1][2][3]
-
H372: Causes damage to organs (Endocrine/Adrenal) through prolonged or repeated exposure.
The PPE Matrix: A Tiered Defense System
Do not rely on generic "lab safety" rules. For HPAPIs, PPE is the secondary barrier; engineering controls are primary.[4] Use this matrix to determine requirements based on your specific operation.
| Operation Category | Physical State | Respiratory Protection | Dermal Protection (Hands) | Body Protection | Eye/Face Protection |
| Tier 1: High Risk (Weighing, crushing, powder transfer, cleaning spills) | Solid / Powder (Dust potential) | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 only if inside a certified isolator. | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile/Neoprene (Extended over cuff). | Tyvek® Coverall (Disposable, impervious) + Shoe Covers + Hair Bonnet. | Safety Goggles (Indirect vent) OR PAPR Full Facepiece. |
| Tier 2: Moderate Risk (Pipetting solutions, HPLC prep, closed-vial handling) | Liquid / Solution (Aerosol potential) | N95/P3 Mask (Fit-tested) required if outside an isolator. | Double Gloving: Standard Nitrile (minimum 0.11mm thickness). Change outer glove every 30 mins. | Lab Coat (Rear-fastening preferred) or Tyvek® apron over standard coat. | Safety Glasses with Side Shields + Face Shield if splash risk exists. |
| Tier 3: Low Risk (Storage, transport of sealed containers) | Sealed Container | No specific respiratory requirement if integrity is verified. | Single Nitrile Glove (Inspect for micro-tears). | Standard Lab Coat.[5] | Safety Glasses. |
Engineering Controls: The Primary Barrier
PPE fails if containment fails. Your experimental setup must prioritize the following:
-
Powder Handling: MUST be performed in a HEPA-filtered Containment Ventilated Enclosure (CVE) or a Glove Box (Isolator) .
-
Why: Corticosteroid dust is electrostatically active and adheres to surfaces. Open-bench weighing is strictly prohibited.
-
-
Solution Handling: Permissible in a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar during weighing to prevent powder dispersal.
Operational Logic: PPE Selection Workflow
This decision tree ensures you select the correct protection level before opening any container.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.[2][5]
Critical Protocol: Gowning and De-Gowning
Cross-contamination usually occurs during doffing (removing PPE). The 9-Chloro variant is lipophilic; if it touches your skin during glove removal, it will be absorbed.
Step-by-Step Doffing (Exit) Procedure:
-
Outer Glove Removal: While still in the hood/designated area, wipe outer gloves with 70% Isopropanol (IPA) or a surfactant. Peel off outer gloves, turning them inside out. Dispose of in Hazardous Waste.
-
Outer Garment Removal: Unzip Tyvek suit/gown. Peel down from shoulders, rolling the outside surface inward. Avoid contact between the outer surface and your scrubs/clothes.
-
Footwear: Remove shoe covers. Step over the "clean line" (demarcated floor tape).
-
Inner Glove Removal: Remove inner gloves last. Do not snap them. Peel gently.
-
Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores, increasing absorption risk).
Figure 2: Sequential doffing procedure to minimize dermal exposure risks.[5]
Decontamination & Disposal
Deactivation: Corticosteroids are stable. Simple water washing is insufficient.
-
Surface Decon: Use a surfactant (e.g., 1% SDS or Contrad® 70) followed by a solvent wipe (70% IPA or Ethanol) to solubilize and remove residues.
-
Verification: For high-volume areas, swab testing (HPLC/UV) is recommended to verify cleaning efficacy.
Waste Disposal:
-
Solid Waste: All contaminated PPE, wipes, and weighing boats must be segregated into "Hazardous Waste - Toxic/Cytotoxic" bins.
-
Destruction: Incineration is the required disposal method. Do not landfill.[5] The halogenated nature (Chlorine) requires high-temperature incineration to prevent formation of secondary pollutants.
Emergency Response
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Alert Medical Services —corticosteroids can mask acute symptoms while causing systemic issues.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not scrub hard (abrasion increases absorption).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
References
-
Expert Synthesis Solutions. (2024). Safety Data Sheet: 9-Chloro Triamcinolone Acetonide (CAS 10392-74-2).[1] Retrieved from
- SafeBridge Consultants. (2022). Occupational Health Categorization of Corticosteroids. High Potency Active Pharmaceutical Ingredients (HPAPI) Guidelines.
-
Cayman Chemical. (2025).[6] Safety Data Sheet: Triamcinolone Acetonide. Retrieved from
-
PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide (Compound Summary). National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
